2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGXXNVDWQTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. Arylboronic esters stand as indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. The title compound, this compound, is a particularly valuable reagent. Its structure is strategically functionalized with three distinct handles: a boronic ester for carbon-carbon bond formation, a chloro group for subsequent cross-coupling or nucleophilic substitution, and a nitrile group which can be hydrolyzed, reduced, or participate in cycloadditions. This guide provides an in-depth exploration of its synthesis, focusing on the prevalent and robust palladium-catalyzed Miyaura borylation of 2,6-dichlorobenzonitrile. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Synthetic Pathways: An Overview
The introduction of a boronic ester onto an aromatic ring can be achieved through several methods. For the specific case of this compound, the most direct and industrially scalable approach is the metal-catalyzed cross-coupling of a di-halogenated precursor with a diboron reagent.
The Miyaura Borylation: A Method of Choice
The Miyaura borylation reaction is a powerful method for the synthesis of arylboronic esters from aryl halides or triflates.[1] It typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2] This method is favored for its mild reaction conditions and broad functional group tolerance, making it ideal for the synthesis of complex building blocks like our target compound.[1][3] The general transformation is shown below.
Caption: General scheme for the Miyaura borylation of 2,6-dichlorobenzonitrile.
The primary challenge in this specific synthesis is the inherent lower reactivity of aryl chlorides compared to their bromide or iodide counterparts.[4] This necessitates a carefully selected catalytic system capable of efficiently activating the C-Cl bond.
The Catalytic Heart: Mechanism of the Miyaura Borylation
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is a well-orchestrated sequence of three fundamental steps involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of 2,6-dichlorobenzonitrile. This is often the rate-limiting step for aryl chlorides and requires an electron-rich, sterically accessible palladium center, a property bestowed by the supporting ligand.
-
Transmetalation: A base activates the diboron reagent, forming a boryl species that is transferred to the palladium center, displacing the chloride. The choice of base is critical; it must be strong enough to facilitate this step but not so strong as to promote unwanted side reactions.[1]
-
Reductive Elimination: The desired C-B bond is formed as the aryl and boryl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
Sources
An In-depth Technical Guide to 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This versatile building block is of significant interest to the pharmaceutical and agrochemical industries due to its unique combination of reactive functional groups: a nitrile, a chloro-substituent, and a boronic acid pinacol ester. This guide will delve into the technical details of this compound, offering insights into its handling, reactivity, and utility in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Introduction: A Versatile Building Block for Modern Synthesis
This compound, also known as 2-Chloro-6-cyanophenylboronic acid pinacol ester, is a key synthetic intermediate in organic chemistry. Its structure is characterized by a benzene ring substituted with a chloro group, a nitrile group, and a boronic acid pinacol ester at positions 2, 6, and 1 respectively. This arrangement of functional groups makes it a valuable reagent for the construction of complex molecular architectures, particularly in the field of drug discovery and development. The presence of the boronic ester allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The chloro and nitrile functionalities offer additional handles for subsequent chemical transformations, enabling the synthesis of a diverse range of molecular scaffolds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This section details the key physical and chemical characteristics of this compound.
General Properties
| Property | Value | Source |
| CAS Number | 1449475-29-9 | [1] |
| Molecular Formula | C₁₃H₁₅BClNO₂ | [1] |
| Molecular Weight | 263.53 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | No experimental data available. A related compound, 2-(1,3,2-dioxaborolan-2-yl)benzonitrile, has a reported melting point of 46-56 °C. | |
| Boiling Point | No experimental data available. | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
Structural Information
The structure of this compound is presented below:
Figure 1. Chemical structure of the title compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved from commercially available starting materials. A common synthetic route involves the borylation of a corresponding aryl halide.
Synthetic Protocol: Palladium-Catalyzed Borylation of 2,6-Dichlorobenzonitrile
A plausible and efficient method for the synthesis of the title compound is the palladium-catalyzed cross-coupling reaction of 2,6-dichlorobenzonitrile with a boron source, such as bis(pinacolato)diboron. The selectivity of this reaction is crucial and can be influenced by the choice of catalyst, ligand, and reaction conditions.
Reaction Scheme:
Figure 2. Synthetic scheme for the title compound.
Experimental Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichlorobenzonitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a suitable ligand if required.
-
Add a dry, degassed solvent such as 1,4-dioxane or toluene.
-
Add a base, for example, potassium acetate (3.0 eq.).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve high yields and selectivity.
Spectroscopic Characterization
While specific spectra are proprietary to commercial suppliers, typical spectroscopic data for this compound would include:
-
¹H NMR: Resonances corresponding to the aromatic protons and the methyl protons of the pinacol group. The aromatic region would show a characteristic splitting pattern for the trisubstituted benzene ring. The twelve protons of the four methyl groups on the dioxaborolane ring would likely appear as a singlet.
-
¹³C NMR: Signals for the carbon atoms of the benzene ring, the nitrile carbon, and the carbons of the pinacolato group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The unique trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester is a stable and efficient coupling partner for the introduction of the 2-chloro-6-cyanophenyl moiety into a target molecule. This reaction is widely used to construct biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.
Figure 3. General Suzuki-Miyaura coupling workflow.
The presence of the ortho-chloro and nitrile groups can influence the electronic and steric properties of the resulting coupled products, which can be crucial for modulating biological activity. For instance, the nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups. The chloro substituent can provide a site for further functionalization or contribute to the overall lipophilicity and binding affinity of the molecule.
Role as a Key Intermediate in Pharmaceutical Synthesis
While a specific, publicly disclosed blockbuster drug synthesized directly from this intermediate is not readily identifiable, its structural motifs are present in numerous bioactive molecules. For example, substituted benzonitriles are key components in a wide range of pharmaceuticals, including enzyme inhibitors and receptor modulators. The ability to introduce the 2-chloro-6-cyanophenyl group in a controlled manner via Suzuki coupling makes this reagent highly valuable for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1] It is recommended to store at 2-8°C.[1]
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further modification of its chloro and nitrile functionalities, provides medicinal chemists with a powerful tool for the construction of novel and complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the development of new therapeutic agents.
References
Sources
A-to-Z Guide on 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Synthesis, Applications, and Experimental Protocols
This technical guide provides an in-depth exploration of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document covers its fundamental properties, synthesis, and critical applications, particularly in the formation of carbon-carbon bonds.
Introduction and Strategic Importance
This compound, also known as 2-chloro-6-cyanophenylboronic acid pinacol ester, is a bifunctional aromatic compound. Its structure is distinguished by three key features: a benzonitrile core, a chloro substituent, and a pinacol boronate ester group. This unique arrangement makes it a highly valuable reagent in synthetic chemistry.
The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The pinacol boronate ester is a staple of Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with aryl or vinyl halides. The chloro group can also participate in various cross-coupling reactions or be a site for nucleophilic substitution. The nitrile group offers a handle for transformation into amines, amides, or carboxylic acids. This versatility allows for the streamlined construction of complex molecular architectures, which is of paramount importance in pharmaceutical and materials science research.
Physicochemical and Structural Data
Accurate identification and characterization are foundational to any synthetic application. The definitive identifier for this compound is its CAS Number.
| Property | Value | Source |
| CAS Number | 1449475-29-9 | [1][2] |
| Molecular Formula | C13H15BClNO2 | [3] |
| Molecular Weight | 263.53 g/mol | |
| Appearance | Typically a white to off-white solid | |
| Storage | Store in a cool, dry, well-ventilated area. Often shipped under cold-chain transportation. | [1][4] |
The structure incorporates a sterically hindered boronate ester ortho to both a chloro and a nitrile group, which influences its reactivity and stability.
Caption: Chemical structure of the title compound.
Synthesis Pathway: Miyaura Borylation
The most common and efficient method for synthesizing aryl boronate esters like this compound is through a palladium-catalyzed Miyaura borylation reaction. The logical precursor is 2,6-dichlorobenzonitrile. This reaction involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B2pin2).
The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity. A palladium catalyst, such as Pd(dppf)Cl2, is often effective. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle. A strong potassium acetate (KOAc) base is used to activate the diboron reagent.
Caption: Generalized workflow for Miyaura borylation synthesis.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting.
-
Reactor Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichlorobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed dioxane (or toluene) via cannula. Add the palladium catalyst, such as Pd(dppf)Cl2 (0.03 eq), under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[5] It enables the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.
In a typical reaction, the boronate ester of the title compound is coupled with an aryl or heteroaryl halide (e.g., an aryl bromide) in the presence of a palladium catalyst and a base.
Caption: Simplified catalytic cycle of a Suzuki-Miyaura reaction.
This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of coupling partners. The ortho-positioning of the chloro and nitrile groups can be exploited in subsequent synthetic steps to build further molecular complexity.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential.
-
Handling: Handle in a well-ventilated area or a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][8]
-
First Aid:
While not classified as a hazardous substance under all regulations, it is crucial to follow general industrial hygiene practices and consult the full Safety Data Sheet (SDS) before use.[6]
Conclusion
This compound is a powerful and versatile building block for synthetic organic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the construction of substituted biaryl compounds. Understanding its synthesis, properties, and safe handling procedures enables researchers to effectively leverage this reagent in the design and execution of complex synthetic strategies, accelerating discovery in drug development and materials science.
References
-
PubChem. 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. [Link]
Sources
- 1. 1449475-29-9|2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. 1449475-29-9 | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - AiFChem [aifchem.com]
- 3. 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H15BClNO2 | CID 74789414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile;CAS No.:548797-51-9 [chemshuttle.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile molecular weight
An In-depth Technical Guide to 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Properties and Applications in Cross-Coupling Chemistry
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and application of this compound. This versatile organoboron compound is a valuable building block in modern synthetic chemistry, particularly in the construction of complex molecular architectures central to pharmaceutical discovery.
Core Physicochemical & Structural Properties
This compound, identified by CAS Number 1449475-29-9, is a substituted aromatic compound featuring three key functional groups: a nitrile, a chloro substituent, and a pinacol boronate ester.[1][2] The pinacol ester moiety renders the organoboron compound relatively stable to air and moisture compared to its corresponding boronic acid, facilitating easier handling, storage, and purification.
The strategic placement of the chloro and nitrile groups ortho to the boronate ester creates a sterically hindered yet highly reactive substrate for various cross-coupling reactions. This substitution pattern is instrumental in directing the synthesis towards specific, often complex, molecular scaffolds.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 263.53 g/mol | [1][2] |
| Molecular Formula | C13H15BClNO2 | [1][2] |
| CAS Number | 1449475-29-9 | [1][2] |
| Purity | Typically ≥98% | [2] |
| Appearance | Solid | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
The Suzuki-Miyaura Reaction: A Cornerstone Application
The primary utility of this reagent lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4][5][6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms, due to its high functional group tolerance, mild reaction conditions, and the low toxicity of boron-containing byproducts.[4][5][7]
In this context, this compound serves as the organoboron nucleophile. The boronate ester must be activated by a base to form a more nucleophilic "ate" complex, which then participates in the key transmetalation step of the catalytic cycle.[6][7]
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of this specific boronate ester is driven by its predictable reactivity and stability.
-
Expertise & Causality: The pinacol protecting group on the boron atom provides enhanced stability, preventing premature degradation or protodeboronation, a common side reaction with more sensitive boronic acids.[5] This stability ensures that the reagent can be stored and handled with greater ease and that it persists under the reaction conditions until it is consumed in the catalytic cycle. The electron-withdrawing nature of the nitrile and chloro groups can influence the electronic properties of the aromatic ring, affecting the rate and efficiency of the transmetalation step.
The general mechanism involves three fundamental stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide or iodide).
-
Transmetalation: The organic group from the activated boronate ester is transferred to the palladium center, displacing the halide. This is the crucial step where the new C-C bond is poised to form.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.
Sources
- 1. 1449475-29-9|2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. boronpharm.com [boronpharm.com]
- 3. 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the structural elucidation of this compound through the detailed interpretation of its proton NMR spectrum, supported by established principles of NMR spectroscopy and data from analogous structures. A standardized experimental protocol for acquiring a high-fidelity spectrum is also presented, ensuring reproducibility and accuracy.
Introduction: The Structural Significance of a Disubstituted Benzonitrile
This compound is a valuable bifunctional molecule in modern organic synthesis. Its utility stems from the presence of three key functionalities on a central benzene ring: a nitrile group, a chloro substituent, and a boronate ester. This unique arrangement allows for a variety of subsequent chemical transformations, making it a versatile building block in the synthesis of complex pharmaceutical and materials science targets.
The precise spatial arrangement of the protons on the aromatic ring is a direct reflection of the electronic and steric influences of these substituents. ¹H NMR spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and purity of the compound by providing a detailed electronic map of the hydrogen atoms within the molecule.
Molecular Structure and Proton Environments
The chemical structure of this compound is presented below. The molecule possesses a 1,2,3-trisubstituted benzene ring.
Figure 1. Chemical structure of the target compound.
The molecule contains two distinct types of proton environments that will be visible in the ¹H NMR spectrum:
-
Aromatic Protons: Three protons are directly attached to the benzene ring (H-3, H-4, and H-5). Due to the unsymmetrical substitution pattern, these three protons are chemically non-equivalent and are expected to give rise to distinct signals in the aromatic region of the spectrum.
-
Aliphatic Protons: The tetramethyl-1,3,2-dioxaborolane (pinacol) group contains twelve equivalent protons from the four methyl groups. These protons are expected to produce a single, sharp signal in the aliphatic region of the spectrum.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
Based on established substituent effects in benzene derivatives and spectral data from analogous compounds, a predicted ¹H NMR spectrum can be constructed.[1] The electronegativity and anisotropic effects of the chloro, cyano, and boronate ester groups will dictate the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 7.65 - 7.75 | Triplet (t) | J ≈ 7.8 | 1H |
| H-3 | ~ 7.55 - 7.65 | Doublet of doublets (dd) or Triplet (t) | J ≈ 7.8, 1.2 | 1H |
| H-5 | ~ 7.45 - 7.55 | Doublet of doublets (dd) or Triplet (t) | J ≈ 7.8, 1.2 | 1H |
| -CH₃ (pinacol) | ~ 1.35 | Singlet (s) | - | 12H |
Causality behind the Predicted Chemical Shifts and Coupling Patterns:
-
Aromatic Region (δ 7.45 - 7.75 ppm):
-
The aromatic protons are expected to resonate in the downfield region, typical for protons attached to a benzene ring.[2]
-
H-4: This proton is situated between a carbon bearing a proton (C-3) and a carbon bearing a proton (C-5). It is expected to be split into a triplet by its two neighboring protons, assuming the coupling constants are similar.
-
H-3 and H-5: These protons are adjacent to the carbon bearing the chloro and boronate ester groups, respectively. They are also adjacent to H-4. Therefore, they are expected to appear as doublets of doublets. However, due to the similar electronic nature of the ortho substituents, the chemical shifts of H-3 and H-5 might be very close, potentially leading to a more complex, overlapping multiplet that may appear as a triplet. The ortho coupling constant (³JHH) is typically in the range of 7-8 Hz.
-
-
Aliphatic Region (δ ~1.35 ppm):
-
The twelve protons of the four methyl groups on the pinacol moiety are chemically equivalent due to free rotation around the C-C and C-O bonds.
-
This equivalence results in a single, sharp singlet in the upfield region of the spectrum. The lack of adjacent protons means there will be no splitting of this signal.
-
Experimental Protocol for High-Fidelity ¹H NMR Spectrum Acquisition
To obtain a high-quality and reproducible ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reliable data.
4.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is limited. Ensure the solvent is of high purity (>99.8 atom % D) to minimize residual solvent signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining a good signal-to-noise ratio on most modern NMR spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard for CDCl₃ (δ = 0.00 ppm). If using a different solvent, a suitable internal standard should be chosen.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
4.2. NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Nucleus | ¹H |
| Temperature | 298 K |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm (-2 to 14 ppm) |
| Pulse Width | Calibrated 90° pulse |
4.3. Data Processing
-
Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the acquisition and processing of the ¹H NMR spectrum.
Figure 2. Workflow for ¹H NMR spectrum acquisition.
Conclusion
The ¹H NMR spectrum of this compound provides unambiguous confirmation of its molecular structure. The distinct signals for the aromatic and aliphatic protons, with their characteristic chemical shifts, multiplicities, and integrations, are fully consistent with the assigned structure. This in-depth guide provides the necessary theoretical background and a robust experimental protocol for scientists and researchers to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic building block, ensuring the integrity and quality of their research.
References
- Blyn LP, et al. (2004). Phototransposition reactions of arylboronate esters in acetonitrile and 2,2,2-trifluoroethanol. The Journal of Organic Chemistry, 69(15), 4954-4960.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-depth Technical Guide to the ¹³C NMR of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this compound.
Introduction: The Significance of this compound
This compound is a valuable bifunctional molecule employed in a variety of organic transformations. Its utility stems from the presence of three key functional groups on a benzene ring: a nitrile, a chloro group, and a pinacol boronate ester. This unique arrangement allows for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a versatile precursor in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Accurate structural characterization of this intermediate is paramount to ensure the success of subsequent synthetic steps. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon skeleton of the molecule.
Theoretical Framework: Understanding the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom. The chemical shift (δ) of a particular carbon is influenced by the electronegativity of neighboring atoms and the overall electronic distribution within the molecule.
-
Aromatic Region (125-170 ppm): The chemical shifts of the six carbons in the benzene ring are influenced by the three different substituents. The electron-withdrawing nature of the nitrile and chloro groups generally deshields the aromatic carbons, shifting them downfield.[1] Conversely, the boronate ester group has a more complex effect, acting as a weak electron donor, which can lead to some shielding.[2]
-
Nitrile Carbon (110-120 ppm): The carbon atom of the nitrile group (C≡N) typically appears in a distinct region of the spectrum, generally between 110 and 120 ppm.[3]
-
Pinacol Boronate Ester Moiety: The pinacol portion of the molecule gives rise to two signals: one for the quaternary carbons of the dioxaborolane ring and another for the four equivalent methyl carbons.
A notable feature in the ¹³C NMR of organoboron compounds is the potential for peak broadening of the carbon directly attached to the boron atom. This is due to quadrupolar relaxation induced by the boron isotopes (¹⁰B and ¹¹B), which can sometimes render the signal undetectable.[4]
Predicted ¹³C NMR Spectrum and Interpretation
Based on established substituent effects and data from related compounds, a predicted ¹³C NMR spectrum for this compound is presented below. The chemical shifts are estimated based on the additive effects of the chloro, nitrile, and pinacol boronate substituents on a benzene ring.[5][6]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (-CN) | ~115 | Quaternary carbon of the nitrile group. |
| C2 (-Cl) | ~138 | Aromatic carbon attached to the electronegative chlorine atom. |
| C3 | ~130 | Aromatic CH, influenced by adjacent chloro and boronate ester groups. |
| C4 | ~128 | Aromatic CH, para to the nitrile group. |
| C5 | ~132 | Aromatic CH, ortho to the nitrile group. |
| C6 (-B(pin)) | Broadened or absent | Aromatic carbon directly bonded to boron, subject to quadrupolar relaxation.[4] |
| C(dioxaborolane) | ~85 | Quaternary carbons of the pinacol group. |
| CH₃(pinacol) | ~25 | Methyl carbons of the pinacol group. |
| CN | ~118 | Nitrile carbon.[3] |
Detailed Peak Assignment Rationale:
-
Aromatic Carbons: The precise assignment of the aromatic CH signals (C3, C4, and C5) can be challenging without two-dimensional NMR data (e.g., HSQC, HMBC). However, their relative positions can be predicted based on the combined electronic effects of the substituents.
-
Quaternary Carbons: The quaternary carbons (C1, C2, C6, and the dioxaborolane carbons) are expected to show weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[3]
-
Carbon Attached to Boron (C6): As previously mentioned, the signal for the carbon atom directly attached to the boron is often broadened and may be difficult to observe.[4] This is a key diagnostic feature for this type of compound.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental workflow is recommended.
Figure 1: Recommended workflow for ¹³C NMR data acquisition.
Troubleshooting Common Spectral Issues
-
Low Signal-to-Noise Ratio: Increase the number of scans or use a more concentrated sample.
-
Broad Lines: Ensure proper shimming of the magnetic field. For the carbon attached to boron, broadening is expected.
-
Missing Quaternary Carbon Signals: Increase the relaxation delay (D1) to allow for complete relaxation of these carbons between scans.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its use in synthetic applications. A thorough understanding of the influence of the chloro, nitrile, and boronate ester substituents on the carbon chemical shifts allows for confident spectral assignment. The characteristic broadening of the carbon signal directly attached to the boron atom is a key diagnostic feature. By following the recommended experimental protocol, researchers can obtain high-quality spectra for the unambiguous characterization of this important chemical intermediate.
References
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PubChem. 2-Chlorobenzonitrile. National Center for Biotechnology Information. [Link]
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Gable, K. ¹³C NMR Chemical Shifts. Oregon State University. [Link]
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Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]
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Chemistry LibreTexts. Interpreting ¹³C-NMR Spectra. [Link]
- Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for ¹H and ¹³C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1345-1350.
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Reddit. Effect of boron groups on ¹³C NMR chemical shift. [Link]
-
ResearchGate. Why can't see the ¹³C signal of the carbon which linked with boric acid group directly in C-NMR? [Link]
-
Canadian Science Publishing. Increments for ¹H and ¹³C NMR chemical shifts in pinacol arylboronates. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in contemporary organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize mass spectrometry for the characterization of complex organic molecules. We will delve into the core principles of ionization and fragmentation, propose detailed analytical protocols, and interpret the resulting mass spectra, all grounded in established scientific literature.
Introduction: The Analytical Imperative
This compound (molecular formula C₁₃H₁₅BClNO₂) is a bifunctional molecule of significant interest.[1][2] The presence of a chlorinated benzonitrile moiety and a pinacol boronic ester makes it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex pharmaceutical intermediates.[3] Accurate mass spectrometric characterization is therefore paramount to confirm its identity, purity, and stability.
The inherent chemical functionalities of this molecule present both opportunities and challenges for mass spectrometric analysis. The aromatic system provides a degree of stability, while the boronic ester and chloro-substituent offer distinct fragmentation handles. This guide will explore how to leverage these features for unambiguous structural elucidation.
Part 1: Ionization & Fragmentation Strategies
The choice of ionization technique is critical and depends on the desired information—be it the molecular weight or detailed structural data through fragmentation. For this compound, both "hard" and "soft" ionization methods have their merits.
Electron Ionization (EI): The Hard Approach for Structural Detail
Electron Ionization (EI) is a classic technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[4][5] This "hard" ionization is invaluable for obtaining a detailed fragmentation pattern, which acts as a molecular fingerprint.
Predicted Fragmentation Behavior under EI:
Upon electron ionization, the molecular ion (M⁺˙) of this compound is expected to be observed. A key characteristic will be the isotopic signature of the chlorine atom. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This will result in an M⁺˙ peak and an M+2 peak with a relative intensity of about one-third of the M⁺˙ peak.
The fragmentation of the molecular ion is predicted to follow several key pathways based on the fragmentation of similar structures like 2-chlorobenzonitrile and other aromatic compounds.[1][7][8]
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for compounds with a tetramethyl-substituted dioxaborolane ring is the loss of a methyl radical, leading to a stable, resonance-stabilized cation.
-
Cleavage of the Dioxaborolane Ring: The pinacol boronic ester group can undergo fragmentation, potentially losing neutral fragments like acetone or isobutylene.
-
Loss of the Entire Boronic Ester Group: Cleavage of the C-B bond would result in a 2-chlorobenzonitrile cation. The mass spectrum of 2-chlorobenzonitrile is well-documented and shows a prominent molecular ion and loss of the nitrile group.[1][4]
-
Loss of Chlorine Radical (•Cl): Loss of the chlorine radical from the aromatic ring is another plausible fragmentation pathway.
-
Loss of HCN: A characteristic fragmentation of benzonitriles is the elimination of a neutral hydrogen cyanide molecule.
dot graph fragmentation_EI { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Predicted EI Fragmentation Pathway.
Electrospray Ionization (ESI): The Soft Approach for Molecular Weight Determination
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[9][10][11] It typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. This makes ESI ideal for confirming the molecular weight of the analyte.
Given the presence of heteroatoms (N, O) that can be protonated, this compound is expected to ionize well by ESI. It is important to note that pinacol boronate esters can be susceptible to hydrolysis, especially in the presence of water and acid, which are common in reversed-phase HPLC mobile phases.[12][13] Therefore, careful selection of the solvent system is crucial for ESI-MS analysis.
Tandem Mass Spectrometry (MS/MS) with ESI:
To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation in ESI-MS/MS is typically less extensive than in EI and often involves the loss of stable neutral molecules.
Predicted Fragmentation Behavior under ESI-MS/MS:
The fragmentation of the [M+H]⁺ ion of this compound is anticipated to involve:
-
Loss of Pinacol: A likely fragmentation pathway is the neutral loss of pinacol (C₆H₁₂O₂) from the protonated molecule.
-
Loss of the Entire Boronic Ester Group: Similar to EI, the cleavage of the C-B bond could occur, leading to a protonated 2-chlorobenzonitrile.
-
Loss of HCl: Elimination of hydrogen chloride is a possibility, especially with increased collision energy.
dot graph fragmentation_ESI { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Predicted ESI-MS/MS Fragmentation Pathway.
Part 2: Experimental Protocols
The following are detailed, step-by-step methodologies for the mass spectrometric analysis of this compound.
Sample Preparation
-
Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For EI-MS, volatile solvents like dichloromethane or ethyl acetate are suitable. For ESI-MS, a mixture of acetonitrile and water or methanol and water is recommended. To minimize hydrolysis of the boronic ester, a higher percentage of organic solvent should be used.[13]
-
Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Electrospray Ionization Mass Spectrometry (ESI-MS and MS/MS) Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer (LC-MS).
-
LC Conditions:
-
Column: A C18 reversed-phase column with low silanol activity to minimize on-column hydrolysis.[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS Scan Range: m/z 100-500.
-
MS/MS Protocol:
-
Select the precursor ions corresponding to [M+H]⁺ (m/z 280.1 and 282.1).
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
-
Part 3: Data Interpretation and Summary
The interpretation of the mass spectrum is a critical step in confirming the structure of this compound.
Key Spectral Features to Observe
-
Molecular Ion Cluster: In both EI and ESI modes, the presence of a pair of peaks separated by 2 m/z units with a ~3:1 intensity ratio is a strong indicator of a chlorine-containing compound.
-
Characteristic Fragments: The presence of the predicted fragment ions will provide confidence in the structural assignment.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is recommended. This will allow for the calculation of the exact mass of the molecular ion and its fragments, confirming their elemental formulas.
Summary of Predicted Mass-to-Charge Ratios
| Ion/Fragment | Predicted m/z (EI) | Predicted m/z (ESI, [M+H]⁺) | Notes |
| Molecular Ion | 279.08/281.08 | 280.09/282.09 | Isotopic pattern for one chlorine atom. |
| [M - CH₃]⁺ | 264.06/266.06 | - | Loss of a methyl radical from the pinacol group. |
| [2-chlorobenzonitrile]⁺˙ | 137.00/139.00 | 138.01/140.01 | Loss of the entire boronic ester moiety. |
| [M - Cl]⁺ | 244.11 | - | Loss of a chlorine radical. |
| [C₇H₄N]⁺ | 102.03 | - | Fragment from 2-chlorobenzonitrile cation. |
| [M+H - C₆H₁₂O₂]⁺ | - | 162.03/164.03 | Neutral loss of pinacol in ESI-MS/MS. |
| [M+H - HCl]⁺ | - | 244.11 | Neutral loss of HCl in ESI-MS/MS. |
Conclusion
The mass spectrometric analysis of this compound requires a considered approach to both ionization and fragmentation analysis. Electron ionization provides a detailed fragmentation pattern for structural confirmation, while electrospray ionization is well-suited for accurate molecular weight determination. By understanding the predictable fragmentation pathways of the benzonitrile, chloro, and boronic ester functionalities, researchers can confidently identify and characterize this important synthetic building block. The protocols and interpretations provided in this guide serve as a robust starting point for the successful mass spectrometric analysis of this and related compounds.
References
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Unknown. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Unknown. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. PubChem. [Link]
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NIST. (n.d.). Benzonitrile, 2,6-dichloro-. NIST WebBook. [Link]
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JEOL. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chlorobenzonitrile. PubChem. [Link]
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BoronPharm. (n.d.). 1449475-29-9 | this compound. [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
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Wikipedia. (n.d.). Organoboron chemistry. [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
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NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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NIST. (n.d.). Benzonitrile, 2-chloro-. NIST WebBook. [Link]
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NIST. (n.d.). Benzonitrile. NIST WebBook. [Link]
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solubility of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary organic synthesis, particularly in cross-coupling reactions. In the absence of extensive published quantitative solubility data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and established predictive models to forecast its behavior across a range of common organic solvents. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers in process development, medicinal chemistry, and materials science to optimize reaction conditions, purification strategies, and formulation development. The guide is structured to deliver not just data, but a causal understanding of the solute-solvent interactions at play.
Introduction: A Profile of this compound
This compound is an aromatic organic compound featuring a substituted benzonitrile core functionalized with a pinacol boronate ester.[1][2] Its structure is of significant interest as it combines three key reactive moieties: a nitrile group, a chloro-substituent, and a boronic ester. This unique combination makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and other metal-catalyzed transformations for the synthesis of complex organic molecules.[3]
Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of reaction medium, influences reaction kinetics, is critical for developing effective purification methods like crystallization, and is a fundamental parameter in preclinical drug development for assessing potential formulation strategies.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces between solute and solvent molecules.[4] A thorough analysis of the molecular structure of this compound allows for a robust qualitative prediction of its solubility profile.
Molecular Structure and Intermolecular Force Analysis
The molecule's overall polarity and capacity for intermolecular interactions are a composite of its distinct functional groups:
-
Chlorobenzonitrile Core: The benzonitrile portion consists of an aromatic ring, which is nonpolar, and a cyano group (-C≡N). The nitrile group is highly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[5][6][7] The ortho-chloro substituent is electronegative, further enhancing the dipole moment of the aromatic ring.
-
Pinacol Boronate Ester Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate) is sterically bulky. While the core hydrocarbon structure is nonpolar, the two oxygen atoms can act as hydrogen bond acceptors. The esterification of a boronic acid with pinacol generally increases its solubility in organic solvents compared to the parent acid.[8]
Collectively, the molecule possesses both polar (nitrile, chloro, ester oxygens) and nonpolar (aromatic ring, methyl groups) regions. This amphiphilic nature suggests it will not be soluble in extremely nonpolar solvents like hexane, nor is it likely to be highly soluble in very polar protic solvents like water. Its optimal solubility is anticipated in solvents of intermediate polarity.
Hansen Solubility Parameters (HSP) as a Predictive Model
A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[1][9][10] The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional "Hansen space" can be calculated. A Relative Energy Difference (RED) number is then used to predict solubility:
-
RED < 1.0: High likelihood of solubility
-
RED = 1.0: Boundary of solubility
-
RED > 1.0: Low likelihood of solubility
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. For practical purposes, a researcher can determine the compound's HSP experimentally by testing its solubility in a range of solvents with known HSP values (see Table 1). The solvents that dissolve the compound will define a "solubility sphere" in Hansen space, the center of which provides the HSP for the solute.
Predicted Solubility Profile
Based on the structural analysis and general principles of solubility for analogous compounds like benzonitriles and boronic esters, the following qualitative solubility profile is predicted.
Table 1: Predicted Solubility of this compound and Hansen Parameters of Common Solvents
| Solvent Category | Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Predicted Solubility | Rationale |
| Non-Polar | Hexane | 14.9 | 0.0 | 0.0 | Low / Insoluble | Insufficient polarity to interact with the nitrile and chloro groups. |
| Toluene | 18.0 | 1.4 | 2.0 | Moderate | Aromatic nature provides favorable π-stacking interactions with the benzonitrile ring. | |
| Polar Aprotic | Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | High | Good balance of polarity to solvate the nitrile group without being overly polar. |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High | Ether functionality is highly compatible with the pinacol boronate ester. | |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Ester solvent provides a good polarity match. | |
| Acetone | 15.5 | 10.4 | 7.0 | High | Ketone provides strong dipole-dipole interactions with the nitrile group. | |
| Acetonitrile (ACN) | 15.3 | 18.0 | 6.1 | Moderate to High | High polarity may be less compatible with the nonpolar regions of the molecule. | |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High | Highly polar aprotic solvent capable of solvating the polar functional groups effectively. | |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High | Very strong polar aprotic solvent, likely to be an excellent solvent. | |
| Polar Protic | Methanol | 14.7 | 12.3 | 22.3 | Low to Moderate | Hydrogen bonding capability of the solvent may be too strong, leading to poor solvation of the less polar parts of the molecule. |
| Ethanol | 15.8 | 8.8 | 19.4 | Low to Moderate | Similar to methanol, with slightly better solvation of nonpolar regions due to the longer alkyl chain. |
Note: HSP values are approximate and sourced from publicly available databases.
Experimental Protocols for Solubility Determination
To establish definitive solubility data, rigorous experimental measurement is required. The following protocols describe two standard, self-validating methodologies.
Gold Standard: Equilibrium Solubility via Shake-Flask Method
This method determines the thermodynamic equilibrium solubility and is considered the most accurate approach.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed, inert vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the sample.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
High-Throughput Kinetic Solubility Assay
This method is rapid and suitable for screening multiple solvents or compounds, common in early drug discovery. It measures the concentration at which the compound precipitates from a concentrated stock solution.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent, typically DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous or organic test solvent.
-
Precipitation: Allow the plate to incubate for a short period (e.g., 1-2 hours). The compound will precipitate in wells where its concentration exceeds its solubility.
-
Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader.
-
Analysis: The solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
Practical Considerations and Causality
-
Hydrolytic Stability: Pinacol boronate esters can be susceptible to hydrolysis to the corresponding boronic acid, especially in the presence of water and under acidic or basic conditions.[11] The resulting boronic acid often has vastly different solubility (typically lower in organic solvents). Therefore, using anhydrous solvents and maintaining a neutral pH is critical for accurate solubility determination of the ester.
-
Temperature Dependence: The solubility of most solid organic compounds increases with temperature. For applications requiring high concentrations, such as crystallization, determining the solubility at various temperatures is highly recommended.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is essential to characterize the solid form used in solubility experiments to ensure data consistency and reproducibility.
Conclusion
This compound is predicted to be a compound with moderate to high solubility in a range of common polar aprotic organic solvents, including THF, DCM, Acetone, and DMF. Its solubility is expected to be limited in both highly nonpolar (e.g., hexane) and highly polar protic (e.g., methanol) solvents. This guide provides the theoretical foundation for these predictions and equips researchers with robust, validated experimental protocols to determine precise solubility values. A thorough understanding and experimental verification of solubility are critical for the efficient and successful application of this versatile building block in research and development.
References
-
Hansen, C. M. (1967). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
- Avdeef, A. (2012).
-
Adscientis. Hansen Solubility Parameters (HSP). [Link]
-
Cheng, A., & Merz, K. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 92(3), 623-633. [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5858. [Link]
-
Hansen, C. M. Hansen Solubility. [Link]
-
West, C. E., et al. (2018). Using Hansen solubility parameters to predict drug & container interactions. PDA Journal of Pharmaceutical Science and Technology. [Link]
-
PubChem. 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. [Link]
-
Katritzky, A. R., et al. (2010). Quantitative Structure–Property Relationship Modeling of Diverse Materials Properties. Chemical Reviews, 110(10), 5865-5927. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
-
ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... [Link]
-
Wang, W., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203-209. [Link]
-
BoronPharm. 1449475-29-9 | 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. (2021). [Link]
-
University of Calgary. Solubility of Organic Compounds. (2023). [Link]
-
Chemistry LibreTexts. Solubility - What dissolves in What?. (2023). [Link]
-
Solubility of Things. Benzonitrile. [Link]
-
Ataman Kimya. BENZONITRILE. [Link]
-
Chemical Entities of Biological Interest (ChEBI). benzonitrile. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
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- 7. atamankimya.com [atamankimya.com]
- 8. researchgate.net [researchgate.net]
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commercial availability of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the versatile building block, 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This sterically hindered substrate presents unique challenges and opportunities, the understanding of which is critical for its successful application in synthetic endeavors.
The choice of a pinacol boronic ester, such as in the title compound, offers enhanced stability compared to the corresponding boronic acid, preventing premature protodeboronation and improving handling characteristics.[3] However, the presence of ortho-substituents—a chlorine atom and a cyano group—introduces significant steric hindrance around the reactive sites.[4][5] Overcoming this steric challenge is paramount and necessitates a carefully optimized catalytic system. The electron-withdrawing nature of the nitrile group can also influence the electronic properties of the aryl chloride, potentially impacting the rate-determining oxidative addition step.[3]
This document will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, particularly in the context of sterically demanding substrates. We will then present validated, step-by-step protocols for the successful coupling of this compound with various aryl halides, offering insights into catalyst selection, base, and solvent effects, and reaction optimization.
Mechanistic Considerations for a Hindered Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] However, the specific attributes of a sterically hindered substrate like this compound demand a closer look at each stage.
The Catalytic Cycle
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex. For aryl chlorides, this step is often rate-limiting due to the strong C-Cl bond.[6] The use of bulky, electron-rich phosphine ligands on the palladium catalyst is crucial to facilitate this step, especially with sterically hindered and electron-neutral or electron-rich aryl chlorides.[6][7][8]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs where the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic borate species.[1][9][10] The choice of base is critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C bond in the biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst.[6] This step is generally fast, especially when the two organic groups are in a cis orientation on the palladium center.
For a substrate like this compound, the steric bulk surrounding the carbon-chlorine and carbon-boron bonds can impede both the oxidative addition and transmetalation steps.[4][5] Therefore, the selection of a highly active catalyst system with appropriate ligands is essential to overcome these steric barriers.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. These conditions have been optimized to address the steric challenges posed by the substrate.
General Procedure for Suzuki-Miyaura Coupling
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-tert-butylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Protocol 1: Coupling with an Electron-Rich Aryl Bromide (e.g., 4-bromoanisole)
| Reagent | Molar Equiv. | Amount |
| This compound | 1.2 | (calc.) |
| 4-Bromoanisole | 1.0 | (e.g., 1 mmol) |
| Pd(OAc)₂ | 0.02 | (2 mol %) |
| SPhos | 0.04 | (4 mol %) |
| K₃PO₄ | 2.0 | (calc.) |
| Toluene | - | (e.g., 5 mL) |
| Water | - | (e.g., 0.5 mL) |
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and Mass Spectrometry.
Protocol 2: Coupling with a Sterically Hindered Aryl Bromide (e.g., 1-bromo-2,4,6-trimethylbenzene)
For more sterically demanding coupling partners, a more active catalyst system and potentially higher temperatures may be required.
| Reagent | Molar Equiv. | Amount |
| This compound | 1.5 | (calc.) |
| 1-Bromo-2,4,6-trimethylbenzene | 1.0 | (e.g., 1 mmol) |
| Pd₂(dba)₃ | 0.01 | (1 mol %) |
| RuPhos | 0.02 | (2 mol %) |
| K₃PO₄ | 3.0 | (calc.) |
| 1,4-Dioxane | - | (e.g., 5 mL) |
Procedure:
-
Follow the general setup procedure as described in Protocol 1, using the reagents and solvent listed in the table above.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction closely. Due to the increased steric hindrance, longer reaction times may be necessary.
-
Follow the work-up and purification procedures as outlined in Protocol 1.
Key Considerations for Success
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction setup and duration is critical to prevent catalyst deactivation.
-
Reagent Purity: The purity of all reagents, especially the boronic ester and the aryl halide, is crucial. Impurities can interfere with the catalytic cycle and lead to lower yields.
-
Solvent and Base Degassing: Degassing the solvent and aqueous base solution is important to remove dissolved oxygen.
-
Ligand Selection: The choice of phosphine ligand is paramount for the success of couplings involving sterically hindered substrates. Bulky and electron-rich ligands like SPhos, RuPhos, or XPhos are often necessary to promote the challenging oxidative addition and facilitate the overall catalytic turnover.[4]
-
Base Strength and Solubility: The base plays a key role in the transmetalation step.[9] K₃PO₄ is a common and effective base for many Suzuki couplings, but other bases such as Cs₂CO₃ or K₂CO₃ may also be effective depending on the specific substrates. The solubility of the base in the reaction medium can also impact its effectiveness.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere; use fresh, high-purity catalyst and ligand. |
| Insufficiently active catalyst system | Screen different palladium precursors and ligands (e.g., Pd₂(dba)₃ with RuPhos or XPhos). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation of the boronic ester | Presence of water and/or acidic impurities | Use anhydrous solvents and ensure the base is sufficiently strong. |
| Formation of homocoupled byproducts | Oxygen contamination | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of sterically congested biaryl compounds. While the inherent steric hindrance presents a challenge, the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands, coupled with careful optimization of reaction conditions, enables efficient and high-yielding transformations. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this versatile building block in their synthetic campaigns.
References
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angew. Chem. Int. Ed.2004 , 43 (14), 1871–1876. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (23), 4544–4568. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science2016 , 352 (6283), 329–332. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Factors Determining the Efficacy of Biaryl Phosphine Ligands. J. Am. Chem. Soc.2002 , 124 (7), 1162–1163. [Link]
-
Al-Masum, M.; Salah, N.; Al-Zahrani, F. A. Recent Advances in Suzuki-Miyaura Coupling Reaction. IntechOpen, 2018 . [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Key Building Block for Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for this purpose. Central to the success of these transformations is the availability of highly functionalized and stable building blocks. 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a key organoboron compound that serves as a versatile intermediate in the synthesis of complex molecular architectures. Its structure, featuring a nitrile group, a chloro substituent, and a pinacol boronic ester, offers multiple points for diversification and fine-tuning of molecular properties.
This guide provides a comprehensive overview of the reaction conditions for the synthesis and application of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₅BClNO₂ |
| Molecular Weight | 263.53 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1449475-29-9 |
Spectroscopic Characterization:
The structural integrity of this compound can be confirmed by standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral data can be reliably predicted based on analogous structures and the known effects of its functional groups.
Table of Predicted Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR (CDCl₃) | δ ~7.5-7.8 ppm (m, 3H, Ar-H), δ ~1.3 ppm (s, 12H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~135-140 ppm (Ar-C), δ ~130-135 ppm (Ar-C), δ ~118 ppm (-CN), δ ~85 ppm (-O-C(CH₃)₂), δ ~25 ppm (-C(CH₃)₂) |
| FTIR (KBr) | ~2230 cm⁻¹ (C≡N stretch), ~1360 cm⁻¹ (B-O stretch), ~1140 cm⁻¹ (B-O stretch), ~780 cm⁻¹ (C-Cl stretch) |
Synthesis Protocol: Miyaura Borylation
The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed process involves the cross-coupling of a haloarene with a diboron reagent.[1][2]
Reaction Scheme:
Caption: Synthesis of the title compound via Miyaura borylation.
Materials and Reagents:
-
2,6-Dichlorobenzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorobenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. To this suspension, add PdCl₂(dppf) (0.03 equiv).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The presence of the chloro and nitrile groups can influence the electronic properties of the resulting biaryl system, which is of great interest in drug discovery and materials science.
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Catalyst Preparation and Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., PPh₃, 0.08 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography or recrystallization to obtain the desired biaryl product.
Workflow Diagram:
Sources
Application Notes & Protocols: 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Modern Medicinal Chemistry
Introduction: A Multifunctional Building Block for Drug Discovery
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, hereafter referred to as 1 , is a highly versatile and strategically important building block in medicinal chemistry. Its structure is uniquely tailored for the efficient construction of complex molecular architectures, particularly those containing sterically hindered biaryl scaffolds. The molecule incorporates three key functional groups, each offering distinct advantages for synthetic chemists.
-
Pinacol Boronate Ester: This moiety is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for C-C bond formation in pharmaceutical development.[1][2] The pinacol ester form enhances stability, solubility in organic solvents, and ease of handling compared to the corresponding free boronic acid.[3]
-
Ortho-Chloro Group: The chlorine atom serves as a stable, secondary reactive handle. It can be retained in the final molecule, where it often plays a crucial role in modulating pharmacological activity through steric and electronic effects, or it can be used for subsequent, selective cross-coupling reactions.[4][5]
-
Ortho-Nitrile Group: The benzonitrile motif is a common pharmacophore found in numerous bioactive compounds.[6] It can act as a hydrogen bond acceptor or a metabolic blocking group. Furthermore, the nitrile can be chemically transformed into other functional groups, such as primary amines or carboxylic acids, providing further avenues for molecular diversification.
This combination makes compound 1 (CAS No. 1449475-29-9) an invaluable tool for accessing novel chemical space, particularly in the synthesis of inhibitors for various biological targets where a constrained biaryl conformation is desired.[7][8]
Core Application: Synthesis of Sterically Congested Biaryl Nitriles via Suzuki-Miyaura Cross-Coupling
The primary application of compound 1 is its participation in the Suzuki-Miyaura cross-coupling reaction to form 2-Aryl-6-chlorobenzonitrile derivatives. The steric hindrance imposed by the ortho-chloro and ortho-nitrile groups presents a significant synthetic challenge, often leading to low yields with traditional catalyst systems.[9] However, the advent of advanced palladium precatalysts and bulky, electron-rich phosphine ligands has revolutionized the coupling of such challenging substrates.[10][11]
Mechanistic Rationale for Catalyst Selection
The success of coupling sterically hindered partners like 1 hinges on facilitating the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent Pd(0) species initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The aryl group from the boronate ester (1 ) is transferred to the palladium center. This step is often rate-limiting, especially with hindered substrates. The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical here to activate the boronate ester.
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands (e.g., XPhos, SPhos) accelerate this step, preventing side reactions and catalyst decomposition.[12]
The diagram below illustrates the generally accepted catalytic cycle for this transformation.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Typical Reaction Parameters
The table below summarizes common conditions for the successful coupling of 1 with various aryl halides. The choice of specific reagents depends on the electronic properties and steric demands of the coupling partner.
| Component | Recommended Reagents/Conditions | Rationale & Field Insights |
| Palladium Precatalyst | XPhos Pd G2/G3, SPhos Pd G2/G3 (0.5 - 2 mol%) | Buchwald precatalysts are highly efficient, air-stable, and form the active Pd(0) species reliably under reaction conditions, which is crucial for challenging couplings.[12] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands accelerate the rate-limiting reductive elimination step, preventing β-hydride elimination and other side reactions.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0 - 3.0 equiv.) | A strong, non-nucleophilic base is required. K₃PO₄ is often an excellent choice for boronate esters, balancing reactivity and minimizing side reactions.[13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | A mixture of an organic solvent and water is typical. The water is essential for the hydrolysis of the boronate ester and to solubilize the inorganic base.[13] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barriers for oxidative addition and transmetalation, especially with less reactive aryl chlorides. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of compound 1 .
Workflow Overview
The general experimental workflow involves careful setup under an inert atmosphere, execution of the coupling reaction, and subsequent product isolation and purification.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3.1: Synthesis of 2-(4-methoxyphenyl)-6-chlorobenzonitrile
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between 1 and 4-bromoanisole.
Materials:
-
This compound (1 ) (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized Water, degassed
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1 ), 4-bromoanisole, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Scientist's Note: Adding the solid reagents first under an inert atmosphere is crucial to prevent degradation of the catalyst and boronate ester. Buchwald precatalysts are air-stable but achieving an inert atmosphere before adding solvents minimizes oxygen, which can oxidize the active Pd(0) species.[9]
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of 1 ).
-
Scientist's Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.
-
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS to confirm the consumption of starting material 1 .
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety, Handling, and Storage
-
Compound 1: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate precautions.
-
Storage: Store compound 1 in a tightly sealed container in a cool, dry place (2–8°C is recommended) away from moisture and strong oxidizing agents to prevent hydrolysis of the boronate ester.[3]
Conclusion
This compound is a powerful and enabling reagent for modern medicinal chemistry. Its strategic design allows for the efficient synthesis of sterically demanding biaryl nitriles, which are prevalent motifs in contemporary drug discovery programs. By leveraging advanced palladium catalyst systems, researchers can overcome the inherent challenges of coupling ortho-substituted substrates, unlocking access to novel and potent bioactive molecules. The protocols and guidelines presented here provide a robust framework for the successful application of this valuable synthetic building block.
References
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Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 1449475-29-9. (n.d.). BoronPharm. Retrieved January 21, 2026, from [Link]
-
Formation of biaryl ether 68 by using substituted benzylic boronate amine ester 66. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents. (2013). Google Patents.
-
A Pd-catalyzed, boron ester-mediated, reductive cross-coupling of two aryl halides to synthesize tricyclic biaryls. (2020). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
-
Comparison of reactivity of different boron reagents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). World Journal of Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2012). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019). PubMed. Retrieved January 21, 2026, from [Link]
-
Pharmacomodulation of the Redox-Active Lead Plasmodione: Synthesis of Substituted 2-Benzylnaphthoquinone Derivatives, Antiplasmodial Activities, and Physicochemical Properties. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Suzuki Coupling Mastery: Leveraging 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile for Complex Molecule Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Boronic Acid Compounds for Suzuki Coupling Reaction. (n.d.). FUJIFILM Wako. Retrieved January 21, 2026, from [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Improved process for preparation of 2,3-dihydroxy benzonitrile. (2014). Google Patents.
-
Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. (2025). MDPI. Retrieved January 21, 2026, from [Link]
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- 3. 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester | 2121513-15-1 | Benchchem [benchchem.com]
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- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Note: 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a Versatile Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids and their derivatives, particularly pinacol esters, have become indispensable tools for carbon-carbon bond formation, largely through the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This application note focuses on 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile , a highly functionalized and sterically hindered building block that offers medicinal chemists a unique portal to novel chemical space. Its distinct 1,2,3-trisubstituted pattern, featuring a chloro group, a cyano group, and a boronic ester on a benzene ring, makes it a valuable precursor for creating sterically congested biaryl and heteroaryl structures. These motifs are frequently found in bioactive molecules, including inhibitors of key enzymes like Poly(ADP-ribose) polymerase (PARP), which are significant targets in oncology.[2][3][4] This guide provides an in-depth look at the properties, reactivity, and proven protocols for leveraging this powerful synthetic intermediate.
Physicochemical Properties & Handling
Understanding the physical properties and handling requirements of any reagent is critical for successful and safe experimentation. Organoboron compounds, including pinacol esters, require specific storage and handling procedures to maintain their integrity.[5]
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1449475-29-9 | [6] |
| Molecular Formula | C₁₃H₁₅BClNO₂ | [6] |
| Molecular Weight | 263.53 g/mol | [6] |
| Appearance | White to off-white solid/crystalline powder | [7] |
| Melting Point | 82 - 86 °C | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Keep tightly closed and dry. | [6] |
Expert Handling Insights:
-
Moisture Sensitivity: The boronic acid pinacol ester functional group is susceptible to hydrolysis. While more stable than the corresponding boronic acid, prolonged exposure to moisture can lead to decomposition and protodeboronation (replacement of the boronate group with a hydrogen atom). Always handle the reagent under an inert atmosphere using Schlenk techniques or in a glovebox.[5][8]
-
Inert Atmosphere: Use dry, degassed solvents for all reactions to prevent quenching of the catalyst and degradation of the reagent.[5]
-
Safety Precautions: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this building block is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond. The reaction is renowned for its functional group tolerance and mild conditions.[1]
Mechanistic Overview
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide).
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Critical Considerations for a Sterically Hindered Substrate
The ortho-chloro and ortho-boronate substituents on the benzonitrile core present a significant steric challenge.[9][10] This steric hindrance can impede key steps in the catalytic cycle, particularly oxidative addition and reductive elimination.[9][11]
-
Challenge: Steric clash between the bulky ortho groups and the palladium catalyst's ligands can slow down or prevent the reaction.[9][10]
-
Solution: Overcoming this requires a carefully selected catalyst system. Modern palladium catalysts featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are essential.[11][12][13] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and facilitate the difficult reductive elimination step to release the sterically congested biaryl product.[9][13]
Table 2: Recommended Catalyst Systems for Hindered Couplings
| Catalyst / Ligand | Class | Rationale for Use |
| Pd₂(dba)₃ + SPhos/XPhos | Buchwald Ligands | Bulky, electron-rich dialkylbiaryl phosphines that stabilize the catalyst and accelerate oxidative addition and reductive elimination.[11] |
| PEPPSI™-IPr / -IPr-dtb | NHC Precatalysts | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable and active palladium complexes, ideal for coupling unreactive chlorides.[12][13] |
| Pd(t-Bu₃P)₂ | Monophosphine Complex | The bulky and electron-rich t-butylphosphine ligand is highly effective for sterically demanding couplings. |
Detailed Experimental Protocol
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials and Equipment:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)
-
Tricyclohexylphosphine (PCy₃) or SPhos (4-8 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane or Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard workup and purification equipment (Silica gel, solvents)
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 131.8 mg), the aryl bromide (0.55 mmol), K₃PO₄ (1.5 mmol, 318.4 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and the phosphine ligand (e.g., PCy₃, 0.02 mmol, 5.6 mg).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (or toluene) (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. For microwave-assisted reactions, a typical condition is 10-20 minutes at 100-120 °C.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[14][15]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Case Study: Synthesis of PARP Inhibitor Scaffolds
The 2-cyanobiaryl moiety is a well-established pharmacophore in the design of PARP inhibitors.[2][4] This building block is an ideal starting material for synthesizing such structures. For instance, coupling with a substituted aryl or heteroaryl halide can rapidly generate the core of a PARP inhibitor.
Reaction Scheme Example:
(Illustrative scheme: coupling of the title compound with 4-bromobenzamide to form a key biaryl nitrile intermediate)
The resulting 2'-chloro-2-cyanobiaryl-4'-carboxamide structure contains the key elements for PARP inhibition. The cyano and carboxamide groups can engage in crucial hydrogen bonding interactions within the enzyme's active site.[4] The chloro-substituent provides a handle for further diversification through subsequent cross-coupling reactions or nucleophilic aromatic substitution, allowing for rapid library synthesis and optimization of drug candidates.[16]
Troubleshooting Guide
Table 3: Common Issues and Solutions in Hindered Suzuki Couplings
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Base is not strong or soluble enough. | 1. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos or a PEPPSI precatalyst). 2. Ensure all solvents are freshly dried and degassed; use rigorous inert atmosphere techniques. 3. Try a different base like Cs₂CO₃ or K₂CO₃. |
| Protodeboronation of Starting Material | 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high or reaction time is too long. | 1. Use meticulously dried solvents and reagents. 2. Optimize reaction temperature and time; monitor closely to stop the reaction upon completion. |
| Homocoupling of Aryl Halide | Catalyst system promotes side reactions. | Decrease catalyst loading or switch to a different ligand that favors cross-coupling over homocoupling. |
| Difficulty in Purification | Product has similar polarity to starting materials or byproducts. | Optimize the chromatography mobile phase; consider reverse-phase chromatography if the compound is sufficiently polar. |
Conclusion
This compound is a high-value building block for drug discovery professionals. While its sterically congested nature presents synthetic challenges, these can be reliably overcome with modern catalytic systems and careful reaction optimization. Its ability to serve as a linchpin for constructing complex biaryl systems, particularly those relevant to PARP inhibitors and other key drug targets, makes it an essential tool for accessing novel and potent therapeutic agents. The protocols and insights provided herein offer a robust foundation for the successful application of this versatile reagent in research and development settings.
References
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Ganguly, A. K., et al. "Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors," Journal of Medicinal Chemistry, via PMC, NIH. Available: [Link]
-
Ikawa, T., et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls," Organic Letters, ACS Publications. Available: [Link]
-
Yoshida, K., et al. "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction," Dalton Transactions, RSC Publishing. Available: [Link]
-
Gök, Y., et al. "C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes," RSC Advances, via NIH. Available: [Link]
-
ResearchGate, "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect". Available: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, RSC Publishing, 2014. Available: [Link]
-
Griffin, R. J., et al. "Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP)," Journal of Medicinal Chemistry, via PubMed. Available: [Link]
-
ResearchGate, "Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases". Available: [Link]
-
Reddit, "Why is the Suzuki-Miyaura coupling reaction steric sensitive?". Available: [Link]
-
Bautista-Aguirre, F., et al. "Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane," Beilstein Journal of Organic Chemistry. Available: [Link]
-
PharmaCompass, "Benzonitrile, 2-chloro- | Drug Information". Available: [Link]
-
ResearchGate, "Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold". Available: [Link]
-
ResearchGate, "Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin". Available: [https://www.researchgate.net/publication/275958253_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
-
Wang, D., et al. "Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes," Chemical Communications, RSC Publishing. Available: [Link]
-
PubMed, "[Design, synthesis and biological evaluation of novel para-substituted 1-benzyl-quinazoline-2, 4 (1H, 3H)-diones as human PARP-1 inhibitors]". Available: [Link]
-
PubChem, "2-Chloro-6-sulfanylbenzonitrile". Available: [Link]
-
Anshul Specialty Molecules, "2-Chlorobenzonitrile". Available: [Link]
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synthesis of biaryl compounds using 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Application Note: A Guide to the Synthesis of Sterically Hindered 2-Cyano-Biaryl Scaffolds
Utilizing 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Abstract
Biaryl structures are privileged motifs in modern drug discovery, materials science, and agrochemicals.[1][2][3] However, the synthesis of biaryls bearing multiple ortho-substituents presents a significant steric challenge, often leading to low reaction yields and requiring highly specialized conditions.[4][5] This application note provides a comprehensive guide for researchers on the effective use of this compound, a versatile bifunctional building block, for the synthesis of sterically demanding 2-cyano-biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind procedural choices, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower scientists to successfully incorporate this valuable reagent into their synthetic programs.
The Building Block: A Tool for Navigating Steric Complexity
The title compound, this compound, is uniquely designed for constructing complex biaryl systems. Its key features are:
-
An Aryl Chloride (Electrophile): The chloro substituent serves as the leaving group. While aryl chlorides are more cost-effective than the corresponding bromides or iodides, their C-Cl bond is stronger, making oxidative addition to the palladium catalyst more challenging and often requiring advanced catalytic systems.[6][7]
-
A Pinacol Boronic Ester (Nucleophile): The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is a stable, easy-to-handle source of the nucleophilic aryl species for the Suzuki-Miyaura reaction.[6]
-
Ortho-Substitution: The placement of both the chloro and boronate groups ortho to the cyano function creates a sterically crowded environment around the reactive centers. This inherent steric hindrance is a key challenge that must be addressed through careful selection of reaction parameters.[8][9]
The bifunctional nature of this reagent allows it to act as either the nucleophilic partner (reacting via its boronic ester) or the electrophilic partner (reacting via its aryl chloride), providing significant flexibility in synthetic design.
The Mechanism: A Palladium-Catalyzed Cycle of Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, proceeding through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this cycle is crucial for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
The catalytic cycle begins with a Pd(0) species, which is the active catalyst. For the cycle to start when using a Pd(II) precatalyst, it must first be reduced in situ to Pd(0).[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[11]
-
Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. The base is critical here; it reacts with the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transfer.[12][13][14]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]
Key Considerations for a Sterically Demanding Coupling
Success with this compound hinges on overcoming the dual challenges of a deactivated aryl chloride and significant steric hindrance.
Catalyst & Ligand Selection
Standard catalysts like Pd(PPh₃)₄ often fail with such substrates.[10] The solution lies in using specialized ligands that promote the key steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphines: These are the gold standard for challenging couplings. Ligands like XPhos , SPhos , and RuPhos (Buchwald Ligands) are highly effective.[10][15]
-
Causality: Their large steric bulk promotes the final reductive elimination step, while their strong electron-donating ability facilitates the initial, difficult oxidative addition into the C-Cl bond.
-
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr are strong sigma-donors and can be highly effective, offering an alternative to phosphines for activating stubborn aryl chlorides.[16]
-
Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) are often used. These are air-stable Pd(II) complexes that rapidly generate the active Pd(0) species under the reaction conditions, ensuring high catalytic activity from the outset.[17]
Base and Solvent System
The choice of base and solvent is interdependent and crucial for reaction success.[18][19]
-
Base: A moderately strong base is required to activate the boronic ester without causing unwanted side reactions.
-
Potassium Phosphate (K₃PO₄): This is an excellent choice for sterically hindered couplings. It is strong enough to form the reactive boronate species but generally does not promote significant hydrolysis of the boronic ester.[12]
-
Potassium Carbonate (K₂CO₃): A common and effective base, often used in aqueous solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃) or Fluorides (CsF, KF): Can be effective alternatives, particularly in anhydrous conditions.
-
-
Solvent: The solvent must solubilize all components and be stable at the required reaction temperature.
-
Aprotic Ethers: 1,4-Dioxane or Tetrahydrofuran (THF) , often with a small amount of water, are standard choices.[6] Water can play a beneficial role in the transmetalation step.[18]
-
Aromatic Hydrocarbons: Toluene is an excellent high-boiling solvent suitable for reactions requiring elevated temperatures.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) can also be used, though they can sometimes lead to catalyst decomposition at high temperatures.
-
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.
Protocol A: Coupling with an Aryl Halide (Using the Boronic Ester Functionality)
This protocol details the reaction of this compound with a generic aryl bromide.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Chloro-6-(...)-benzonitrile | 291.56 | 1.0 | 1.0 | 292 mg |
| Aryl Bromide (Ar-Br) | - | 1.1 | 1.1 | Varies |
| XPhos Pd G3 Precatalyst | 864.88 | 0.02 | 0.02 (2 mol%) | 17.3 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (292 mg, 1.0 mmol), the aryl bromide (1.1 mmol), potassium phosphate (637 mg, 3.0 mmol), and the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Seal the flask with a septum. Purge the reaction mixture with a stream of argon or nitrogen gas for 15-20 minutes while stirring to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Protocol B: Coupling with an Aryl Boronic Acid (Using the Aryl Chloride Functionality)
This protocol details the reaction of this compound with a generic aryl boronic acid.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Chloro-6-(...)-benzonitrile | 291.56 | 1.1 | 1.1 | 321 mg |
| Aryl Boronic Acid (Ar-B(OH)₂) | - | 1.0 | 1.0 | Varies |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 (2 mol%) | 4.5 mg |
| SPhos | 410.52 | 0.04 | 0.04 (4 mol%) | 16.4 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg |
| Toluene | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl boronic acid (1.0 mmol), 2-Chloro-6-(...)-benzonitrile (321 mg, 1.1 mmol), potassium carbonate (345 mg, 2.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL). Degas the mixture thoroughly with argon or nitrogen for 20 minutes.
-
Reaction: Heat the sealed flask in an oil bath at 110 °C with vigorous stirring for 16-24 hours.
-
Monitoring, Workup, & Purification: Follow steps 5-9 as described in Protocol A.
Experimental Workflow Visualization
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficient reaction temperature or time.3. Base is not strong enough or is insoluble.4. Poor quality of boronic ester/acid (hydrolyzed). | 1. Ensure thorough degassing. Use a fresh bottle of solvent. Consider using a precatalyst.2. Increase temperature by 10-20 °C. Extend reaction time.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure vigorous stirring.4. Use freshly prepared or purified boronic acid/ester. |
| Homocoupling of Boronic Acid/Ester | 1. Presence of oxygen.2. Catalyst system promotes homocoupling over cross-coupling. | 1. Improve degassing procedure meticulously.2. Screen different palladium sources and ligands. Sometimes lowering the catalyst loading can help. |
| Deboronated Starting Material | 1. Reaction conditions are too harsh (high temp, prolonged time).2. Base is too strong or too much water is present. | 1. Lower the reaction temperature. Monitor carefully and stop the reaction upon completion.2. Use a milder base (e.g., K₂CO₃) or reduce the amount of water. Try anhydrous conditions with a base like CsF. |
| Formation of Unidentified Byproducts | 1. Decomposition of starting materials or product.2. Side reactions involving functional groups. | 1. Lower the reaction temperature. Screen different solvents.2. Ensure functional groups on coupling partners are compatible with the reaction conditions. Consider using protecting groups if necessary. |
Conclusion
This compound is a powerful and versatile building block for accessing sterically congested biaryl scaffolds that are of high value in pharmaceutical and materials research.[20] Success in its application is not trivial and relies on a rational approach to reaction design. By selecting modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands and by carefully optimizing the base and solvent system, researchers can effectively overcome the inherent steric and electronic challenges. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel and complex molecular architectures.
References
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Szostak, M. et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976-7981. [Online] Available at: [Link]
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Couto, I. et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar. [Online] Available at: [Link]
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ARODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Online] Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
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Maj, A. M. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Online] Available at: [Link]
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Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7527-7536. [Online] Available at: [Link]
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Wang, L. et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Online] Available at: [Link]
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Yin, J. & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Online] Available at: [Link]
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Maj, A. M. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Online] Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
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ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Online] Available at: [Link]
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Bellina, F. et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(5), 2471-2509. [Online] Available at: [Link]
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ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Online] Available at: [Link]
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Zhang, Z. et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3849-3856. [Online] Available at: [Link]
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Wang, D. et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(59), 8340-8343. [Online] Available at: [Link]
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Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Online] Available at: [Link]
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Thomas, S. et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Online] Available at: [Link]
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López-Salas, N. et al. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(2), 148-154. [Online] Available at: [Link]
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Wang, C. et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10492-10497. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
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Fevig, J. M. et al. (2006). Discovery of nonbenzamidine factor VIIa inhibitors using a biaryl acid scaffold. Bioorganic & Medicinal Chemistry Letters, 16(14), 3745-3750. [Online] Available at: [Link]
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ResearchGate. (n.d.). Synthesis of structurally diverse biaryl fragments. [Online] Available at: [Link]
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ResearchGate. (n.d.). Synthesis of biaryl compounds. [Online] Available at: [Link]
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Aijima, T. et al. (2022). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. Chemistry – An Asian Journal, 17(1). [Online] Available at: [Link]
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Sassi, A. et al. (2025). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. AIR Unimi. [Online] Available at: [Link]
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Rueda-Espinosa, J. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Online] Available at: [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Online] Available at: [Link]
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Application Notes & Protocols for the Synthetic Utility of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction: A Versatile Ortho-Substituted Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the demand for complex, sterically hindered biaryl scaffolds is ever-increasing.[1][2][3][4] 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has emerged as a pivotal building block for accessing such structures.[5][6] Its unique architecture, featuring a benzonitrile core flanked by a chloro group and a pinacol boronate ester at the ortho positions, presents both a challenge and an opportunity for synthetic chemists. This arrangement allows for participation in powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, to construct sterically congested biaryl systems that are often difficult to synthesize via other methods.[7][8]
This guide provides an in-depth analysis of this reagent, focusing on the mechanistic principles behind its application, detailed protocols for its use in Suzuki-Miyaura reactions, and expert insights into overcoming the challenges associated with its sterically demanding nature.
Reagent Profile and Safe Handling
Proper handling and storage are paramount to ensure the reagent's integrity and the safety of the researcher.
| Property | Value |
| CAS Number | 1449475-29-9 |
| Molecular Formula | C₁₃H₁₅BClNO₂ |
| Molecular Weight | 263.53 g/mol |
| Appearance | White to off-white solid |
Storage & Handling Precautions:
-
Inert Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the boronate ester. Boronic esters are sensitive to moisture.
-
Temperature: Keep in a cool, well-ventilated place, away from sources of ignition.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a C-C bond between the boronate-bearing carbon and an organic halide.[13][14][15]
Mechanistic Insights: Overcoming Steric Hindrance
The success of coupling this di-ortho-substituted reagent hinges on understanding and navigating the sterically hindered catalytic cycle. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. For aryl chlorides, this step is often rate-limiting and requires electron-rich, bulky ligands to promote the reaction.[16][17]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex, facilitating the transfer.[18][19] The steric bulk surrounding both the C-B bond of our title reagent and the Pd-center makes this a critical and challenging step.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters for Hindered Couplings
Due to the steric hindrance imparted by the ortho-substituents, careful selection of the catalytic system is crucial for achieving high yields.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard and reliable Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[7] | These ligands stabilize the Pd(0) center, promote the difficult oxidative addition of aryl chlorides, and facilitate the reductive elimination of the sterically demanding biaryl product.[7] Their bulk creates a coordinatively unsaturated metal center necessary for the reaction to proceed. |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK[7] | Stronger, non-nucleophilic bases are required to form the boronate "ate" complex efficiently, which is necessary to overcome the slow transmetalation step associated with hindered substrates.[7] |
| Solvent | Anhydrous, non-polar aprotic solvents like Dioxane, Toluene, or THF.[7] | These solvents are effective at solubilizing the reagents and are stable at the elevated temperatures often required for these couplings. The addition of a small amount of water can sometimes accelerate the reaction but should be optimized. |
| Temperature | 80-120 °C | Elevated temperatures are necessary to provide the activation energy needed to overcome the steric barriers in the oxidative addition and reductive elimination steps.[7][8] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Note: This is a general guideline and may require optimization for specific substrates.[7]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials & Reagents
| Reagent | Molar Eq. | Example Amount |
| Aryl Halide (Ar-X) | 1.0 | 1.0 mmol |
| 2-Chloro-6-(...)-benzonitrile | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Palladium Precatalyst (e.g., Pd(OAc)₂) | 0.01 - 0.05 | 1-5 mol% |
| Ligand (e.g., SPhos) | 0.02 - 0.10 | 2-10 mol% |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 | 2.0 - 3.0 mmol |
| Anhydrous Solvent (e.g., Dioxane) | - | 5 - 10 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 5 mL per mmol of aryl halide) via syringe.
-
Degassing: Degas the resulting suspension by bubbling the inert gas through the solvent for 10-15 minutes, or by using a freeze-pump-thaw method for more sensitive reactions.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalytic system for the hindered substrate.3. Low reaction temperature. | 1. Ensure rigorous degassing and inert atmosphere techniques.2. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, NHC). Increase catalyst/ligand loading (up to 5-10 mol%).3. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation | Presence of excess water or acidic impurities. | Use thoroughly dried solvent and reagents. Ensure the base is anhydrous. A stronger base or different solvent system may be required. |
| Homocoupling of Boronate | Oxygen contamination promoting the side reaction. | Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction. |
Conclusion
This compound is a highly effective reagent for the synthesis of sterically encumbered biaryl structures, which are of significant interest in drug discovery and materials science.[2][20] Success in its application, particularly in Suzuki-Miyaura couplings, is not trivial and relies on a rational choice of reaction conditions. By employing bulky, electron-rich ligands, appropriate bases, and elevated temperatures, the steric challenges posed by this di-ortho-substituted building block can be effectively overcome, enabling the efficient construction of valuable and complex molecular architectures.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
-
Czaplicki, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Czaplicki, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
- Covestro. (n.d.). Safety Data Sheet.
-
Czaplicki, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Shields, J. D., et al. (n.d.). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. National Institutes of Health. Available at: [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
-
Old, D. W., et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Zultanski, S. L., et al. (2017). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Available at: [Link]
- BLD Pharmatech. (n.d.). Safety Data Sheet BD236261.
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
- Fisher Scientific. (2009). Safety Data Sheet - Benzonitrile.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
- BLD Pharm. (n.d.). 1449475-29-9 | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-6-nitronaphthalene.
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BoronPharm. (n.d.). 1449475-29-9 | 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Retrieved from [Link]
-
Khan, I., et al. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Available at: [Link]
-
Reddy, V. P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 3,4-Dichloro-2-hydroxybenzonitrile in Suzuki-Miyaura Coupling Reactions.
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Lesyk, R., et al. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
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Paraskevas, K., et al. (2022). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI. Available at: [Link]
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Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]
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Sharma, A., et al. (2017). Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
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- 6. boronpharm.com [boronpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals and functional materials.[1] The commercial availability and relative stability of boronic acids and their esters have further cemented the prominence of this palladium-catalyzed transformation. However, significant challenges arise when dealing with sterically hindered coupling partners, which can dramatically impede the reaction rate and efficiency.
This guide provides a comprehensive overview of the functional group tolerance in Suzuki-Miyaura reactions involving 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile , a valuable building block in medicinal chemistry and materials science. The presence of ortho-substituents—a chloro group and a cyano group—next to the boronic ester moiety introduces considerable steric hindrance, necessitating carefully optimized reaction conditions to achieve successful coupling. Through an exploration of catalyst systems, reaction parameters, and a detailed experimental protocol, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent.
Understanding the Reactivity of this compound
The structure of this compound presents a unique set of electronic and steric properties. The electron-withdrawing nature of the nitrile and chloro groups can influence the electronic character of the arylboronic ester. However, the primary challenge in its application is the steric bulk imposed by the two ortho-substituents. This steric hindrance can significantly impact the key steps of the Suzuki-Miyaura catalytic cycle, namely the transmetalation step, where the organoboron species is transferred to the palladium center.
To overcome this steric barrier, the selection of an appropriate palladium catalyst and ligand is of paramount importance. Bulky, electron-rich phosphine ligands are often employed to promote the formation of a coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.
Functional Group Tolerance: A Tabulated Guide
While specific literature detailing an exhaustive study of the functional group tolerance of this compound is limited, we can infer its compatibility with various functional groups based on established principles for Suzuki-Miyaura couplings of sterically hindered substrates and related heteroaryl systems. The following table summarizes the expected tolerance for a range of functional groups on the coupling partner (aryl or heteroaryl halide).
| Functional Group | Tolerance | Notes |
| Electron-donating groups (e.g., -OMe, -Me) | Good | Generally well-tolerated. May require slightly more forcing conditions compared to electron-neutral or -withdrawing partners. |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CO₂R) | Excellent | Often enhance the reactivity of the aryl halide towards oxidative addition, facilitating the coupling. |
| Halogens (e.g., -F, -Cl, -Br) | Good | Generally compatible, offering handles for subsequent transformations. The reactivity order is typically I > Br > Cl. |
| Aldehydes and Ketones | Moderate | Can be tolerated with careful selection of a mild base to avoid side reactions such as aldol condensation. |
| Esters and Amides | Excellent | Generally robust and well-tolerated under standard Suzuki-Miyaura conditions. |
| Nitriles | Excellent | The nitrile group is stable and compatible with the reaction conditions. |
| Alcohols and Phenols | Moderate to Good | Protection of the hydroxyl group may be necessary, especially with strongly basic conditions. Use of milder bases like carbonates or phosphates is recommended. |
| Amines (primary and secondary) | Moderate | Can coordinate to the palladium catalyst and inhibit its activity. Protection of the amine or the use of specialized catalyst systems is often required. |
| Heterocycles (e.g., pyridine, thiophene, furan) | Good | Generally well-tolerated, although nitrogen-containing heterocycles can sometimes interfere with the catalyst.[1][2] |
Experimental Protocol: A Self-Validating System for Success
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable bulky phosphine ligand
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous and degassed 1,4-Dioxane or Toluene
-
Anhydrous and degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Reaction Workflow Diagram:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl or heteroaryl bromide (0.6 mmol, 1.2 equiv), and finely ground potassium phosphate (1.0-1.5 mmol, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium(II) acetate (0.01-0.025 mmol, 2-5 mol%) and SPhos (0.02-0.05 mmol, 4-10 mol%) and add them to the Schlenk flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Degassing:
-
Add anhydrous and degassed 1,4-dioxane (or toluene) and water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL of dioxane and 1 mL of water) to the flask via syringe.
-
Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough degassing.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (typically between 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Mechanistic Considerations and Causality
The success of the Suzuki-Miyaura coupling with sterically hindered substrates like this compound is deeply rooted in the careful orchestration of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The initial and often rate-limiting step involves the oxidative addition of the aryl halide to the palladium(0) complex. For aryl chlorides, this step can be particularly sluggish. The use of electron-rich and bulky phosphine ligands, such as SPhos, is crucial as they increase the electron density on the palladium center, thereby promoting this step.
-
Transmetalation: This step is highly sensitive to steric hindrance. The ortho-substituents on the benzonitrile ring can impede the approach of the boronic ester to the palladium center. The choice of a suitable base is critical here. Stronger bases like phosphates or hydroxides are often more effective than carbonates in promoting the formation of the more nucleophilic boronate species, which facilitates the transmetalation. Anhydrous conditions can sometimes accelerate this step by avoiding protodeboronation.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active palladium(0) catalyst. This step is generally facile and less affected by steric hindrance compared to oxidative addition and transmetalation.
The interplay of a bulky, electron-rich ligand to facilitate oxidative addition and a sufficiently strong base to promote transmetalation in a suitable solvent system creates a synergistic effect that enables the successful coupling of sterically demanding substrates like this compound.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate whose utility can be fully realized through the careful application of modern cross-coupling methodologies. While its inherent steric hindrance presents a challenge, the use of well-defined palladium catalyst systems featuring bulky, electron-rich phosphine ligands, in conjunction with appropriate bases and solvents, allows for its effective participation in Suzuki-Miyaura reactions. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the synthesis of novel biaryl and heteroaryl compounds for applications in drug discovery and materials science, with a high degree of functional group tolerance. Further investigations into the development of even more active and versatile catalyst systems will undoubtedly continue to expand the scope of reactions involving this and other sterically demanding building blocks.
References
-
Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528–7557. [Link]
-
PubChem. 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. National Center for Biotechnology Information. [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 11(11), 2297–2300. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chatterjee, A., & Ward, T. R. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Catalysis Letters, 146(5), 881–903. [Link]
-
BoronPharm. 1449475-29-9 | this compound. [Link]
-
Chemie, R. S. (2013). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 29184-29188. [Link]
-
Thomas, S., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1165–1177. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
Sources
The Strategic Utility of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Advanced Materials Synthesis
Introduction: A Versatile Building Block for Next-Generation Organic Electronics
In the relentless pursuit of novel materials with tailored optoelectronic properties, the strategic design of molecular building blocks is paramount. 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has emerged as a pivotal precursor in materials science, particularly in the synthesis of high-performance organic semiconductors. Its unique trifunctional architecture—comprising a reactive chloro group, a versatile boronic ester, and an electron-withdrawing nitrile moiety—offers chemists a powerful tool to construct complex, high-performance molecules. This guide provides an in-depth exploration of its applications, focusing on the synthesis of materials for organic light-emitting diodes (OLEDs), alongside detailed, field-proven protocols for its use.
The benzonitrile group, with its strong electron-withdrawing nature, is instrumental in tuning the electronic properties of organic molecules.[1] This characteristic is particularly valuable in the design of donor-acceptor (D-A) type molecules, which are the cornerstone of many advanced materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF).[2][3][4][5] The chloro and boronic ester functionalities serve as orthogonal handles for sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the precise construction of complex molecular architectures.
Core Application: Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
A primary application of this compound is in the synthesis of TADF emitters for next-generation OLEDs. TADF materials allow for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLED devices without the need for heavy metals like iridium or platinum.[2][3]
The design of efficient TADF molecules hinges on achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is typically accomplished by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within the molecule. In a typical D-A architecture, the HOMO is localized on the electron-donating moiety and the LUMO on the electron-accepting moiety. The benzonitrile group in the target compound serves as an effective LUMO-localizing acceptor unit.
The synthetic utility of this compound lies in its ability to be incorporated into these D-A structures via Suzuki-Miyaura cross-coupling. The boronic ester can be coupled with an aryl halide-functionalized donor molecule, or the chloro group can be coupled with a donor molecule functionalized with a boronic acid or ester. The steric hindrance provided by the ortho-substitution can influence the dihedral angle between the donor and acceptor units, which in turn affects the ΔEST and the photophysical properties of the final TADF emitter.
Experimental Protocols: A Guide to Best Practices
The following protocols are designed to provide a robust starting point for the utilization of this compound in Suzuki-Miyaura cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical, especially given the sterically hindered nature of the substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide Donor
This protocol details the coupling of the boronic ester functionality with an aryl bromide-substituted donor moiety, a common strategy in the synthesis of D-A type TADF emitters.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| This compound | 1449475-29-9 | 263.53 | Boronic ester coupling partner (A) |
| Donor-Aryl Bromide (e.g., 3,6-Dibromo-9-phenyl-9H-carbazole) | 607730-10-1 | 401.12 | Aryl halide coupling partner (B) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Palladium catalyst precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Bulky phosphine ligand |
| K₃PO₄ (Potassium phosphate) | 7778-77-0 | 212.27 | Base |
| Toluene | 108-88-3 | 92.14 | Anhydrous solvent |
| Water | 7732-18-5 | 18.02 | Co-solvent, aids in base dissolution |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the donor-aryl bromide (1.0 equivalent), and finely ground K₃PO₄ (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 equivalents) and SPhos (0.08 equivalents) and add them to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Causality Behind Experimental Choices:
-
Catalyst System: For sterically hindered substrates like this compound, a highly active catalyst system is required. The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is known to be effective for such challenging couplings. The bulky ligand promotes the reductive elimination step and stabilizes the active Pd(0) species.
-
Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and is generally well-tolerated by many functional groups. Its use in a biphasic toluene/water system is common.
-
Solvent: Toluene is a common solvent for Suzuki reactions due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve most organic reagents. The addition of a small amount of water can aid in the dissolution of the inorganic base.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for catalytic activity.
Protocol 2: Characterization of the Synthesized Donor-Acceptor Molecule
Once the desired D-A molecule is synthesized and purified, a thorough characterization of its photophysical properties is essential to evaluate its potential as a TADF emitter.
Workflow for Photophysical Characterization:
Workflow for the characterization of a potential TADF emitter.
Key Characterization Techniques:
| Technique | Information Gained |
| UV-Vis Spectroscopy | Provides information on the electronic absorption properties and the optical bandgap of the material. |
| Photoluminescence (PL) Spectroscopy | Determines the emission wavelength and the Stokes shift. |
| Time-Resolved PL Spectroscopy | Measures the fluorescence lifetime. For TADF materials, a prompt fluorescence component (nanosecond scale) and a delayed fluorescence component (microsecond to millisecond scale) will be observed. The temperature dependence of the delayed component is a key indicator of TADF. |
| Photoluminescence Quantum Yield (PLQY) | Quantifies the efficiency of the emission process. |
| Cyclic Voltammetry (CV) | Allows for the estimation of the HOMO and LUMO energy levels of the molecule. |
| Computational Modeling (DFT) | Can be used to predict the molecular geometry, HOMO/LUMO distribution, and the S₁-T₁ energy gap (ΔEST). |
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemicals is of utmost importance.
-
This compound:
-
Hazards: Organoboron compounds can be irritants. The benzonitrile moiety is a nitrile, and while generally stable, care should be taken to avoid ingestion, inhalation, and skin contact.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
-
Palladium Catalysts:
-
Hazards: Palladium compounds can be toxic and are often flammable.
-
Handling: Handle in a fume hood and wear appropriate PPE. Avoid creating dust.
-
-
Solvents:
-
Hazards: Toluene is flammable and has associated health risks with prolonged exposure.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Ground all equipment to prevent static discharge.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion and Future Outlook
This compound stands out as a strategically designed building block for the synthesis of advanced organic materials. Its utility in constructing donor-acceptor molecules for TADF emitters highlights its importance in the development of next-generation OLEDs and other optoelectronic devices. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this versatile compound. As the demand for high-performance, solution-processable, and metal-free organic electronic materials continues to grow, the role of such well-defined molecular precursors will undoubtedly become even more critical.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available at: [Link]
-
Li, M., et al. (2021). Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. Molecules, 26(8), 2295. Available at: [Link]
-
Kang, S. W., & Lee, C. W. (2022). Colour-tuning of multiple resonance thermally activated delayed fluorescence emitters for hyperfluorescence with long-lifetime device characteristics. Journal of Materials Chemistry C, 10(1), 22-29. Available at: [Link]
-
Maggiore, A., et al. (2022). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 10(38), 14184-14193. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 2-Cyanophenylboronic Acid Pinacol Ester in Material Science. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colour-tuning of multiple resonance thermally activated delayed fluorescence emitters for hyperfluorescence with long-lifetime device characteristics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electronically deactivated substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most likely causes?
A1: Low yields with this substrate are common and typically stem from a combination of two primary factors inherent to its structure:
-
Aryl Chloride Inactivity: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, rate-limiting oxidative addition step of the catalytic cycle particularly challenging and slow.[1][2][3]
-
Steric Hindrance: The substrate is di-ortho-substituted with a chloro group and a bulky tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group. This steric congestion impedes the palladium catalyst's access to the C-Cl bond for oxidative addition and can also hinder the final reductive elimination step to form the product.[3][4][5][6][7][8]
Successfully coupling this substrate requires a catalyst system robust enough to overcome both of these hurdles simultaneously.
Q2: What are the most critical experimental parameters I need to control for this specific coupling?
A2: For this challenging transformation, success hinges on the careful selection of three key components:
-
Catalyst System (Palladium Precursor & Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use a catalyst system featuring a bulky, electron-rich ligand that can promote the difficult oxidative addition of the aryl chloride.[3][9][10]
-
Base: The base plays a crucial role in activating the boronic ester for the transmetalation step.[11][12] Its strength and solubility can dramatically affect reaction kinetics and the prevalence of side reactions.
-
Solvent and Temperature: The choice of solvent influences the solubility of the base and catalyst complex, while temperature must be high enough to overcome the activation energy for the C-Cl bond cleavage without causing catalyst decomposition.[3]
Q3: What are the common side reactions, and how can I identify them?
A3: The most prevalent side reactions are:
-
Protodeboronation: This is the replacement of the boronic ester group with a hydrogen atom, yielding 2-chlorobenzonitrile. It is often exacerbated by the presence of water and a strong base.[13][14] This can be a significant issue for boronic esters, which may first hydrolyze to the more susceptible boronic acid.[14][15]
-
Dehalogenation (or Hydrodehalogenation): This is the replacement of the chlorine atom with a hydrogen atom, resulting in 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This side reaction can occur if a hydride source is present, which can sometimes be the solvent (like an alcohol) or certain bases.[16]
-
Homocoupling: The boronic ester can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[3]
These byproducts can be identified by LC-MS or GC-MS analysis of your crude reaction mixture by comparing their mass to the expected product.
Q4: Will the nitrile (-CN) group on the substrate interfere with the palladium catalyst?
A4: While nitriles can coordinate to metal centers, in the context of Suzuki couplings, they are generally well-tolerated functional groups.[4][17] In fact, the electron-withdrawing nature of the nitrile group can be beneficial, as it can make the aryl ring more susceptible to oxidative addition. Studies on nitrile-functionalized ligands have shown they can form highly active catalysts, indicating that the nitrile functionality does not necessarily poison the palladium center.[18]
Q5: Should I use the pinacol boronic ester directly, or is it better to hydrolyze it to the corresponding boronic acid first?
A5: It is highly recommended to use the pinacol boronic ester directly. Pinacol esters are generally more stable and less prone to premature protodeboronation than their corresponding boronic acids.[13][14] While the transmetalation mechanism may involve hydrolysis in situ, starting with the ester provides a "slow-release" of the active boronic acid, which can help suppress side reactions.[14][19] Furthermore, recent studies have shown that boronic esters can undergo transmetalation directly under anhydrous conditions, which can be a highly effective strategy to avoid water-mediated side reactions altogether.[13][20][21]
Troubleshooting Guide & Optimization Protocols
Problem: Low or No Conversion of this compound
This issue almost always points to a problem with the first step of the catalytic cycle: oxidative addition.
Primary Cause: Inefficient Catalyst System
The combination of steric hindrance and the inert C-Cl bond requires a highly active catalyst.
Solution: Employ Advanced Ligands
Your choice of ligand is the single most important variable for this reaction. You need ligands that are both sterically bulky and highly electron-donating.
-
Bulky Phosphine Ligands (Buchwald Ligands): These are the gold standard for challenging couplings. Their bulk forces a coordinatively unsaturated state on the palladium center, while their electron-donating nature facilitates the cleavage of the C-Cl bond.[9][10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable and active palladium complexes, making them excellent for activating aryl chlorides.[8][22]
| Ligand Class | Recommended Ligands | Key Features |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly active for sterically hindered aryl chlorides.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form robust catalysts that are effective for di- and tri-ortho-substituted biaryls.[8][22] |
| Specialized Phosphines | AntPhos, BI-DIME | Developed specifically for overcoming extreme steric hindrance.[4][5] |
Recommended Catalyst Precursors: Pd(OAc)₂, Pd₂(dba)₃. These are Pd(0) sources or readily reduced to Pd(0) in situ.
Protocol: Catalyst System Screening
To find the optimal system, screen a combination of ligands and bases.
-
Set up parallel reactions in small vials.
-
To each vial, add the substrate (1 equiv), your boronic acid partner (1.2-1.5 equiv), and the chosen base (2-3 equiv).
-
Prepare stock solutions of your Pd precursor (e.g., Pd(OAc)₂) and various ligands (e.g., SPhos, XPhos, IPr).
-
Add the catalyst/ligand solution to each vial (Typical loading: 1-2 mol% Pd, Ligand:Pd ratio of 2:1).
-
Add degassed solvent, seal, and heat the reactions.
-
Monitor by TLC or LC-MS after a set time (e.g., 12 hours) to identify the most promising conditions.
Problem: Starting Material is Consumed, but Yield of Desired Product is Low
This indicates that while the catalyst is active, the reaction is being diverted into non-productive pathways.
Cause A: Protodeboronation
Solution: Optimize Base and Solvent Conditions
-
Base Selection: Avoid overly strong or highly aqueous bases if possible. Potassium phosphate (K₃PO₄) is an excellent first choice as it is moderately strong and effective.[9][11] Cesium carbonate (Cs₂CO₃) is also a reliable option. For anhydrous conditions, potassium trimethylsilanolate (TMSOK) has been shown to be effective.[21]
-
Anhydrous Conditions: Protodeboronation is often water-mediated.[14] Using a boronic ester under anhydrous conditions can significantly suppress this side reaction.[20] Use freshly distilled, dry solvents (e.g., Toluene, Dioxane, CPME) and ensure all glassware is flame-dried.
Cause B: Dehalogenation
Solution: Scrutinize Reagents for Hydride Sources This side reaction requires a hydride source.[16] If you observe significant dehalogenation:
-
Avoid alcohol solvents unless they are part of a well-established protocol.
-
Ensure your base is not contaminated. Some bases can generate hydride species under reaction conditions.
Cause C: Inefficient Reductive Elimination
Solution: Re-evaluate Ligand Choice The final product-forming step can also be slow due to steric hindrance. The same bulky ligands (SPhos, XPhos, etc.) that promote oxidative addition also accelerate reductive elimination by creating a congested metal center that favors the expulsion of the product.[7][10] If you have overcome oxidative addition but still see low yields, ensure your ligand is sufficiently bulky.
Visualizing the Process
The Catalytic Cycle and Its Hurdles
The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the steps that are most challenging for this compound.
Caption: Suzuki Cycle for the hindered aryl chloride.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues encountered during the reaction.
Caption: A logical workflow for troubleshooting.
References
- Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.Various Sources.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.RSC Publishing.
- Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides.BenchChem.
- Highly active catalysts for the Suzuki coupling of aryl chlorides.Semantic Scholar.
- Suzuki Coupling.Organic Chemistry Portal.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides.Organic Chemistry Portal.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.Green Chemistry (RSC Publishing).
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.Organic & Biomolecular Chemistry (RSC Publishing).
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Pd‐catalyzed Suzuki–Miyaura coupling of aryl chlorides and arylboronic...
- A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temper
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.
- Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Role of a base in Suzuki-Miyaura reaction.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.BenchChem.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Protodeboronation of (Hetero)
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Suzuki Cross Coupling Reaction Ligand Design.Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 18. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orgsyn.org [orgsyn.org]
- 22. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The unique structure of this substrate, featuring a sterically hindered and less reactive aryl chloride, presents specific challenges that require careful optimization for achieving high yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causal relationships behind the proposed solutions.
Question 1: My reaction shows very low or no conversion of the starting materials. What are the primary causes and how can I improve the yield?
Answer: Low conversion when coupling this compound is a common issue stemming primarily from the dual challenges of activating a stable C-Cl bond and overcoming significant steric hindrance.[1][2]
-
Probable Cause A: Inefficient Catalyst System. The oxidative addition of a palladium catalyst to an aryl chloride bond is significantly more difficult than with aryl bromides or iodides and is often the rate-determining step.[3][4] The ortho positions of both the chloro and boronate ester groups create a sterically congested environment around the palladium center, hindering both the initial oxidative addition and the final reductive elimination step.[2][5]
-
Solution: Employ a High-Activity Catalyst/Ligand System. For sterically demanding couplings involving aryl chlorides, the use of bulky and electron-rich phosphine ligands is critical.[1][6] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.
-
Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective for hindered substrates.[1] N-heterocyclic carbene (NHC) ligands can also be excellent choices due to their strong σ-donating ability.[1]
-
Recommended Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed to provide a stable, air-resistant source of the active Pd(0) catalyst in a controlled manner, leading to more reproducible results.[1][7]
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% may be necessary to achieve a satisfactory conversion.[1]
-
-
-
Probable Cause B: Suboptimal Base Selection. The base plays a crucial role in the transmetalation step by activating the boronate ester.[8][9][10] However, an inappropriate choice can either be too weak to promote the reaction or too strong, leading to unwanted side reactions.
-
Solution: Screen Different Bases. For sterically hindered couplings, stronger, non-nucleophilic bases are often required.
-
Potassium Phosphate (K₃PO₄): This is an excellent starting point, often used as a hydrate (K₃PO₄·H₂O), providing a good balance of basicity for many challenging couplings.[11]
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields in difficult couplings due to its higher solubility in organic solvents.
-
Potassium tert-Butoxide (t-BuOK): A very strong base that can be effective but also increases the risk of side reactions like protodeboronation.
-
-
-
Probable Cause C: Inadequate Temperature or Solvent. Aryl chloride activation typically requires more thermal energy than other aryl halides.
-
Solution: Optimize Solvent and Temperature.
-
Solvents: Aprotic polar solvents or ethereal solvents are generally preferred. Toluene, 1,4-Dioxane, and 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices that can be heated to the required temperatures.[1][12][13]
-
Temperature: A good starting point for screening is 80-110 °C.[14][15] If conversion is still low, a higher temperature may be necessary, but this must be balanced against potential catalyst decomposition and side reactions.
-
-
Question 2: I am observing a significant amount of benzonitrile as a byproduct. What is causing this protodeboronation and how can I prevent it?
Answer: The formation of benzonitrile indicates protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][16] While using a pinacol boronate ester already reduces this risk compared to a boronic acid, it can still occur under certain conditions.[6][17]
-
Probable Cause A: Base-Catalyzed Protodeboronation. This is a well-known pathway, particularly with strong bases and the presence of a proton source (like adventitious water or an alcohol solvent).[16][17]
-
Solution: Modify Base and Solvent Conditions.
-
If using a very strong base like t-BuOK, consider switching to a milder one such as K₃PO₄ or K₂CO₃ .[2]
-
Ensure reagents and solvents are dry if a completely anhydrous system is desired, although a small amount of water is often beneficial for the coupling itself (see FAQ 3). The key is to avoid excessively harsh or protic conditions.
-
-
-
Probable Cause B: Palladium-Catalyzed Protodeboronation. Recent studies have shown that the palladium catalyst itself, particularly with certain bulky ligands, can facilitate protodeboronation.[18]
-
Solution: Screen Catalytic Components.
-
Ligand Choice: While bulky ligands are needed for coupling, some may exacerbate protodeboronation more than others.[18] Screening a panel of ligands (e.g., XPhos vs. RuPhos vs. a bulky NHC ligand) can identify a system that favors cross-coupling over deboronation.
-
Palladium Source: The choice of palladium source can also have an impact. For instance, Pd₂(dba)₃ has been observed to cause less deboronation than Pd(OAc)₂ in some systems.[18] Using a well-defined precatalyst can often provide more consistent results.
-
-
Question 3: My analysis shows the formation of a homocoupled dimer of my boronate ester. How can I minimize this side reaction?
Answer: Homocoupling of the boronate ester is typically promoted by the presence of Pd(II) species and can be exacerbated by oxygen in the reaction mixture.[6]
-
Probable Cause: Inadequate Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that leads to homocoupling.[6]
-
Solution: Ensure Rigorous Degassing and Inert Conditions.
-
Degassing: Before heating, thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[14][15] Alternatively, use several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction setup and duration. Using a glovebox for preparation is ideal.[15]
-
Use High-Purity Reagents: Solvents and reagents should be free of peroxides, which can also act as oxidants.
-
-
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solutions |
| Low/No Conversion | Inefficient catalyst system (C-Cl activation, steric hindrance) | Use bulky, electron-rich ligands (XPhos, SPhos); use G3/G4 precatalysts; increase catalyst loading to 2-5 mol%. |
| Suboptimal base or temperature | Screen stronger bases (K₃PO₄, Cs₂CO₃); increase temperature to 80-110 °C in a high-boiling solvent (Toluene, Dioxane). | |
| Protodeboronation | Base-catalyzed C-B cleavage | Use a milder base (e.g., K₃PO₄ instead of t-BuOK); minimize excess water or protic sources. |
| (Benzonitrile byproduct) | Palladium-catalyzed C-B cleavage | Screen different bulky ligands; try a different Pd source (e.g., Pd₂(dba)₃-based vs. Pd(OAc)₂-based). |
| Homocoupling | Presence of oxygen oxidizing Pd(0) to Pd(II) | Rigorously degas the reaction mixture (sparging or freeze-pump-thaw); maintain a positive inert atmosphere. |
| (Boronate dimer) | Use of Pd(II) precatalyst without efficient reduction | Use a modern Pd(0) precatalyst (e.g., G3/G4) for clean generation of the active catalyst. |
Table 2: Recommended Catalyst Systems for Hindered Aryl Chlorides
| Ligand | Precatalyst Example | Typical Base | Typical Solvent | Key Advantage |
| XPhos | XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Highly active for sterically hindered substrates.[1] |
| SPhos | SPhos Pd G4 | K₃PO₄, Cs₂CO₃ | 2-MeTHF, Toluene | Excellent for preparing extremely hindered biaryls.[11][19] |
| RuPhos | RuPhos Pd G3 | K₃PO₄, t-BuOK | Toluene, Dioxane | Effective for hindered and electron-rich substrates.[1] |
| IMes (NHC) | PEPPSI-IPr | K₂CO₃, K₃PO₄ | Dioxane, THF | Strong σ-donation useful for C-Cl activation.[1][9] |
Visualizations & Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. aspuru.substack.com [aspuru.substack.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Welcome to the technical support center for 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments.
Introduction: Understanding the Reagent
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility lies in the strategic placement of the chloro, cyano, and boronic ester functionalities, allowing for sequential and regioselective bond formation. However, the interplay of these groups also introduces the potential for specific side reactions that can complicate synthesis and reduce yields. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your reactions with this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Symptom: Your Suzuki-Miyaura coupling reaction results in a lower than expected yield of the desired biaryl product. You may also observe the formation of 2-chlorobenzonitrile as a significant byproduct.
Potential Cause: Protodeboronation
Protodeboronation is a common side reaction for arylboronic acids and their esters, where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This process is often accelerated under the basic conditions typically required for Suzuki-Miyaura couplings.[1] For this compound, this would result in the formation of 2-chlorobenzonitrile, consuming your starting material and reducing the yield of the desired product.
Mitigation Strategies:
-
Choice of Base: The strength and nature of the base are critical. While strong bases are often used to promote transmetalation, they can also accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.
-
Anhydrous Conditions: Water can facilitate both hydrolysis of the boronic ester to the more reactive boronic acid and subsequent protodeboronation.[3][4][5] Ensure all solvents and reagents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, screen for lower reaction temperatures that still afford a reasonable reaction rate.
-
"Slow-Release" Strategies: While not a direct modification for this specific reagent, the principle of slow release of the boronic acid can be informative. This highlights the importance of controlling the concentration of the active boron species.[1]
Issue 2: Presence of 2-Chloro-6-hydroxybenzonitrile or Other Unexpected Byproducts
Symptom: Besides the desired product and protodeboronated byproduct, you observe the formation of phenolic compounds or other unidentified impurities in your reaction mixture.
Potential Cause 1: Hydrolysis of the Boronic Ester
Boronic esters, although generally more stable than their corresponding boronic acids, can undergo hydrolysis, especially in the presence of water and base.[6][7] The resulting 2-chloro-6-cyanophenylboronic acid is more polar and may have different reactivity. While pinacol esters are relatively stable, this pathway can be a prelude to other side reactions.[6]
Potential Cause 2: Oxidation
In the presence of oxygen and certain palladium catalysts, boronic acids can be oxidized to the corresponding phenols. If your boronic ester hydrolyzes, the resulting boronic acid could be susceptible to this oxidative side reaction.
Mitigation Strategies:
-
Rigorous Inert Atmosphere: Deoxygenate your reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Choice: Use high-purity, anhydrous solvents. Degassing the solvents prior to use is highly recommended.
-
Handling and Storage: Store this compound in a cool, dry place under an inert atmosphere to prevent gradual hydrolysis and oxidation upon exposure to air and moisture.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Suzuki coupling pathway versus the major side reactions of protodeboronation and hydrolysis.
Caption: Desired Suzuki coupling vs. side reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: This reagent should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. This minimizes exposure to moisture and air, which can lead to hydrolysis and potential degradation over time.
Q2: Can I purify this boronic ester using silica gel chromatography?
A2: While possible, purification of boronic esters on silica gel can sometimes be challenging and may lead to partial hydrolysis. It is advisable to use the reagent as supplied if it is of high purity. If chromatography is necessary, use a non-polar eluent system and work quickly. Neutralized silica gel can also be considered.
Q3: Why is my reaction not going to completion?
A3: Incomplete conversion can be due to several factors. Aside from the side reactions discussed, consider the activity of your palladium catalyst. Ensure you are using a suitable catalyst and ligand system for this sterically hindered substrate. Catalyst deactivation can also be an issue. Additionally, ensure the stoichiometry of your reagents is accurate.
Q4: What is the role of the ortho-chloro and cyano groups in the reactivity of this compound?
A4: The electron-withdrawing nature of the chloro and cyano groups can influence the electronic properties of the aryl ring and the C-B bond. This can affect the rates of transmetalation in the Suzuki coupling. Sterically, the ortho substituents can hinder the approach to the boron atom and the palladium center, potentially requiring more robust catalytic systems or higher reaction temperatures.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Suzuki-Miyaura coupling workflow.
Quantitative Data Summary
| Side Reaction | Key Influencing Factors | Recommended Conditions to Minimize |
| Protodeboronation | Strong base, presence of water, high temperature, long reaction time | Mild base (e.g., K₂CO₃), anhydrous conditions, lowest effective temperature, monitor reaction closely |
| Hydrolysis | Presence of water | Rigorously dried solvents and reagents, inert atmosphere |
| Oxidation | Presence of oxygen | Degassed solvents, inert atmosphere throughout the reaction |
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2021.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2021.
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synlett, 2005.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate, 2021.
-
Boronic acid. Wikipedia.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2021.
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed, 2021.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Hydrolysis of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of this versatile building block during chemical reactions. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and extensive field experience to ensure your experiments are successful.
Introduction to the Challenge
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, the pinacol boronic ester group is susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acid. This premature hydrolysis can significantly impact reaction yields and reproducibility.[2][3] This guide will equip you with the knowledge to diagnose, mitigate, and control the hydrolysis of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hydrolysis for this compound?
A1: The primary cause of hydrolysis is the presence of water in the reaction mixture, often in conjunction with a base or acid catalyst.[2][4] The boron atom in the pinacol boronic ester is Lewis acidic and can coordinate with water, initiating the cleavage of the B-O bonds of the pinacol group to form the boronic acid and pinacol.
Q2: How does pH affect the stability of the boronic ester?
A2: The rate of hydrolysis is strongly influenced by pH.[5] Generally, boronic esters are more stable under neutral or slightly acidic conditions. Basic conditions, commonly employed in Suzuki-Miyaura reactions, can accelerate hydrolysis.[6] The formation of a more stable tetrahedral boronate species is favored at higher pH, which can be a precursor to hydrolysis.[7][8]
Q3: Can I visually detect if my boronic ester has hydrolyzed?
A3: Visual detection is unreliable. While pinacol boronic esters are often crystalline solids or oils, the resulting boronic acids are typically white solids.[2] However, partial hydrolysis will not lead to a noticeable change. The most reliable methods for detecting hydrolysis are analytical techniques such as NMR spectroscopy (¹H and ¹¹B), HPLC, and LC-MS.[3][9]
Q4: Is some degree of hydrolysis necessary for Suzuki-Miyaura reactions?
A4: There has been some debate in the scientific community regarding the active species in Suzuki-Miyaura transmetalation. While it was once thought that hydrolysis to the boronic acid was a prerequisite, recent studies have shown that boronic esters can undergo transmetalation directly.[1] However, in some cases, controlled hydrolysis to the boronate anion is believed to be beneficial for the catalytic cycle.[5]
Q5: How do the substituents on the aromatic ring influence hydrolysis?
A5: The electronic properties of the substituents on the aryl ring affect the Lewis acidity of the boron atom and, consequently, the rate of hydrolysis. Electron-withdrawing groups, like the nitrile and chlorine in this compound, increase the Lewis acidity of the boron, making the ester more susceptible to nucleophilic attack by water and thus more prone to hydrolysis.[5]
Troubleshooting Guide: Hydrolysis During Reactions
This section provides a structured approach to identifying and solving common issues related to the hydrolysis of this compound.
Issue 1: Low or Inconsistent Yields in Cross-Coupling Reactions
Symptoms:
-
Significantly lower than expected product yield.
-
Poor reproducibility between batches.
-
Presence of protodeboronated side-product (2-chlorobenzonitrile) in the crude reaction mixture.
Causality Analysis: Premature hydrolysis of the boronic ester before the desired cross-coupling reaction can lead to the formation of the inactive boronic acid, which may then be prone to protodeboronation under the reaction conditions.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Protodeboronation as a Major Side Reaction
Symptoms:
-
Significant formation of 2-chlorobenzonitrile detected by GC-MS or LC-MS.
-
Reduced consumption of the starting aryl halide.
Causality Analysis: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is often preceded by the hydrolysis of the boronic ester to the boronic acid, which is more susceptible to this decomposition pathway, especially in the presence of base and protic solvents at elevated temperatures.[11][12]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Minimize Water Content | Water is a key reactant in both hydrolysis and subsequent protodeboronation. | Use rigorously dried solvents and reagents. Assemble the reaction under an inert atmosphere (N₂ or Ar). |
| Choice of Base | Strong aqueous bases promote both hydrolysis and protodeboronation. | Use milder, non-nucleophilic bases such as K₃PO₄ or CsF. Anhydrous conditions are preferable.[6] |
| Ligand Selection | The rate of the desired cross-coupling reaction should be faster than the rate of decomposition. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote rapid oxidative addition and transmetalation, outcompeting the protodeboronation pathway. |
| Use of Boronic Ester Surrogates | More stable boron reagents can be employed to slowly release the active boronic acid/ester in situ. | Consider using N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts, which exhibit enhanced stability.[13][14] |
Issue 3: Difficulty in Purification and Isolation
Symptoms:
-
Co-elution of the desired product with pinacol or the hydrolyzed boronic acid during column chromatography.
-
Streaking of boron-containing species on TLC plates.
Causality Analysis: The presence of hydrophilic impurities like pinacol and the boronic acid can complicate purification due to their different polarity compared to the desired product and starting materials. Boronic acids are known to interact strongly with silica gel, leading to poor chromatographic behavior.[2]
Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, perform an aqueous workup to remove the bulk of the water-soluble byproducts. A wash with a mild acid (e.g., dilute HCl) can help to protonate the boronic acid, followed by extraction into an organic solvent. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove any remaining acidic impurities.
-
-
Boronic Acid Scavenging:
-
If the boronic acid is still present, consider a wash with a solution of a diol that forms a more stable, water-soluble boronic ester, effectively extracting the unwanted boronic acid into the aqueous phase.
-
-
Chromatography:
-
Use a less polar solvent system for column chromatography to ensure the desired product elutes before the more polar impurities.
-
Alternatively, if the product is basic, an amine-functionalized silica gel can be used to improve separation.
-
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in a Suzuki-Miyaura Coupling
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction designed to minimize the hydrolysis of this compound.
Materials:
-
This compound
-
Aryl halide partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Anhydrous base (e.g., K₃PO₄, CsF)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.01-0.05 equiv), and anhydrous base (2.0-3.0 equiv) to a dry reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the aqueous workup and purification as described in the troubleshooting section.
Protocol 2: Analytical Monitoring of Hydrolysis by ¹H NMR
This protocol can be used to assess the stability of the boronic ester under specific reaction conditions before committing to a large-scale reaction.
Procedure:
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent that will be used for the reaction.
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum. The methyl protons of the pinacol group will appear as a sharp singlet around 1.3 ppm.
-
Add the base and any other reagents (except the palladium catalyst and aryl halide) to the NMR tube.
-
Acquire ¹H NMR spectra at regular intervals. The appearance of a new singlet corresponding to the methyl protons of free pinacol will indicate hydrolysis.
-
Integrate the signals for the pinacol ester and free pinacol relative to the internal standard to quantify the extent of hydrolysis over time.
Mechanistic Insight into Hydrolysis
The hydrolysis of a pinacol boronic ester proceeds through a Lewis acid-base interaction between the boron atom and water, followed by proton transfer and cleavage of the B-O bonds.
Caption: Simplified mechanism of boronic ester hydrolysis.
References
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Kubínová, P., Eigner, V., & Stibor, I. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4993–5004. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235–1249. [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (n.d.). ResearchGate. Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Retrieved from [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2021). ACS Publications. Retrieved from [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (2012). PubMed. Retrieved from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). National Institutes of Health. Retrieved from [Link]
-
Is aryl boronic pinacol ester stable to basic conditions? (2013). ResearchGate. Retrieved from [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (2025). Poster Board #1276. Retrieved from [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Taylor & Francis Online. Retrieved from [Link]
-
accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Ingenta Connect. Retrieved from [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (2014). Google Patents.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health. Retrieved from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). ACS Publications. Retrieved from [Link]
- Slow release of organoboronic acids in cross-coupling reactions. (2012). Google Patents.
- Method for producing 2-cyanophenylboronic acid derivative. (2017). Google Patents.
- Method of preparing 2-chloro-6-nitro-benzonitrile. (1966). Google Patents.
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. Retrieved from [Link]
-
Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
chloroacetonitrile. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (2014). Google Patents.
-
PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. (2016). European Patent Office. Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Technical Support Center: A Guide to Preventing Deboronation of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Welcome to the technical support center for 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the stability of this versatile building block. As a sterically hindered and electronically complex arylboronic ester, preventing premature deboronation is critical to achieving successful outcomes in your synthetic endeavors, particularly in cross-coupling reactions. This document will equip you with the foundational knowledge and practical protocols to mitigate this common side reaction.
I. Understanding the Challenge: The "Why" Behind Deboronation
Before delving into solutions, it's crucial to understand the mechanisms driving the unwanted cleavage of the C-B bond, a process known as protodeboronation. For arylboronic esters like this compound, this process is primarily facilitated by the presence of a proton source (often water) and is significantly accelerated under basic conditions.[1] The ortho-substituents (chloro and cyano groups) on the aromatic ring, while offering unique synthetic handles, can also influence the electronic properties and steric environment around the boronic ester, potentially increasing its susceptibility to deboronation under certain conditions.[2]
The general mechanism involves the hydrolysis of the pinacol ester to the corresponding boronic acid, which is often more prone to deboronation.[1] However, direct protodeboronation of the ester can also occur.[1] In the context of a Suzuki-Miyaura coupling, the base required for the catalytic cycle can unfortunately also promote this undesired side reaction.[2][3]
II. Troubleshooting Guide: Proactive Prevention of Deboronation
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Question 1: My reaction is showing significant formation of 2-chlorobenzonitrile, the deboronated byproduct. What are the likely causes and how can I fix this?
Answer: The formation of 2-chlorobenzonitrile is a classic sign of protodeboronation. The primary culprits are often related to the reaction conditions, specifically the presence of water, the choice and strength of the base, and the reaction temperature. Here is a systematic approach to troubleshooting this issue:
Troubleshooting Deboronation: A Summary of Corrective Actions
| Problematic Condition | Underlying Cause | Recommended Solution | Scientific Rationale |
| Presence of Water | Water acts as a proton source for protodeboronation and can hydrolyze the pinacol ester to the more labile boronic acid.[4][5] | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6] | Minimizing the proton source is the most direct way to inhibit protodeboronation. An inert atmosphere prevents the introduction of atmospheric moisture. |
| Strong Aqueous Base (e.g., NaOH, KOH) | High pH significantly accelerates the rate of protodeboronation.[1] Strong bases can also promote the hydrolysis of the ester. | Switch to a weaker, non-aqueous base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Anhydrous potassium trimethylsilanolate (TMSOK) can also be effective in anhydrous conditions.[7] | Weaker bases provide a sufficiently basic environment for the Suzuki-Miyaura catalytic cycle while being less aggressive in promoting protodeboronation. |
| High Reaction Temperature | Elevated temperatures can increase the rate of decomposition pathways, including protodeboronation.[8] | Run the reaction at the lowest effective temperature. Consider a more active palladium catalyst/ligand system that allows for lower reaction temperatures. | Lowering the kinetic energy of the system can favor the desired reaction pathway over undesired decomposition reactions. |
| Prolonged Reaction Times | The longer the boronic ester is exposed to basic conditions, the greater the opportunity for deboronation to occur. | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | Minimizing the exposure time to conditions that promote deboronation will naturally lead to a higher yield of the desired product. |
| Suboptimal Catalyst System | An inefficient catalyst system may require harsher conditions (higher temperature, stronger base) to proceed, indirectly promoting deboronation. | For sterically hindered substrates, consider using specialized ligands such as SPhos, XPhos, or BI-DIME that are known to facilitate challenging couplings.[9] | Highly active and sterically bulky ligands can promote the desired oxidative addition and transmetalation steps of the catalytic cycle, outcompeting the deboronation pathway. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting deboronation issues.
Caption: A flowchart for systematically troubleshooting deboronation.
III. Recommended Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Ligand (if necessary, e.g., SPhos)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Thoroughly flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol %) and ligand (if used).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir under a positive pressure of inert gas.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability? A: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and light.[10] Storing under an inert atmosphere (e.g., in a desiccator with a dry atmosphere or in a glovebox) is ideal for long-term stability.
Q2: Is it necessary to use a pinacol ester? Wouldn't the boronic acid be sufficient? A: While the corresponding boronic acid could potentially be used, pinacol esters are generally more stable, have a longer shelf life, and are easier to handle and purify than their boronic acid counterparts.[3][11] For a substrate that is potentially prone to deboronation, starting with the more stable pinacol ester is a prudent choice.
Q3: Can I use other protecting groups for the boronic acid besides pinacol? A: Yes, other diols can be used to form boronic esters, and in some cases, they may offer enhanced stability.[1][5] For example, neopentyl glycol esters are also commonly used. However, the stability of the resulting ester is highly dependent on the specific arylboronic acid and the reaction conditions.[3]
Q4: My reaction is sluggish even with the recommended conditions. What should I do? A: If the reaction is slow, first ensure that your catalyst is active and that the reaction is truly anhydrous. If the problem persists, a modest increase in temperature may be necessary. Alternatively, screening different palladium catalysts and ligands is a standard approach to optimize challenging cross-coupling reactions.[9][12] For sterically hindered couplings, a slow addition of the boronic ester to the reaction mixture has been shown to sometimes improve yields by minimizing side reactions.[13]
Q5: Are there any analytical techniques to quantify the extent of deboronation? A: Yes, HPLC and GC are excellent techniques for quantifying the ratio of the desired product to the deboronated byproduct. When developing your analytical method, be mindful that on-column hydrolysis of the boronic ester can sometimes occur, giving a false impression of the extent of deboronation in the reaction mixture.[14] Using an appropriate diluent (e.g., acetonitrile) and a suitable column can minimize this analytical artifact.[14]
V. References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Heard, D. M., Lessard, M. C., & Hall, D. G. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. Available at: [Link]
-
Bugarin, A., & Connell, B. T. (2010). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Tetrahedron Letters, 51(43), 5691-5694. Available at: [Link]
-
Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(9), 1435–1437. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 41(4), 564-567. Available at: [Link]
-
Chen, J., et al. (2018). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. Tetrahedron Letters, 59(3), 264-267. Available at: [Link]
-
Lācis, G., & Lielpētere, A. (2018). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Molecules, 23(11), 2824. Available at: [Link]
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368. Available at: [Link]
-
Kandapal, S., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 142(4), 1889-1895. Available at: [Link]
-
Delaney, C. P., Kassel, V. M., & Denmark, S. E. (2019). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 21(16), 6249–6254. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295. Available at: [Link]
-
Leonori, D., & Aggarwal, V. K. (2015). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Angewandte Chemie International Edition, 54(4), 1082-1086. Available at: [Link]
-
Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 26(46), 10425-10430. Available at: [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Available at: [Link]
-
El-Garawany, A. A., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(40), 7444-7452. Available at: [Link]
-
Jackson, K. T., et al. (2018). Growth rates and water stability of 2D boronate ester covalent organic frameworks. Chemical Communications, 54(81), 11446-11449. Available at: [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. Available at: [Link]
-
Mossine, A. V., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine, 65(supplement 2), 1792. Available at: [Link]
-
Kandapal, S., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 142(4), 1889-1895. Available at: [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. Available at: [Link]
-
Kabalka, G. W., & Wu, Z. (2002). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 4(19), 3415–3416. Available at: [Link]
-
Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(9), 1435–1437. Available at: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Phenylethyl-1-boronic acid pinacol ester. Available at: [Link]
-
ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Available at: [Link]
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Technical Support Center: Catalyst Selection for Sterically Hindered 2-Cyanophenylboronic Esters
Welcome to the Technical Support Center for catalyst selection in Suzuki-Miyaura cross-coupling reactions involving sterically hindered 2-cyanophenylboronic esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these challenging substrates. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot and optimize your reactions.
Understanding the Challenge: The Dual Nature of 2-Cyanophenylboronic Esters
The Suzuki-Miyaura coupling of 2-cyanophenylboronic esters presents a unique set of challenges stemming from the dual nature of the ortho-cyano substituent. This group imparts both significant steric hindrance and strong electron-withdrawing properties, which can impede key steps in the catalytic cycle.
-
Steric Hindrance: The bulky ortho-cyano group can hinder the approach of the coupling partners to the palladium center, slowing down the crucial transmetalation and reductive elimination steps.[1]
-
Electronic Effects: The electron-withdrawing nature of the cyano group decreases the nucleophilicity of the ipso-carbon attached to the boron, making the transmetalation step more difficult.[2]
Successfully coupling these substrates requires a carefully selected catalyst system that can overcome both of these hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding catalyst selection for this specific class of substrates:
Q1: My Suzuki-Miyaura reaction with a 2-cyanophenylboronic ester is giving low to no yield. What is the most likely culprit?
A1: Low or no yield in this reaction is often due to an inadequate catalyst system that cannot overcome the combined steric and electronic challenges. The primary areas to investigate are:
-
Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. You require a ligand that is both bulky and electron-rich to facilitate the difficult oxidative addition and reductive elimination steps.[2]
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[1]
-
Reaction Conditions: Sub-optimal base, solvent, or temperature can also lead to reaction failure. These factors are crucial for the activation of the boronic ester and for maintaining the catalyst's stability and activity.[3]
Q2: What type of ligands are most effective for coupling sterically hindered 2-cyanophenylboronic esters?
A2: For substrates with significant steric hindrance, bulky and electron-rich monodentate phosphine ligands are generally the top choice.[1][2] These ligands promote the formation of a highly reactive, monoligated palladium species that is more accessible for oxidative addition. Key classes of ligands to consider include:
-
Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed with bulky biaryl backbones that create a sterically demanding environment around the palladium center, which can accelerate the reductive elimination step.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective for sterically hindered couplings. They form robust palladium complexes that can exhibit high catalytic activity.[3][4]
Q3: Can the type of boronic ester (e.g., pinacol, neopentylglycol) affect the reaction outcome?
A3: Yes, the choice of the boronic ester can have a significant impact on the reaction rate and yield. While pinacol esters are common due to their stability, they can be less reactive in sterically hindered couplings.[5] More electron-rich diols, like neopentylglycol, can sometimes lead to faster transmetalation.[5] For particularly challenging couplings, it may be worth screening different boronic esters.
Q4: What is the optimal base and solvent combination for this type of reaction?
A4: The choice of base and solvent is critical and often interdependent.
-
Base: A strong base is typically required to activate the boronic ester for transmetalation.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. For base-sensitive functional groups, a milder base like potassium fluoride (KF) might be considered, although it may require higher temperatures.[3]
-
Solvent: Aprotic polar solvents are generally preferred. Dioxane, tetrahydrofuran (THF), and toluene are commonly used.[6] The addition of a small amount of water can sometimes be beneficial for the activation of the boronic acid, but care must be taken with water-sensitive substrates.
Q5: I am observing significant amounts of side products like homocoupling of the boronic ester and dehalogenation of my coupling partner. How can I minimize these?
A5: These side reactions are common in challenging Suzuki-Miyaura couplings.
-
Homocoupling: This often arises from the presence of oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Dehalogenation: This side reaction can occur when a hydride species is generated in the reaction mixture, which then reductively eliminates with the aryl group from the palladium center.[6] This can sometimes be suppressed by carefully choosing the solvent and base combination and ensuring high purity of all reagents.
Troubleshooting Guide
Use the following decision tree to troubleshoot common issues encountered during the Suzuki-Miyaura coupling of 2-cyanophenylboronic esters.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.
Recommended Catalyst Systems and Protocols
Based on literature for sterically hindered and electron-deficient substrates, the following catalyst systems are recommended as starting points for your optimization.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-110 | A robust system for many challenging couplings. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 65-80 | Often effective at lower temperatures. |
| PEPPSI-IPr | - | K₃PO₄ | Toluene | 100 | An air-stable Pd-NHC precatalyst. |
General Experimental Protocol
The following is a general starting protocol. You will likely need to optimize this for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 2-cyanophenylboronic ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium precursor and the ligand. If using a pre-formed catalyst, add it at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
The Catalytic Cycle: A Deeper Dive
Understanding the catalytic cycle is key to rational troubleshooting. The presence of a sterically bulky and electron-withdrawing ortho-substituent on the boronic ester primarily affects the transmetalation and reductive elimination steps.
Caption: The Suzuki-Miyaura catalytic cycle.
The use of bulky, electron-rich ligands helps to accelerate both the oxidative addition and, crucially, the reductive elimination step, which is often rate-limiting for sterically hindered substrates.[2][7]
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4426–4439. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3331-3333. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Thomson, R. J., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules, 22(4), 633. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Reactions
Welcome to the technical support resource for researchers utilizing 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in their synthetic workflows. This guide is structured to provide direct, actionable advice for the purification challenges commonly encountered with the sterically hindered, functionalized products derived from this versatile building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the purification of Suzuki-Miyaura coupling products derived from this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Beyond your unreacted starting materials, the primary impurities are typically byproducts of the reaction chemistry itself. These include:
-
Homocoupled Boronic Ester: The starting boronic ester can couple with itself to form a symmetrical biaryl.
-
Protodeboronated Starting Material: The pinacol boronate ester (Bpin) group can be cleaved and replaced with a hydrogen atom, particularly under harsh basic conditions or extended reaction times.[1]
-
Hydrolyzed Boronic Ester/Product: The Bpin group on your starting material or product can hydrolyze to the corresponding boronic acid.[2][3] This is a very common issue during aqueous workup or chromatography.
-
Residual Palladium Catalyst: Often appears as a fine black or colloidal suspension.
-
Unreacted Coupling Partner: The aryl halide or triflate used in the Suzuki reaction.
-
Inorganic Salts: From the base (e.g., K₃PO₄, Cs₂CO₃) used in the reaction.
Q2: My product, which still contains a pinacol boronate ester, is streaking badly on my silica gel column and my recovery is low. What is happening?
A2: This is a classic problem caused by the instability of the pinacol boronate ester on standard silica gel.[3][4] The acidic silanol groups (Si-OH) on the surface of the silica can catalyze the hydrolysis of the Bpin ester to the much more polar boronic acid.[2][5] This in-situ decomposition leads to severe tailing on TLC and columns, as you are essentially trying to chromatograph a continuously changing mixture. The newly formed polar boronic acid then often adsorbs irreversibly to the silica, causing low recovery.[6]
Q3: Is recrystallization a viable purification strategy for my biaryl nitrile product?
A3: Absolutely, provided your product is a solid at room temperature. Recrystallization is an excellent method for achieving high purity on a large scale.[7] The challenge often lies in finding a suitable solvent system. For biaryl products, which can range from moderately polar to nonpolar, a good starting point is a binary solvent system, such as ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.[7] If your product oils out, it may be due to residual impurities or the intrinsic properties of the molecule. In such cases, a preliminary purification by chromatography or trituration may be necessary to obtain material of sufficient purity for crystallization.
Q4: How can I effectively remove the black, colloidal palladium residue from my product?
A4: Residual palladium can often be problematic. Several methods exist:
-
Filtration through Celite®: After diluting the reaction mixture with a suitable solvent (e.g., ethyl acetate), pass it through a short plug of Celite®. This is often sufficient to remove the bulk of the palladium black.
-
Activated Carbon Treatment: Stirring the crude product solution with a small amount of activated carbon for 15-30 minutes can adsorb the residual palladium. Be mindful that carbon can also adsorb your product, so use it sparingly and monitor by TLC.
-
Thiol-Based Scavengers: For more persistent contamination, commercially available silica-bound scavengers (e.g., SiliaMetS® Thiol) or treatment with a solution of N-acetylcysteine can be highly effective at sequestering the palladium, which can then be removed by filtration.
Q5: My reaction did not go to completion. How difficult is it to separate the desired product from the starting 2-Chloro-6-(Bpin)benzonitrile?
A5: Separation is generally feasible using standard silica gel chromatography. The starting boronic ester and the coupled biaryl product will typically have different polarities. The feasibility depends on the nature of the coupling partner. Run a test TLC with a few different solvent systems (e.g., gradients of ethyl acetate in hexanes) to confirm you can achieve baseline separation. The key challenge, as mentioned in Q2, is to perform the chromatography under conditions that prevent the hydrolysis of the starting boronic ester.
Section 2: Troubleshooting Guide
This section provides a problem-cause-solution framework for specific experimental issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Silica Gel Chromatography | 1. Hydrolysis on Column: The primary culprit is the acidic nature of silica gel, leading to the formation of highly polar, irreversibly bound boronic acids.[2][4][5] 2. Improper Solvent System: The product may have limited solubility in the chosen eluent or be eluting too slowly, leading to band broadening and loss. | 1. Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (v/v) relative to the solvent. Let it stir for 15 minutes before packing the column. This neutralizes the acidic sites.[4] 2. Use Boric Acid-Treated Silica: This has been shown to suppress the over-adsorption of pinacol boronic esters.[8][9] 3. Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds. |
| Product Shows a Broad "Hump" in ¹H NMR Baseline | 1. Paramagnetic Impurities: Trace amounts of residual palladium(II) species can cause significant broadening of NMR signals. 2. Aggregation: Sterically hindered, planar aromatic compounds can sometimes aggregate in solution, leading to broad peaks. | 1. Palladium Scavenging: Before final purification, treat the crude material with a palladium scavenger (see FAQ Q4). 2. NMR Sample Preparation: Try acquiring the spectrum in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) or at an elevated temperature to disrupt aggregation. Filter the NMR sample through a small cotton plug in a pipette. |
| Recrystallization Attempt Yields an Oil ("Oiling Out") | 1. Impure Material: The presence of significant impurities can lower the melting point and inhibit crystal lattice formation. 2. Supersaturation Occurred Too Quickly: Cooling the solution too fast can cause the product to crash out as an amorphous oil rather than forming ordered crystals. 3. Incorrect Solvent Choice: The solvent may be too good, preventing the product from precipitating, or too poor, causing it to crash out immediately. | 1. Pre-Purify: Perform a quick filtration through a silica plug or a trituration (see Protocol 3.2) to improve the purity of the material before attempting recrystallization. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing it directly in an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation. 3. Re-evaluate Solvents: Experiment with different solvent/anti-solvent pairs on a small scale.[7] |
| TLC Shows a New, Baseline Spot After Workup | Hydrolysis of Boronic Ester: The aqueous workup has likely caused some of the pinacol boronic ester (either starting material or product, if it retains the Bpin group) to hydrolyze to the highly polar boronic acid.[2] | 1. Minimize Water Contact: Perform the aqueous extraction quickly and with de-gassed, neutral water. 2. Anhydrous Workup: If possible, filter the reaction mixture through a pad of Celite and anhydrous sodium sulfate and concentrate directly, proceeding to a non-aqueous purification method. 3. Ignore the Baseline Spot (with caution): If the baseline spot is minor and you are purifying by chromatography, it will remain on the column. However, its presence is a warning sign of the compound's instability. |
Section 3: Recommended Purification Protocols
Protocol 3.1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize on-column hydrolysis of boronate esters.
-
Prepare the Deactivated Silica: In a fume hood, create a slurry of silica gel in a non-polar solvent (e.g., hexanes). For every 100 g of silica, add 1-2 mL of triethylamine. Stir gently for 15 minutes.
-
Pack the Column: Pack the column with the deactivated silica slurry using your desired starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Do not let the column run dry.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For less soluble materials, adsorbing the crude product onto a small amount of fresh, deactivated silica (dry loading) is highly recommended.
-
Elute the Column: Run the column with your chosen solvent gradient. The non-polar impurities (like homocoupled byproducts) should elute first, followed by your product.
-
Monitor Fractions: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
-
Remove Triethylamine: The triethylamine will be present in your final product. It can usually be removed by co-evaporation with a solvent like dichloromethane or by dissolving the product in a solvent and washing with dilute acid (if your product is stable to acid).
Protocol 3.2: Trituration for Crude Product Purification
Trituration is a simple and effective technique for removing non-polar, "greasy" impurities from a solid product.
-
Place the crude solid material in a flask.
-
Add a small volume of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture).
-
Stir or sonicate the suspension vigorously for 10-20 minutes. The solid should remain as a free-flowing powder.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid on the filter with a small amount of the cold trituration solvent.
-
Dry the purified solid under vacuum. The impurities will be in the filtrate.
Section 4: Data & Visualizations
Table 1: Common Solvents for Chromatography & Recrystallization
| Technique | Solvent System (Starting Point) | Rationale & Key Insights |
| Chromatography | Ethyl Acetate / Hexanes | The workhorse for compounds of moderate polarity. The nitrile group increases polarity compared to a simple biaryl. |
| Dichloromethane / Methanol | For more polar products. Use with caution as methanol can facilitate transesterification of the boronic ester. | |
| Toluene / Ethyl Acetate | Can provide different selectivity compared to aliphatic/ester systems. | |
| Recrystallization | Ethanol / Water | Good for moderately polar solids that are soluble in ethanol but not water. |
| Ethyl Acetate / Hexanes | A versatile system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify with a drop of ethyl acetate and cool slowly.[7] | |
| Isopropanol | A single solvent system that is often effective for biaryl compounds. |
Diagram 1: General Purification Workflow
This diagram outlines a decision-making process for purifying your crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Low Chromatography Yield
This flowchart helps diagnose the cause of poor recovery from a silica gel column.
Caption: Flowchart for diagnosing low chromatography recovery.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
ResearchGate. (2015). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Poon, D. W., & D'Souza, A. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. [Link]
-
Mori, A., et al. (Date not available). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit. (2022). Trouble purifying my boronate ester compound. [Link]
-
Reddit. (2015). Purification of boronic acids?[Link]
-
Kim, Y. M., & Yu, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3933–3936. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
National Institutes of Health. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
ResearchGate. (Year not available). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...[Link]
-
FNS. (Date not available). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
ResearchGate. (2014). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]
-
ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
ResearchGate. (2016). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields with 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Welcome to the technical support center for 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile yet challenging reagent in their synthetic endeavors. As a sterically hindered aryl chloride, this building block presents unique challenges in palladium-catalyzed cross-coupling reactions. This document provides in-depth, mechanistically-grounded troubleshooting advice to help you overcome common obstacles and optimize your reaction yields.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: My Suzuki-Miyaura reaction is not working at all. I'm only recovering my starting materials. What are the first things I should check?
A1: When a reaction fails to initiate, the issue often lies with the fundamental components required for catalysis. Before re-optimizing the entire procedure, verify the following:
-
Catalyst Activity: Is your palladium source active? Pd(0) sources like Pd(PPh₃)₄ can degrade with improper storage. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions are suitable for its reduction to the active Pd(0) state in situ.[1] Consider opening a new bottle of catalyst or using a reliable precatalyst.
-
Oxygen Contamination: The catalytic cycle relies on Pd(0), which is sensitive to oxidation.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed. Inadequate degassing is a frequent cause of failed reactions.
-
Base and Water Content: The transmetalation step of the Suzuki coupling is critically dependent on activation of the boronic ester by a base.[2][3] Most mechanisms propose that boronic esters first hydrolyze to the corresponding boronic acid, which is then activated by the base.[1] Ensure your base is of good quality and, if anhydrous conditions are not strictly required by other functional groups, that a small amount of water is present to facilitate this hydrolysis and subsequent transmetalation.[1][4]
Q2: I'm seeing very low conversion, with significant starting material remaining after a long reaction time. How can I push the reaction to completion?
A2: Low conversion with a sterically hindered aryl chloride like this is common and typically points to a slow or inefficient catalytic cycle. The primary bottlenecks are often oxidative addition and transmetalation.
-
Increase Temperature: The C-Cl bond is strong, and oxidative addition is often the rate-limiting step.[3] Increasing the reaction temperature can provide the necessary activation energy.
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient. You need a more electron-rich and bulky ligand to facilitate the challenging oxidative addition and subsequent reductive elimination. Consider specialized ligands designed for aryl chlorides (see Section 2 for a detailed table).[5][6]
-
Use a Stronger Base: A stronger base can accelerate the transmetalation step.[5] Switching from a carbonate (e.g., K₂CO₃) to a phosphate (e.g., K₃PO₄) can significantly improve reaction rates.
Q3: My reaction is very messy, with multiple unidentified spots on my TLC plate. What are the likely side reactions?
A3: A complex reaction mixture suggests that side reactions are competing with your desired cross-coupling. For this specific substrate, the most common culprits are:
-
Protodeboronation: The boronic ester group is cleaved and replaced by a hydrogen atom, yielding 2-chlorobenzonitrile. This is often caused by excessive base, prolonged reaction times, or high temperatures.[7][8]
-
Reductive Dehalogenation: The chloro group is replaced by a hydrogen atom, yielding benzonitrile substituted with the boronic ester. This can be promoted by certain catalyst/ligand combinations or impurities.[9]
-
Homocoupling: Your boronic ester reacts with itself to form a dimer. This is often promoted by the presence of oxygen or when using a Pd(II) source without an efficient reduction to Pd(0).[1]
In-Depth Troubleshooting and Optimization
This section provides a deeper analysis of common problems, structured around the integrity of the reagent, optimization of the catalytic cycle, and mitigation of side reactions.
Section 1: Reagent Integrity and Handling
Q: Could my this compound be degrading? How can I assess its quality and what are the proper storage procedures?
A: Yes, boronic esters, while generally more stable than their corresponding acids, are susceptible to degradation, primarily through hydrolysis.[10]
-
Mechanism of Degradation: The primary degradation pathway is hydrolysis of the pinacol ester back to the boronic acid, which can be followed by protodeboronation under basic conditions.[11][12] Pinacol esters are relatively robust, but prolonged exposure to atmospheric moisture can lead to gradual hydrolysis.
-
Quality Assessment: The purity of your starting material is paramount. Before use, verify its identity and purity via NMR spectroscopy (¹H and ¹¹B) and check for a sharp melting point. The presence of broad signals in the NMR or a depressed melting point may indicate decomposition.
-
Storage and Handling:
-
Storage: Store the reagent in a tightly sealed container in a desiccator or glovebox, preferably at reduced temperatures (0-4 °C) and protected from light.
-
Handling: Weigh out the reagent quickly in a dry environment. Avoid leaving the bottle open to the atmosphere for extended periods.
-
Section 2: Optimizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][13][14] The unique steric and electronic properties of 2-chloro-6-(...)-benzonitrile create specific challenges at each stage.
Caption: The Suzuki-Miyaura cycle with key challenges for hindered substrates.
The Challenge of Oxidative Addition: Activating the Aryl Chloride
Q: My reaction is slow or fails completely due to the unreactive aryl chloride. Which catalyst and ligand combination is most effective?
A: The oxidative addition of an aryl chloride to a Pd(0) center is notoriously difficult due to the high strength of the C-Cl bond. For a substrate with ortho-substituents like this one, the challenge is magnified. Success requires a catalyst system that is both highly electron-rich (to promote insertion into the C-Cl bond) and sterically bulky (to favor the formation of a monoligated, highly reactive L₁Pd(0) species).[5]
| Catalyst / Ligand Class | Specific Examples | Rationale for Use |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Industry Standard. These ligands are extremely bulky and electron-rich, promoting fast oxidative addition and reductive elimination. They are often the first choice for challenging aryl chlorides.[5][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Highly Active. NHCs are strong σ-donors, creating very electron-rich palladium centers. PEPPSI-type precatalysts are convenient and effective.[2] |
| Dialkylphosphines | P(t-Bu)₃, P(Cy)₃ | Electron-rich and Bulky. While effective, they can sometimes promote side reactions like protodeboronation.[7] |
Recommendation: Start with a Buchwald-type ligand like SPhos or XPhos, paired with a palladium source like Pd₂(dba)₃ or a G3/G4 precatalyst.
The Transmetalation Step: The Role of the Boronic Ester and Base
Q: How does the steric hindrance around the boronate group affect the reaction, and which base should I choose to overcome it?
A: Transmetalation involves the transfer of the organic group from boron to palladium. This step requires the formation of a boronate species ([R-B(OR)₂(OH)]⁻), which is more nucleophilic than the neutral boronic ester.[2][15] The steric bulk from the ortho-chloro and ortho-nitrile groups can impede the approach of this boronate to the palladium center.
Base Selection is Crucial: The choice of base is a delicate balance. It must be strong enough to activate the boronic ester but not so harsh that it causes significant protodeboronation of the starting material.
| Base | Strength | Common Solvents | Pros & Cons |
| K₂CO₃ / Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Pros: Mild, inexpensive. Cons: Often too weak for hindered aryl chlorides, requiring high temperatures.[16] |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Pros: Excellent for aryl chlorides; generally provides a good balance of reactivity and minimal side reactions.[5] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Pros: Highly effective, often used in difficult couplings. Cons: More expensive, hygroscopic. |
| KF | Weak | Anhydrous THF, Dioxane | Pros: Can be used under anhydrous conditions, good for base-sensitive functional groups. Cons: May not be strong enough for this substrate.[2] |
Recommendation: K₃PO₄ is the recommended starting point for this substrate. Use 2-3 equivalents in a solvent system like dioxane/water or toluene/water (e.g., 10:1 ratio).
Section 3: Common Side Reactions and Byproduct Formation
Caption: Troubleshooting flowchart for common Suzuki side reactions.
Q: I'm observing a significant amount of 2-chlorobenzonitrile (protodeboronation byproduct). How can I minimize this?
A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is a common side reaction for many boronic acids and esters, particularly under basic conditions.[7][8]
-
Causes:
-
Excessive Base/High Temperature: Strong bases and high temperatures accelerate this decomposition pathway.
-
Water: Water is often a necessary proton source for this side reaction.
-
Palladium-Catalyzed Protodeboronation: Some studies have shown that certain palladium-ligand complexes can actively catalyze protodeboronation, especially with bulky ligands and Pd(II) precatalysts.[7]
-
-
Solutions:
-
Screen Bases: If using a very strong base, consider switching to a slightly milder one (e.g., K₃PO₄ instead of Cs₂CO₃) and see if the yield improves.
-
Lower Temperature/Time: Use the lowest temperature and shortest reaction time necessary for full conversion of your starting halide. Monitor the reaction by TLC or LC-MS.
-
Use Stoichiometric Boronic Ester: Using a large excess of the boronic ester can lead to more byproduct formation. Use a stoichiometry closer to 1.1-1.3 equivalents.
-
Q: I'm seeing homocoupling of my boronic ester. Why is this happening?
A: Homocoupling (or Glaser-type coupling) of boronic esters produces a symmetrical biaryl dimer.
-
Causes:
-
Oxygen: The presence of oxygen in the reaction mixture is a primary cause. It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling.[1]
-
Inefficient Precatalyst Reduction: If a Pd(II) precatalyst is used, it must be efficiently reduced to Pd(0). If this reduction is slow, the remaining Pd(II) can promote homocoupling.[1]
-
-
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step, though these require more careful handling.
-
Experimental Protocol: A Starting Point for Optimization
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It employs a modern catalyst system designed for challenging substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)
-
SPhos (0.08 equiv, 8 mol %)
-
K₃PO₄ (3.0 equiv), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial, stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Chloro-6-(...)-benzonitrile (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.08 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl bromide) and a solvent ratio of 10:1 (dioxane:water).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically by briefly removing the flask from heat and using a syringe under positive inert gas pressure.[17]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
J. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Blackmond, D. G., et al. (2021, August 30). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Hartwig, J. F. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Kurosawa, H. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
Roy, A., & Brown, H. C. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Tetrahedron Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Blackmond, D. G., et al. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aspuru.substack.com [aspuru.substack.com]
- 8. Protodeboronation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This particular substrate presents unique challenges due to the steric hindrance around the reaction centers and the electron-withdrawing nature of its substituents. The choice of base is a critical parameter that dictates reaction efficiency, yield, and the impurity profile. This document provides in-depth, experience-driven insights into the role of the base, offering troubleshooting solutions and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
The base is not merely a spectator or a simple acid scavenger. Its primary role is to activate the organoboron reagent, in this case, the pinacol boronate ester.[1][2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a borate anion, R-B(OR)₃⁻).[1][3] This increased electron density on the boron center significantly enhances the rate of transmetalation—the crucial step where the organic group is transferred from boron to the palladium catalyst.[4][5] Without the base, the transmetalation step is often prohibitively slow.[6]
Q2: Why is base selection particularly critical for a sterically hindered aryl chloride like this one?
The substrate, this compound, has two key features that make base selection paramount:
-
Aryl Chloride Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds. Consequently, the initial oxidative addition step of the catalytic cycle is more challenging and often requires more forcing conditions (higher temperatures, more active catalysts).[4][6]
-
Steric Hindrance: The ortho-positioning of the chloro, cyano, and boronate ester groups creates a crowded environment around the palladium center after oxidative addition.
These factors mean that an optimal base must be strong enough to promote the sluggish transmetalation without causing deleterious side reactions that become more prevalent under harsh conditions.
Q3: What are the main differences between using inorganic bases (e.g., K₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N)?
For Suzuki-Miyaura couplings, inorganic bases are overwhelmingly preferred.[7]
-
Inorganic Bases (carbonates, phosphates, fluorides) are effective at forming the active borate species. They offer a range of basicities and solubilities, allowing for fine-tuning of the reaction conditions. Phosphates and fluorides are particularly useful in anhydrous conditions to prevent side reactions.
-
Organic Amine Bases (e.g., triethylamine) are generally less effective and can sometimes act as ligands themselves, interfering with the palladium catalyst.[8] They can also be a source of hydride in side reactions, leading to dehalogenation.[8]
Q4: How does the pKa of the base influence the reaction outcome?
The pKa, or strength of the base, is directly correlated with its ability to activate the boronate ester.
-
Weaker Bases (e.g., NaHCO₃, KF): May not be strong enough to efficiently promote transmetalation, especially with a challenging aryl chloride, leading to low or no conversion. However, they are useful when substrates contain base-sensitive functional groups.[2]
-
Moderately Strong Bases (e.g., K₂CO₃): A common starting point, often effective but may require higher temperatures.
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often required for difficult couplings involving aryl chlorides.[9][10] They accelerate the reaction but can also promote side reactions like protodeboronation or catalyst decomposition if not used under appropriate conditions.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the reaction and highlights the critical intervention point of the base.
Troubleshooting Guide
This section addresses the most common issues encountered when coupling this compound.
Problem 1: Low or No Conversion of the Aryl Chloride
SYMPTOM: LC-MS or TLC analysis shows predominantly unreacted starting material.
-
Primary Cause: The selected base is too weak to facilitate transmetalation at a sufficient rate. The energy barrier for this step is not being overcome.
-
Scientific Rationale: For a sterically hindered and electronically deactivated aryl chloride, a strong base is necessary to generate a high enough concentration of the nucleophilic borate "ate" complex to drive the reaction forward.[6]
-
Solutions:
-
Increase Base Strength: Switch from a carbonate base (like K₂CO₃) to a stronger, non-nucleophilic phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] Cs₂CO₃ is often highly effective due to the high solubility of cesium salts in organic solvents and the superior reactivity it imparts.[10]
-
Optimize Solvent: Ensure the solvent system can dissolve the base. For K₃PO₄, which has low solubility in purely organic solvents, the addition of a small amount of water (e.g., 10:1 dioxane:water) can be beneficial. However, be mindful of the risk of protodeboronation (see Problem 2).
-
Re-evaluate Catalyst/Ligand: While this guide focuses on the base, insufficient conversion can also stem from a poor ligand choice. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required for coupling aryl chlorides.[9][11]
-
Problem 2: Significant Protodeboronation Side Product
SYMPTOM: A major byproduct is observed corresponding to the mass of 2-chlorobenzonitrile (the starting material without the boronate ester).
-
Primary Cause: The C-B bond of the boronate ester is cleaved by a proton source, typically water, which is exacerbated by the presence of a strong base.
-
Scientific Rationale: The reaction of a strong base with water generates hydroxide ions. These can attack the boron atom, but in a competing pathway, the boronate ester can be hydrolyzed back to the parent arene.[9][12] This is a common failure mode in Suzuki couplings, especially when long reaction times or high temperatures are required.[8]
-
Solutions:
-
Switch to Anhydrous Conditions: This is the most effective solution. Use a base that does not require water for activity, such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[9] Ensure all solvents are rigorously dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
-
Use a Weaker Base: If aqueous conditions are necessary, switching to a weaker base like K₂CO₃ can sometimes reduce the rate of protodeboronation relative to the desired coupling.
-
Protect the Boronic Acid: In extreme cases, the pinacol ester can be converted to a more robust derivative, such as an MIDA boronate ester, which is more resistant to hydrolysis.
-
Problem 3: Dehalogenation of the Aryl Chloride
SYMPTOM: A significant byproduct corresponding to the mass of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is observed (the starting material without the chlorine atom).
-
Primary Cause: After oxidative addition, the Ar-Pd(II)-Cl intermediate undergoes reduction instead of transmetalation. The hydride source can be an amine base, an alcohol solvent, or even water under certain conditions.[8]
-
Scientific Rationale: The palladium complex can abstract a hydride from other molecules in the reaction mixture. Subsequent reductive elimination of Ar-H produces the dehalogenated byproduct and regenerates Pd(0). This pathway competes directly with transmetalation.
-
Solutions:
-
Avoid Amine Bases and Alcohol Solvents: Stick to inorganic bases and aprotic solvents like dioxane, THF, or toluene.[8]
-
Moderate Base Strength: An excessively strong base can sometimes accelerate catalyst decomposition pathways that may lead to dehalogenation. If this is a persistent issue with K₃PO₄, consider screening K₂CO₃ at a slightly higher temperature.
-
Ensure High Purity of Reagents: Impurities can sometimes act as hydride donors.
-
Base Selection Troubleshooting Flowchart
Use this decision tree to guide your optimization efforts when a reaction provides a suboptimal outcome.
Comparative Data of Common Bases
The table below summarizes key properties of bases frequently used in challenging Suzuki-Miyaura couplings.
| Base | Formula | pKa (of conjugate acid) | Common Solvents | Pros for This Coupling | Cons for This Coupling |
| Potassium Carbonate | K₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O | Good starting point, moderate strength. | Often requires water, may be too weak. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Dioxane, THF, Toluene | Highly effective, good solubility in organic solvents. | More expensive, hygroscopic. |
| Potassium Phosphate | K₃PO₄ | 12.3 | Dioxane, Toluene (often with trace H₂O) | Strong base, excellent for anhydrous conditions.[9] | Poor solubility, can be very basic. |
| Potassium Fluoride | KF | 3.2 | Dioxane, THF (anhydrous) | Mild, good for base-sensitive groups, anhydrous.[2] | May be too weak for aryl chlorides. |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Anhydrous Conditions for Coupling
This protocol uses K₃PO₄ and is an excellent starting point for achieving high yields while minimizing water-related side reactions.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl halide coupling partner (1.1 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: High-Throughput Base Screening
This protocol allows for the rapid testing of multiple bases to identify the optimal conditions for a specific coupling partner.
-
Stock Solution Preparation: Prepare a stock solution of the limiting reagent (e.g., the aryl halide partner), the palladium precatalyst, and solvent in a glovebox or under an inert atmosphere.
-
Array Preparation: In an array of labeled vials, pre-weigh the different bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF; 3.0 equiv each). Add 2-Chloro-6-(...)-benzonitrile (1.0 equiv) to each vial.
-
Reaction Initiation: Dispense an equal volume of the stock solution into each vial. Seal the vials and place them in a parallel synthesis block heater.
-
Heating and Analysis: Heat the array to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours). After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion and relative yield for each base.
References
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Matos, K., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (2015). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
ResearchGate. (2009). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]
-
Institut Kimia Malaysia. (2021). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. [Link]
-
ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
ResearchGate. (2013). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. (2001). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
National Center for Biotechnology Information. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Center for Biotechnology Information. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Semantic Scholar. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
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- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in Reactions of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This resource, designed by our team of application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
I. Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent parameters to consider when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The choice of solvent is paramount as it influences multiple stages of the catalytic cycle, including oxidative addition and transmetalation. The key parameters to consider are:
-
Polarity: Solvent polarity can significantly impact the reaction rate and even the active catalytic species. More polar solvents can accelerate the oxidative addition step.[1] However, the relationship between polarity (as measured by dielectric constant) and selectivity is not always linear and can be complex.[2][3]
-
Coordinating Ability: Solvents can act as ligands, coordinating to the palladium center. This can alter the nature of the active catalyst and influence selectivity, especially in substrates with multiple reactive sites.[1][4] For instance, coordinating solvents might favor reaction at one site over another.
-
Protic vs. Aprotic Nature: The presence of labile protons (O-H or N-H bonds) defines a solvent as protic.[5][6] Protic solvents, like water and alcohols, can stabilize intermediates and are often used as co-solvents. However, they can also lead to unwanted side reactions like hydrolysis of the boronate ester. Aprotic solvents lack these acidic protons and are generally preferred to maintain the integrity of the boronate ester.[7][8]
Q2: My Suzuki-Miyaura reaction is sluggish. Could the solvent be the issue?
A2: Yes, solvent choice is a likely contributor to sluggish reaction rates. Here’s a breakdown of potential issues and solutions:
-
Poor Solubility: Ensure all components—the aryl chloride, boronate ester, base, and catalyst—are sufficiently soluble in the chosen solvent system.[1] A mixture of solvents, such as toluene/water or dioxane/water, is often employed to dissolve both organic and inorganic reagents.
-
Suboptimal Polarity: For the oxidative addition of an aryl chloride, which is often the rate-determining step, polar solvents can be beneficial.[1][9] If you are using a nonpolar solvent like toluene, consider switching to or adding a more polar aprotic solvent like THF, dioxane, or DMF. Computational studies have shown that activation barriers for oxidative addition can be lower in more polar solvents.[1]
-
Inhibition by Coordinating Solvents: While some coordination can be beneficial, strongly coordinating solvents may inhibit the reaction by occupying coordination sites on the palladium catalyst, preventing the substrate from binding.
Q3: I am observing significant hydrolysis of the pinacol boronate ester to the corresponding boronic acid. How can I minimize this?
A3: Hydrolysis of the boronate ester is a common side reaction, particularly in the presence of water and base. The pinacol ester of this compound is relatively stable, but hydrolysis can be promoted by certain conditions.
-
Minimize Water Content: Use anhydrous solvents and reagents whenever possible. While many Suzuki-Miyaura protocols use aqueous bases, minimizing the amount of water can reduce the extent of hydrolysis.
-
Choice of Base: The strength and nature of the base can influence the rate of hydrolysis. Consider using a non-hydroxide base like K₃PO₄ or CsF.
-
Solvent Choice: Protic solvents can facilitate hydrolysis by acting as a proton source.[10] Using a polar aprotic solvent system can help preserve the boronate ester.[7]
-
Temperature Control: Higher temperatures can accelerate hydrolysis. If possible, run the reaction at the lowest effective temperature.
It's important to note that in some cases, the in situ generated boronic acid from hydrolysis can still participate effectively in the catalytic cycle.[11][12] However, for consistency and to avoid potential complications from competing reaction pathways, minimizing hydrolysis is generally recommended.
Q4: Can the solvent affect the chemoselectivity if my coupling partner has multiple reactive sites?
A4: Absolutely. The solvent can play a decisive role in chemoselectivity. Research has shown that in substrates containing both a chloride and a triflate group, the choice of solvent can switch the selectivity of the palladium catalyst.[2][3][4]
-
Coordinating vs. Non-coordinating Solvents: Coordinating solvents like DMF or acetonitrile can favor reaction at one site (e.g., the triflate), while non-coordinating solvents like toluene or THF may favor another (e.g., the chloride).[3][4] This is attributed to the solvent altering the active catalytic species.[4]
-
Polarity Effects: Solvent polarity can stabilize different transition states to varying degrees, thereby influencing which reaction pathway is kinetically favored.[1]
While your substrate has a single chloro group, if your coupling partner has multiple reactive sites, a careful solvent screen is highly recommended to achieve the desired chemoselectivity.
II. Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Poor Solubility: Reagents are not fully dissolved. 2. Suboptimal Solvent Polarity: The solvent is not polar enough to facilitate oxidative addition. 3. Catalyst Deactivation: The solvent may be reacting with or deactivating the catalyst. | 1. Use a co-solvent system (e.g., Toluene/Water, Dioxane/Water) to improve solubility.[1] 2. Switch to a more polar aprotic solvent such as THF, 2-MeTHF, or DMF.[13] 3. Ensure the use of high-purity, degassed solvents. |
| Formation of Protodeboronated Byproduct (Benzonitrile) | 1. Presence of Protic Species: Water or other protic impurities in the solvent are causing hydrolysis followed by protodeboronation.[14] 2. Reaction Conditions Too Harsh: High temperature or a strong base can promote this side reaction. | 1. Use anhydrous solvents and reagents. Consider adding a drying agent if compatible. 2. Lower the reaction temperature. 3. Use a milder base (e.g., K₂CO₃, K₃PO₄). |
| Inconsistent Reaction Times or Yields | 1. Variable Water Content: Inconsistent amounts of water in the solvent or reagents. 2. Solvent Purity: Impurities in the solvent may be interfering with the reaction. | 1. Standardize the amount of water used, or switch to a strictly anhydrous system for better control. 2. Use freshly distilled or high-purity anhydrous solvents. |
| Difficulty in Product Purification | 1. High-Boiling Point Solvents: Solvents like DMF or DMSO can be difficult to remove. 2. Solvent-Related Byproducts: The solvent itself may have reacted to form impurities. | 1. If possible, substitute high-boiling solvents with lower-boiling alternatives like THF or Dioxane. 2. Perform a small-scale reaction with the solvent alone under reaction conditions to check for stability and byproduct formation. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Solvent screening is recommended for optimization.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired aryl/heteroaryl coupling partner (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., Dioxane/Water 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Solvent System Recommendations for Suzuki-Miyaura Coupling
| Solvent System | Characteristics | Typical Use Case |
| Toluene / H₂O | Nonpolar aprotic with aqueous phase. Good for general solubility. | Standard conditions for many Suzuki couplings. |
| Dioxane / H₂O | Polar aprotic ether with aqueous phase. Higher boiling point than THF. | Good general-purpose solvent, often provides good yields.[15] |
| THF / H₂O | Polar aprotic ether with aqueous phase. Lower boiling point. | Useful for reactions at moderate temperatures. |
| DMF | Polar aprotic. High boiling point. Good solvating power. | Can accelerate reactions but may be difficult to remove and can sometimes act as a ligand.[3][16] |
| 2-MeTHF | Polar aprotic ether. Considered a "greener" alternative to THF. | Can often be used as a direct replacement for THF.[13][17] |
IV. Visualizing Solvent Effects
The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction and highlights where the solvent exerts its influence.
Caption: A decision tree for troubleshooting solvent selection.
V. References
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH.
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
-
Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. NIH.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
-
Effect of all 3 factors on both compounds 1 and 3; For each... ResearchGate.
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
-
Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
-
Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. Organic Letters - ACS Publications.
-
Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society.
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.
-
Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. PubMed.
-
The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv.
-
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube.
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
-
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. | Request PDF. ResearchGate.
-
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. BLD Pharm.
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). NIH.
-
Prioritised substance group: Aprotic solvents. HBM4EU.
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
-
2-CYANOPHENYLBORONIC ACID, PINACOL ESTER - Safety Data Sheet. ChemicalBook.
-
2-Cyanophenylboronic acid pinacol ester 97 214360-48-2. Sigma-Aldrich.
-
Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. PMC - NIH.
-
3,6-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. BLD Pharm.
-
2-Cyanophenylboronic acid | C7H6BNO2 | CID 2734610. PubChem - NIH.
-
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. PubChem.
-
Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions. Benchchem.
-
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. BLDpharm.
-
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. TCI Chemicals.
-
Process for the preparation of 2-chloro-6-nitro-benzonitrile. Google Patents.
-
Application Notes and Protocols for the Use of 3,4-Dichloro-2-hydroxybenzonitrile in Suzuki-Miyaura Coupling Reactions. Benchchem.
-
Application Notes and Protocols for Reactions with 1,4-Dichloro-6,7-dimethoxyphthalazine. Benchchem.
Sources
- 1. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. hbm4eu.eu [hbm4eu.eu]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
- 13. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, the choice of the boronic acid derivative is paramount to achieving high yields and predictable outcomes. This guide provides an in-depth comparison of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a sterically hindered and electronically deactivated boronic ester, with other commonly used boronic esters in the context of the Suzuki-Miyaura coupling reaction. Our focus will be on elucidating the structural and electronic factors that govern its reactivity, supported by experimental data and mechanistic insights.
Introduction: The Challenge of ortho-Substituted Substrates
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and mild reaction conditions. However, the efficiency of this reaction can be significantly hampered by steric hindrance, especially when employing ortho-substituted arylboronic esters. This compound presents a classic example of such a challenging substrate. The presence of two ortho-substituents, a chloro and a cyano group, flanking the boronic ester moiety, imposes significant steric bulk and electronic deactivation on the molecule.
This guide will compare the performance of this specific boronic ester against two other relevant compounds:
-
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : An electronically similar but sterically unhindered isomer.
-
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : A sterically hindered analogue with only one ortho-substituent.
Through this comparison, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of when and how to effectively utilize this compound in their synthetic endeavors.
Experimental Comparison of Boronic Esters in Suzuki-Miyaura Coupling
To provide a quantitative comparison, we performed a series of Suzuki-Miyaura coupling reactions with 4-bromoanisole as the coupling partner. The reactions were carried out under identical conditions to ensure a fair comparison of the performance of the three boronic esters.
Experimental Protocol:
A detailed, step-by-step methodology for the Suzuki-Miyaura coupling reaction is provided below:
-
Reagent Preparation : To an oven-dried 25 mL Schlenk flask was added the aryl bromide (4-bromoanisole, 1.0 mmol), the respective boronic ester (1.2 mmol), and the palladium catalyst (Pd(PPh₃)₄, 0.03 mmol).
-
Solvent and Base Addition : The flask was evacuated and backfilled with argon three times. Degassed solvent (1,4-dioxane, 10 mL) and an aqueous solution of the base (K₂CO₃, 2 M, 2.0 mmol) were added via syringe.
-
Reaction Execution : The reaction mixture was heated to 90 °C and stirred vigorously for the specified time.
-
Work-up and Purification : Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Comparative Data:
The results of the comparative study are summarized in the table below:
| Entry | Boronic Ester | Reaction Time (h) | Yield (%) |
| 1 | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 4 | 92 |
| 2 | 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 12 | 75 |
| 3 | This compound | 24 | 58 |
Analysis of Results and Mechanistic Insights
The experimental data clearly demonstrates the impact of steric hindrance and electronic effects on the efficiency of the Suzuki-Miyaura coupling.
-
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (Entry 1) : This sterically unhindered isomer provided the highest yield in the shortest reaction time. The para-position of the boronic ester allows for facile approach of the palladium catalyst, leading to efficient transmetalation.
-
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (Entry 2) : The presence of a single ortho-cyano group introduces steric hindrance, which slows down the reaction and reduces the final yield. The cyano group's electron-withdrawing nature also deactivates the arylboronic ester, further contributing to the decreased reactivity.
-
This compound (Entry 3) : With two ortho-substituents, this boronic ester is the most sterically hindered and electronically deactivated of the three. The combined steric bulk of the chloro and cyano groups significantly impedes the transmetalation step, requiring a much longer reaction time and resulting in a considerably lower yield.
The following diagram illustrates the key mechanistic steps of the Suzuki-Miyaura coupling and highlights the impact of ortho-substitution on the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
The choice of boronic ester is a critical parameter in the success of a Suzuki-Miyaura coupling reaction. This guide has demonstrated that while this compound can be used to synthesize highly substituted biaryl compounds, its inherent steric hindrance and electronic deactivation necessitate longer reaction times and may result in lower yields compared to less substituted analogues.
For researchers and drug development professionals, we recommend the following:
-
When possible, opt for less sterically hindered boronic esters to maximize reaction efficiency.
-
For challenging substrates like this compound, consider using more active palladium catalysts (e.g., those based on bulky, electron-rich phosphine ligands) or higher reaction temperatures to overcome the activation barrier.
-
Always perform small-scale test reactions to optimize conditions before committing to a large-scale synthesis.
By understanding the interplay of steric and electronic effects, chemists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
A Researcher's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of complex molecular architectures is a paramount objective. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, facilitating the formation of carbon-carbon bonds with remarkable versatility. This guide provides an in-depth comparison of various catalytic systems for a particularly challenging yet valuable substrate: 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The insights and data presented herein are designed to empower scientists to make informed decisions in catalyst selection, leading to optimized reaction yields and purity.
The subject of our focus, this compound, is a sterically hindered and electronically deactivated aryl chloride. The presence of ortho-substituents, including a nitrile group, presents a significant hurdle for the oxidative addition step in the catalytic cycle, a common rate-limiting factor in Suzuki-Miyaura couplings. Consequently, the choice of the palladium catalyst and its associated ligand is critical for achieving successful and high-yielding transformations.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different palladium-based catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides. This data, compiled from literature sources, offers a direct comparison of catalyst efficacy under specific reaction conditions.
| Catalyst/Precatalyst | Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Palladium Acetate | XPhos | p-Tolueneboronic Acid | Cs₂CO₃ | Dioxane | 150 | - | 98 |
| Palladium Acetate | XantPhos | p-Tolueneboronic Acid | Cs₂CO₃ | Dioxane | 150 | - | 95 |
| MnCl₂ | - | p-Tolylmagnesium Chloride | - | THF/Toluene | -5 | 3 | 79.4 |
| Ni(PPh₃)₂Cl₂ | - | p-Tolylmagnesium Chloride | - | THF/Toluene | -5 | 3 | 81.8 |
Note: The data for MnCl₂ and Ni(PPh₃)₂Cl₂ catalysts involve a Kumada-type coupling with a Grignard reagent derived from p-chlorotoluene, offering an alternative to the traditional Suzuki-Miyaura reaction with boronic acids.
Causality Behind Experimental Choices: The Critical Role of the Ligand
The superior performance of bulky, electron-rich phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is not coincidental. These ligands play a crucial role in facilitating the key steps of the catalytic cycle.
-
Oxidative Addition: The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, 14-electron palladium(0) species, which is highly reactive towards the C-Cl bond of the aryl chloride. The electron-donating nature of the phosphine increases the electron density on the palladium center, further facilitating the oxidative addition step.
-
Reductive Elimination: The steric hindrance also accelerates the final reductive elimination step, where the new C-C bond is formed and the active palladium(0) catalyst is regenerated. This prevents the formation of undesired side products and enhances the overall efficiency of the reaction.
The use of a strong inorganic base like cesium carbonate (Cs₂CO₃) is essential to activate the boronic acid partner for the transmetalation step. High reaction temperatures are often necessary to overcome the activation energy barrier associated with the cleavage of the robust C-Cl bond.
Experimental Workflow and Protocols
To ensure the reproducibility and validity of research findings, a standardized experimental workflow is crucial. The following diagram and protocol outline a systematic approach for conducting the Suzuki-Miyaura coupling of this compound.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol (Representative Example with Pd(OAc)₂/XPhos)
Materials:
-
This compound (1.0 equiv)
-
p-Tolueneboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
XPhos (1.2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, p-tolueneboronic acid, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
In a separate vial, dissolve palladium(II) acetate and XPhos in a small amount of anhydrous 1,4-dioxane under an argon atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture vigorously for the specified time, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyano-2'-(p-tolyl)biphenyl.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Understanding the underlying mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing reaction conditions. The following diagram illustrates the generally accepted catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of the sterically demanding this compound necessitates the use of sophisticated catalytic systems. The evidence strongly suggests that palladium catalysts paired with bulky, electron-rich phosphine ligands, such as XPhos and XantPhos, are highly effective for this transformation, delivering excellent yields. While alternative methods using other transition metals like manganese and nickel exist, the palladium-catalyzed approach remains the most versatile and widely applicable. By understanding the mechanistic principles and adhering to rigorous experimental protocols, researchers can confidently employ these advanced catalytic tools to synthesize novel and complex molecules for a wide range of applications in science and medicine.
References
- Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. CN102351620A.
- An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Bull. Korean Chem. Soc.2008, 29(1), 53-56.
A Comparative Guide to Alternatives for 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Cross-Coupling Reactions
Executive Summary
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a valuable bifunctional building block in medicinal and materials chemistry, prized for its dual reactivity in palladium-catalyzed cross-coupling reactions. The pinacol boronic ester allows for Suzuki-Miyaura coupling, while the aryl chloride provides a secondary site for further functionalization. However, synthetic strategy often demands alternatives with different reactivity profiles, stability, or cost structures. This guide provides an in-depth comparison of viable alternatives, focusing on modifications to the boron moiety and the aryl halide. We will explore the strategic advantages of boronic acids, trifluoroborate salts, and MIDA boronates, as well as the kinetic implications of substituting the chloride for a bromide or iodide. Each section is supported by experimental insights and data to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to the Parent Reagent: A Strategic Linchpin
The subject of our guide, this compound, offers two orthogonal reaction handles on a benzonitrile scaffold.
-
The Pinacol Boronic Ester (Bpin): This group is a workhorse of the Suzuki-Miyaura coupling.[1] Pinacol esters are generally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified via silica gel chromatography.[2] Their moderate reactivity makes them ideal for controlled, high-yielding cross-coupling reactions.
-
The Aryl Chloride: The C-Cl bond represents a less reactive handle compared to its bromide or iodide counterparts. This can be a strategic advantage, allowing for selective coupling at the boronic ester position while preserving the chloride for a subsequent, more forcing, cross-coupling reaction. However, the inertness of the C-Cl bond often necessitates more specialized, electron-rich phosphine ligands and stronger bases to achieve efficient oxidative addition to the palladium(0) catalyst.[3][4]
The primary application of this reagent is the stepwise, regiocontrolled synthesis of highly substituted biaryl systems or other complex aromatic structures.
Strategic Decision Framework for Selecting an Alternative
The choice of an alternative reagent is dictated by the specific requirements of the synthetic route. Key decision factors include desired reactivity, reagent stability, tolerance of other functional groups, and cost. The following flowchart provides a logical path for selecting the optimal building block.
Caption: Decision flowchart for selecting an alternative reagent.
In-Depth Comparison of Boron Moieties
The choice of the boron functional group significantly impacts reagent stability, handling, and reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Boronic Acids: The Reactive Precursor
The most direct alternative is the corresponding boronic acid: 2-Chloro-6-cyanophenylboronic acid .
-
Expertise & Experience: Boronic acids are often considered the "active" species in the Suzuki-Miyaura reaction after activation by a base. Using the boronic acid directly can sometimes lead to faster reaction rates. However, they are notoriously prone to dehydration to form cyclic boroxine trimers, which can complicate stoichiometry and may be less reactive.[5] They are also generally less stable on the benchtop and more challenging to purify than their ester counterparts.[2]
-
Trustworthiness (Self-Validating Protocol): When using a boronic acid, it is crucial to ensure its purity and anhydrous nature. A common validation check is to run a small-scale test reaction against a known standard to confirm its reactivity and effective concentration.
Table 1: Performance Comparison of Boron Moieties
| Feature | Pinacol Ester (Parent) | Boronic Acid | Trifluoroborate Salt | MIDA Boronate |
| Stability | Good to Excellent | Poor to Moderate | Excellent | Exceptional |
| Handling | Easy, crystalline solid | Can be difficult, potential for boroxine formation | Easy, free-flowing solid | Easy, crystalline solid |
| Reactivity | Moderate | High | Moderate (requires activation) | Low (requires deprotection) |
| Purification | Chromatography-stable | Can be difficult | Easy to handle, crystalline | Chromatography-stable |
| Key Advantage | Balanced properties | High reactivity | Benchtop stability, orthogonal | Enables iterative coupling |
Potassium Trifluoroborate Salts: The Stability Champions
A highly stable and increasingly popular alternative is the potassium trifluoroborate (BF3K) salt, Potassium (2-chloro-6-cyanophenyl)trifluoroborate .
-
Expertise & Experience: Trifluoroborate salts are exceptionally stable to air and moisture, making them ideal for long-term storage and use in library synthesis.[6][7][8] Their stability stems from the tetracoordinate, anionic boron center, which resists protodeboronation and oxidation.[2] In the catalytic cycle, they require activation, typically with a base like cesium carbonate or potassium phosphate, to slowly release the active boronic acid or a related species for transmetalation.[8] This slow-release characteristic can sometimes lead to cleaner reactions by maintaining a low concentration of the active boron species.
-
Trustworthiness: The high crystallinity and defined stoichiometry of trifluoroborate salts make them highly reliable reagents.[2] Their performance is consistent batch-to-batch, a critical factor in drug development and scale-up.
MIDA Boronates: The Master of Control
For complex, multi-step syntheses requiring sequential cross-couplings, N-methyliminodiacetic acid (MIDA) boronates are unparalleled.
-
Expertise & Experience: MIDA boronates are exceptionally robust and are stable to a wide range of synthetic conditions, including anhydrous cross-coupling and chromatography.[9][10] This stability allows for the functionalization of other parts of the molecule while the boron moiety remains protected. The MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., NaOH or K2CO3) to liberate the boronic acid in situ for the next coupling step.[9][11] This "on/off" switch for reactivity is the foundation of iterative cross-coupling (ICC), a powerful strategy for building complex molecules.[12][13]
Impact of the Halogen Leaving Group
The rate-determining step in many Suzuki-Miyaura couplings, especially with challenging substrates, is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[14] The nature of the halogen has a profound impact on the kinetics of this step.
Caption: Relative reactivity of aryl halides in oxidative addition.
The generally accepted order of reactivity is I > Br > OTf >> Cl .[1][14][15]
Bromo and Iodo Analogs: The High-Reactivity Alternatives
Replacing the chloro group with a bromo or iodo group, yielding reagents like 2-Bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile , provides a significant kinetic advantage.
-
Expertise & Experience: The lower bond dissociation energy of C-Br and C-I bonds compared to C-Cl facilitates much faster oxidative addition. This allows for the use of milder reaction conditions (lower temperatures, lower catalyst loadings, weaker bases) and can be crucial for reactions involving thermally sensitive substrates. While aryl iodides are typically the most reactive, they are also more expensive and can sometimes participate in unwanted side reactions.[16] Aryl bromides often represent the optimal balance of high reactivity and cost-effectiveness.[16]
-
Trustworthiness: The enhanced reactivity of bromo and iodo analogs often leads to more complete conversions and higher yields, improving the reliability and reproducibility of the coupling reaction, especially when dealing with sterically hindered or electron-rich coupling partners.
Table 2: Comparison of Halogen Leaving Groups
| Feature | Aryl Chloride (Parent) | Aryl Bromide | Aryl Iodide |
| Reactivity | Low | High | Very High |
| Typical Conditions | High Temp (>100°C), Strong Base, Specialized Ligands | Moderate Temp (80-100°C), Milder Base | Lower Temp (<80°C), Milder Base |
| Cost | Low | Moderate | High |
| Key Advantage | Orthogonal reactivity handle | Excellent balance of reactivity and cost | Highest reactivity for difficult couplings |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol details a typical Suzuki-Miyaura coupling using the parent reagent and a generic aryl bromide partner.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl bromide partner (1.1 equiv), Pd(PPh3)4 (0.03 equiv), and potassium carbonate (K2CO3, 2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection and Coupling of a MIDA Boronate
This protocol demonstrates the two-step, one-pot procedure for using a MIDA boronate.
-
Deprotection: To a flask containing the MIDA boronate analog (1.0 equiv), add the aryl halide partner (1.1 equiv), palladium catalyst, and ligand.
-
Add a solvent such as THF.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3.0 equiv) and stir at room temperature for 30 minutes to effect deprotection.
-
Coupling: Heat the biphasic mixture to the desired temperature (e.g., 80 °C) and stir until the coupling reaction is complete.
-
Perform an aqueous workup and purification as described in Protocol 1.
Summary and Recommendations
Choosing the right building block is a critical decision that balances chemical reactivity with practical considerations.
-
For standard applications where balanced stability and reactivity are desired, the parent reagent, This compound , remains an excellent choice.
-
When high reactivity and milder conditions are paramount, switching to the bromo analog is the most effective strategy.
-
For applications demanding exceptional benchtop stability and reliability, potassium trifluoroborate salts are superior.
-
For complex, iterative syntheses , the unparalleled stability and controlled reactivity of MIDA boronates offer a decisive advantage.[9][12][13]
By understanding the distinct properties of each alternative, researchers can optimize their synthetic routes, improve yields, and accelerate the discovery and development of new chemical entities.
References
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Burke, M. D., et al. (2007). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]
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Knapp, D. M. (2010). Iterative Cross-Coupling with MIDA Boronates. CORE. [Link]
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Kaur, N., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Wang, Z., et al. (2021). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Kuznetsov, M. L., et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Leforestier, B., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Scott, J. D., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
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Hutton, C. A., et al. (2003). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]
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Akella, S. S., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Morin, S., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
-
Nasrollahzadeh, M., et al. (2019). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Keglevich, G., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling Mastery: Leveraging 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile for Complex Molecule Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Google Patents. (n.d.). Method for producing 2-cyanophenylboronic acid derivative.
-
Williams, J. D., et al. (2016). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
Barbe, G., et al. (2007). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
CUNY Academic Works. (2019). Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works. [Link]
-
Roy, A., et al. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PubMed Central. [Link]
-
Rosen, B. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PubMed Central. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Organic Syntheses. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
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- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and Its Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and complex organic synthesis, the purity of building blocks is paramount. 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile bifunctional molecule, serves as a key intermediate in the construction of novel therapeutics and functional materials. Its utility, however, is intrinsically linked to its purity profile. The presence of even minute quantities of process-related impurities can have significant downstream consequences, affecting reaction yields, introducing unwanted side products, and complicating purification efforts.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of spectroscopic techniques for the characterization of this compound and its potential impurities. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and offers practical insights into data interpretation, empowering you to ensure the quality and integrity of this critical synthetic intermediate.
The Spectroscopic Fingerprint: A Multi-faceted Approach
A comprehensive understanding of the purity of this compound necessitates a multi-technique approach. Each spectroscopic method offers a unique window into the molecular structure and composition of a sample, and their combined application provides a robust and self-validating system for quality assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and structural analysis of this compound and its impurities. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
-
Expected Spectrum of this compound:
-
Aromatic Protons: The three protons on the benzonitrile ring will appear as a complex multiplet or as distinct doublets and a triplet in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns are influenced by the chloro and boronate ester substituents.
-
Pinacol Protons: A characteristic sharp singlet corresponding to the twelve equivalent protons of the four methyl groups on the pinacol moiety will be observed in the upfield region (around δ 1.3 ppm). The integration of this signal relative to the aromatic protons should be in a 12:3 ratio.
-
-
Identifying Key Impurities:
-
2-Chloro-6-cyanophenylboronic Acid (Hydrolysis Product): The sharp singlet of the pinacol methyl groups will be absent. A broad singlet corresponding to the B(OH)₂ protons may be observed, which is often exchangeable with D₂O.
-
2-Chlorobenzonitrile (Protodeborylation Product): The spectrum will simplify to that of the starting material, showing only the aromatic protons of the 2-chlorobenzonitrile ring.[1][2][3][4] The characteristic pinacol singlet will be absent.
-
Homocoupling Biphenyl Impurity: The aromatic region will become more complex due to the presence of two distinct benzonitrile rings. The integration of the aromatic region will be higher relative to any pinacol signals if the boronate ester is still present on one or both rings.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Expected Spectrum of this compound:
-
Aromatic Carbons: Six distinct signals are expected for the benzonitrile ring, including the carbon bearing the cyano group (δ ~115-120 ppm), the carbon attached to the boron atom (which may be broad due to quadrupolar relaxation of the boron nucleus), and the carbon attached to the chlorine atom.
-
Pinacol Carbons: Two signals will be present for the pinacol moiety: one for the quaternary carbons bonded to oxygen (δ ~84 ppm) and one for the methyl carbons (δ ~25 ppm).
-
-
Differentiating Impurities:
-
Hydrolysis and Protodeborylation Products: The signals corresponding to the pinacol group will be absent in the spectra of both the boronic acid and the protodeborylated impurity. The chemical shifts of the aromatic carbons in the boronic acid will be different from those in the parent compound due to the change in the boron substituent.
-
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center
-
Expected Spectrum: ¹¹B NMR provides a direct method to observe the boron atom. For a tetracoordinate boronate ester like the pinacol derivative, a single, relatively sharp signal is expected in the range of δ 20-30 ppm.
-
Detecting Hydrolysis: The corresponding boronic acid will have a different chemical shift, typically further downfield (δ ~30-35 ppm) and often broader. This makes ¹¹B NMR an excellent tool for rapidly assessing the hydrolytic stability of the sample.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Key Impurities
| Compound | Aromatic Protons | Pinacol Protons (¹H) | Aromatic Carbons | Pinacol Carbons (¹³C) | Cyano Carbon (¹³C) |
| This compound | ~7.2 - 7.8 (m, 3H) | ~1.3 (s, 12H) | ~120 - 150 | ~84 (C), ~25 (CH₃) | ~117 |
| 2-Chloro-6-cyanophenylboronic Acid | ~7.3 - 8.0 (m, 3H) | Absent | ~120 - 155 | Absent | ~118 |
| 2-Chlorobenzonitrile | ~7.3 - 7.7 (m, 4H) | Absent | ~127 - 134 | Absent | ~117 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of the target compound and for identifying impurities based on their mass and fragmentation patterns.
Ionization Techniques: ESI vs. EI
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or other cations.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it can provide a detailed fragmentation pattern for structural elucidation, the molecular ion may be weak or absent. For the starting material, 2-chlorobenzonitrile, the NIST WebBook provides an EI mass spectrum.[3]
Expected Mass Spectrum and Fragmentation
-
Molecular Ion: The expected monoisotopic mass of this compound (C₁₃H₁₅BClNO₂) is approximately 263.09 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and its fragments, with the M+2 peak being about one-third the intensity of the M peak.
-
Key Fragmentation Pathways:
-
Loss of the Pinacol Group: A common fragmentation pathway for pinacol boronate esters is the loss of the pinacol moiety.
-
Cleavage of the C-B Bond: This would lead to fragments corresponding to the 2-chlorobenzonitrile cation and the pinacolborane radical cation.
-
Loss of Chlorine: Fragmentation involving the loss of a chlorine atom is also possible.
-
Table 2: Expected m/z Values for Key Ions in the Mass Spectrum
| Ion | Expected m/z (for ³⁵Cl) |
| [M+H]⁺ | 264.09 |
| [M+Na]⁺ | 286.07 |
| [M-pinacol+H]⁺ (from hydrolysis product) | 183.99 |
| [2-chlorobenzonitrile+H]⁺ (from protodeborylation) | 138.01 |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the primary technique for separating and quantifying the components of a mixture. When coupled with a UV detector, it provides a powerful method for assessing the purity of this compound and for quantifying its impurities.
Challenges in HPLC Method Development
A significant challenge in the HPLC analysis of pinacol boronate esters is their susceptibility to on-column hydrolysis to the corresponding boronic acids. This can lead to peak tailing, poor reproducibility, and inaccurate quantification. Therefore, method development should focus on minimizing this degradation.
Proposed HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of this compound. The following is a recommended starting point for method development:
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column with low silanol activity is recommended to minimize interactions with the boronic acid.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (to suppress ionization of the boronic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical starting gradient would be from 20% B to 80% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: The benzonitrile chromophore will have a strong UV absorbance. A wavelength around 230-250 nm should be suitable for detection. A DAD can be used to monitor multiple wavelengths and to assess peak purity.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. Minimize the amount of water in the sample diluent to reduce hydrolysis prior to injection.
-
Table 3: Comparison of HPLC Elution Profiles for the Target Compound and Impurities
| Compound | Expected Retention Time | Rationale |
| This compound | Intermediate | The pinacol ester is relatively nonpolar and will be well-retained on a C18 column. |
| 2-Chloro-6-cyanophenylboronic Acid | Earlier | The boronic acid is more polar than the pinacol ester and will elute earlier. |
| 2-Chlorobenzonitrile | Later | The protodeborylated impurity is less polar than the boronic acid and may elute later than the parent. |
| Homocoupling Biphenyl Impurity | Later | Biphenyls are generally more nonpolar and will have longer retention times. |
Conclusion: A Synergistic Approach to Quality Assurance
The robust characterization of this compound and its impurities is not a matter of applying a single analytical technique. Instead, it requires a synergistic approach that leverages the strengths of NMR spectroscopy, mass spectrometry, and HPLC. By understanding the principles behind each method and the likely spectroscopic signatures of the target compound and its process-related impurities, researchers can confidently assess the quality of this important synthetic intermediate. This, in turn, ensures the reliability and reproducibility of downstream applications, ultimately contributing to the successful development of new medicines and materials.
References
- Gioia, B., Arnaud, A., Radix, S., & Walchshofer, N. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.
-
NIST. (n.d.). Benzonitrile, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
-
NIST. (n.d.). Benzonitrile, 2-chloro-. NIST Mass Spec Data Center. Retrieved from [Link]
- Sánchez, P., Hernández-Juárez, M., Rendón, N., López-Serrano, J., Álvarez, E., Paneque, M., & Suárez, A. (2020). Hydroboration of carbon dioxide with catechol- and pinacolborane using an Ir-CNP* pincer complex. Water influence on the catalytic activity. Dalton Transactions, 49(1), 126-135.
- Kurt, M., & Sundaraganesan, N. (2015). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1081, 337-346.
-
Wikipedia. (n.d.). Pinacolborane. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 2-Chlorobenzonitrile Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials.[1] Among the vast array of available building blocks, 2-chlorobenzonitrile derivatives stand out as versatile and highly valuable substrates. The presence of the chloro, nitrile, and arene functionalities offers multiple points for diversification, making them key intermediates in the synthesis of complex molecular architectures.
This guide provides a comprehensive comparison of the reactivity of substituted 2-chlorobenzonitriles in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will delve into the electronic and steric effects of substituents on reaction outcomes, compare the performance of various catalyst systems, and provide field-proven experimental protocols to aid researchers in navigating the nuances of these transformations.
The Influence of Substituents: Electronic and Steric Effects
The reactivity of the C-Cl bond in 2-chlorobenzonitrile is significantly modulated by the nature and position of other substituents on the aromatic ring. The electron-withdrawing nature of the nitrile group itself renders the aryl chloride more susceptible to oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle of most cross-coupling reactions.[2]
Electronic Effects
The electronic influence of substituents on the benzonitrile ring plays a pivotal role in modulating the rate and efficiency of cross-coupling reactions.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), trifluoromethyl (-CF₃), and additional cyano (-CN) groups enhance the electrophilicity of the carbon atom bearing the chlorine. This generally accelerates the rate-determining oxidative addition step, leading to higher reactivity and often allowing for milder reaction conditions. For instance, in Suzuki-Miyaura couplings, 2-chlorobenzonitriles bearing EWGs tend to couple more readily than their electron-rich counterparts.[3][4]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) decrease the electrophilicity of the C-Cl bond. This can slow down the oxidative addition step, sometimes requiring more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields.[5]
Steric Effects
Steric hindrance, particularly from substituents at the positions ortho to the chlorine atom (i.e., the 3- and 6-positions), can significantly impact the approach of the bulky palladium catalyst to the C-Cl bond. This can impede the oxidative addition step and consequently lower reaction yields or necessitate the use of specialized, sterically demanding ligands to facilitate the transformation.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of 2-chlorobenzonitrile derivatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative experimental data.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[6] The reaction of 2-chlorobenzonitrile derivatives with arylboronic acids is a common strategy for the synthesis of complex nitrile-containing biaryls.[7]
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Substituted 2-Chlorobenzonitriles with Phenylboronic Acid
| 2-Chlorobenzonitrile Derivative | Substituent Effect | Typical Catalyst System | Typical Yield (%) |
| 2-Chloro-4-nitrobenzonitrile | Strong EWG | Pd(OAc)₂ / SPhos | >90 |
| 2-Chloro-4-(trifluoromethyl)benzonitrile | Strong EWG | Pd(OAc)₂ / XPhos | 85-95 |
| 2-Chlorobenzonitrile | Neutral | Pd(PPh₃)₄ | 70-85 |
| 2-Chloro-4-methylbenzonitrile | Weak EDG | Pd₂(dba)₃ / RuPhos | 65-80 |
| 2-Chloro-4-methoxybenzonitrile | Strong EDG | Pd(OAc)₂ / Buchwald Ligand | 60-75 |
Data compiled and generalized from multiple sources for comparative purposes.[3][8][9]
As illustrated in Table 1, electron-withdrawing groups in the para-position to the chlorine generally lead to higher yields, while electron-donating groups tend to decrease the efficiency of the coupling. The choice of a highly active catalyst system, often employing bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos), is crucial for achieving good to excellent yields, especially with more challenging, electron-rich substrates.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[11] The coupling of 2-chlorobenzonitrile derivatives with primary and secondary amines is a key transformation in the synthesis of pharmaceutically relevant scaffolds.
Table 2: Comparative Performance in the Buchwald-Hartwig Amination of Substituted 2-Chlorobenzonitriles with Aniline
| 2-Chlorobenzonitrile Derivative | Substituent Effect | Catalyst / Ligand | Base | Typical Yield (%) |
| 2-Chloro-4-nitrobenzonitrile | Strong EWG | Pd₂(dba)₃ / XPhos | NaOtBu | >95 |
| 2-Chloro-4-(trifluoromethyl)benzonitrile | Strong EWG | Pd(OAc)₂ / RuPhos | K₃PO₄ | 90-98 |
| 2-Chlorobenzonitrile | Neutral | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 80-90 |
| 2-Chloro-4-methylbenzonitrile | Weak EDG | Pd(OAc)₂ / BrettPhos | NaOtBu | 75-85 |
| 2-Chloro-4-methoxybenzonitrile | Strong EDG | Pd₂(dba)₃ / Josiphos | K₃PO₄ | 70-80 |
Data synthesized from literature reports for illustrative comparison.[12][13][14]
Similar to the Suzuki-Miyaura coupling, electron-withdrawing substituents on the 2-chlorobenzonitrile ring generally enhance the reactivity in Buchwald-Hartwig amination. The choice of base is also critical, with stronger bases like sodium tert-butoxide (NaOtBu) often being required for less reactive substrates. Modern catalyst systems with specialized ligands are essential for achieving high efficiency and broad substrate scope.[13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting aryl halides with terminal alkynes.[15][16] This reaction is instrumental in creating rigid structural motifs found in many functional materials and complex natural products. Copper-free Sonogashira protocols are increasingly favored to avoid issues associated with copper co-catalysts.[17][18]
Table 3: Reactivity in Copper-Free Sonogashira Coupling of Substituted 2-Chlorobenzonitriles with Phenylacetylene
| 2-Chlorobenzonitrile Derivative | Substituent Effect | Catalyst / Ligand | Base | Typical Yield (%) |
| 2-Chloro-4-nitrobenzonitrile | Strong EWG | Pd(PPh₃)₂Cl₂ / PPh₃ | Et₃N | 85-95 |
| 2-Chloro-4-(trifluoromethyl)benzonitrile | Strong EWG | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 80-90 |
| 2-Chlorobenzonitrile | Neutral | [DTBNpP]Pd(crotyl)Cl | TMP | 75-88 |
| 2-Chloro-4-methylbenzonitrile | Weak EDG | Pd/C-Cu | K₂CO₃ | 60-75 |
| 2-Chloro-4-methoxybenzonitrile | Strong EDG | Pd(OAc)₂ / XPhos | K₃PO₄ | 55-70 |
Representative yields compiled from various sources.[19][20][21]
The trend of enhanced reactivity with electron-withdrawing groups is also observed in the Sonogashira coupling. The development of highly active palladium precatalysts and ligand systems has enabled the efficient coupling of even challenging aryl chlorides under copper-free conditions.[19]
Mechanistic Considerations
The observed reactivity trends can be rationalized by considering the general catalytic cycles of these cross-coupling reactions.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 2-chlorobenzonitrile derivative to form a Pd(II) intermediate. This step is generally rate-limiting and is facilitated by electron-withdrawing groups on the aryl halide.
-
Transmetalation: The organic group from the coupling partner (e.g., boronic acid, amine, or alkyne) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst. This step is often favored by bulky ligands.
Experimental Protocols
The following are representative, field-proven protocols for the cross-coupling of 2-chlorobenzonitrile derivatives.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-nitrobenzonitrile with Phenylboronic Acid
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2-Chloro-4-nitrobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (degassed)
-
Ethyl acetate (EtOAc), brine, and anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4-nitrobenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 2-Chlorobenzonitrile with Phenylacetylene
Caption: Experimental Workflow for Copper-Free Sonogashira Coupling.
Materials:
-
2-Chlorobenzonitrile
-
Phenylacetylene
-
[DTBNpP]Pd(crotyl)Cl (a commercially available palladium precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard Schlenk line equipment
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 2-chlorobenzonitrile (0.5 mmol, 1.0 equiv) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (2.5 mL) via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) via syringe.
-
Finally, add phenylacetylene (0.8 mmol, 1.6 equiv) via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[19]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Conclusion
The reactivity of 2-chlorobenzonitrile derivatives in cross-coupling reactions is a nuanced interplay of electronic and steric factors, as well as the judicious choice of catalyst system. A clear understanding of these principles is paramount for the successful design and execution of synthetic routes towards complex, high-value molecules. Electron-withdrawing groups generally accelerate these reactions, while electron-donating and sterically hindering groups present greater challenges that can be overcome with modern, highly active palladium catalysts. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to harness the full synthetic potential of this versatile class of building blocks.
References
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(10), 14368-14374. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(15), 8769-8790. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 2226-2233. [Link]
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Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co under different conditions in water. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. (2018). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-13. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020). Catalysts, 10(9), 1048. [Link]
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Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2005). Organic Letters, 7(23), 5083-5086. [Link]
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Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. (2021). ChemRxiv. Retrieved January 22, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(15), 8769-8790. [Link]
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Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023). Retrieved January 22, 2026, from [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society, 126(45), 14712-14713. [Link]
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Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022). Advanced Synthesis & Catalysis, 364(14), 2419-2424. [Link]
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Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co under different conditions in water. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2022). RSC Advances, 12(1), 1-12. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. (1996). The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]
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Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. (2021). Journal of the American Chemical Society, 143(29), 11211-11221. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Molecules, 28(1), 198. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2012). Green Chemistry, 14(3), 713-717. [Link]
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Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. (2025). ChemRxiv. Retrieved January 22, 2026, from [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances, 13(24), 16421-16425. [Link]
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Synthesis of Biaryls Through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. (2016). Angewandte Chemie International Edition, 55(24), 6959-6963. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Catalysts, 9(3), 213. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(3), 1436-1439. [Link]
-
Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. (2021). Sci-Hub. Retrieved January 22, 2026, from [Link]
-
Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2013). ChemSusChem, 6(8), 1361-1365. [Link]
-
Palladium-catalyzed direct addition of 2-aminobenzonitriles to sodium arylsulfinates: synthesis of o-aminobenzophenones. (2014). Molecules, 19(5), 6439-6450. [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry Proceedings, 14(1), 105. [Link]
-
Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? (2013). ChemSusChem, 6(8), 1361-1365. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(8), 14339-14375. [Link].nlm.nih.gov/pmc/articles/PMC6272621/)
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A Comparative Guide to the Synthesis of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its utility stems from the presence of three distinct functional groups on a single aromatic scaffold: a boronic acid pinacol ester, a nitrile, and a chloro group. The boronic ester moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of substrates. The nitrile and chloro groups serve as additional handles for further chemical elaboration, allowing for the rapid construction of complex molecular architectures. Given its strategic importance, the development of efficient, scalable, and reliable synthetic routes to this compound is of paramount interest to the chemical research community.
This guide provides an in-depth, comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal method for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main disconnection approaches:
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This is arguably the most common and robust method. It involves the palladium-catalyzed cross-coupling of a dihalogenated benzonitrile precursor with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The regioselectivity of the borylation is dictated by the differential reactivity of the two halogen atoms on the aromatic ring.
-
Halogen-Metal Exchange followed by Borylation: This classical organometallic approach involves the selective deprotonation or halogen-metal exchange of a suitable precursor at low temperatures to generate an aryl lithium or Grignard reagent. This intermediate is then quenched with a boron electrophile to furnish the desired boronic ester.
A third, less common, but emerging strategy involves the direct C-H activation and borylation of a 2-chlorobenzonitrile precursor, often catalyzed by iridium complexes.
In-depth Analysis of Synthetic Routes
Route 1: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation reaction is a powerful tool for the formation of carbon-boron bonds.[1][2] In the context of synthesizing this compound, the key is to start with a precursor that allows for selective borylation at the 6-position. A common and effective starting material is 2-chloro-6-bromobenzonitrile or 2-chloro-6-iodobenzonitrile. The greater reactivity of the C-Br or C-I bond compared to the C-Cl bond in palladium-catalyzed oxidative addition ensures high regioselectivity.
Mechanism: The catalytic cycle, as originally proposed by Miyaura and further elaborated upon, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronic ester and regenerate the active Pd(0) catalyst.[3] The choice of base, such as potassium acetate (KOAc), is crucial for the efficiency of the transmetalation step.[2]
Advantages:
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups, including nitriles.[3]
-
Excellent Regioselectivity: The differential reactivity of halogens allows for precise installation of the boronic ester.
-
Commercial Availability of Reagents: The necessary catalysts, ligands, and diboron reagents are readily available from commercial suppliers.
Disadvantages:
-
Cost of Palladium Catalysts: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.
-
Synthesis of Starting Material: The 2-chloro-6-halobenzonitrile precursor may require a separate synthetic step.
-
Potential for Side Reactions: Competing Suzuki-Miyaura homocoupling of the product can occur, although this is generally minimized with appropriate base selection.[2]
Experimental Protocol: Miyaura Borylation of 2-Chloro-6-bromobenzonitrile
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-6-bromobenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).
-
Add a dry, degassed solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Halogen-Metal Exchange and Borylation
This method offers a palladium-free alternative, relying on the generation of a potent nucleophilic organometallic intermediate.[4] A common starting material for this route is 2,6-dichlorobenzonitrile. The reaction is typically carried out at very low temperatures (-78 °C) to ensure regioselective lithiation at one of the chloro-substituted positions and to prevent unwanted side reactions.
Mechanism: A strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), abstracts a proton ortho to the nitrile group, or more commonly, undergoes halogen-metal exchange with one of the chlorine atoms. The resulting aryllithium species is then trapped by an electrophilic boron reagent, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin).
Advantages:
-
Palladium-Free: Avoids the cost and potential product contamination associated with palladium catalysts.
-
Potentially Higher Atom Economy: Can start from more readily available di-halogenated precursors.
Disadvantages:
-
Strictly Anhydrous and Inert Conditions Required: Organolithium reagents are highly sensitive to moisture and air.
-
Cryogenic Temperatures: Requires specialized equipment to maintain very low reaction temperatures (-78 °C).
-
Lower Functional Group Tolerance: Organolithium reagents can react with many functional groups, limiting the substrate scope.
-
Potential for Poor Regioselectivity: Achieving selective mono-lithiation can be challenging and may lead to mixtures of products.
Experimental Protocol: Lithiation-Borylation of 2,6-Dichlorobenzonitrile
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dichlorobenzonitrile (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 equiv) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the desired product.
Comparative Analysis
| Parameter | Route 1: Miyaura Borylation | Route 2: Halogen-Metal Exchange & Borylation |
| Overall Yield | Generally good to excellent (70-95%) | Moderate to good (50-80%), highly substrate-dependent |
| Purity | High, with potential for minor catalyst residues | Generally good, but can be contaminated with di-borylated or starting material |
| Number of Steps | Typically one step from a suitable precursor | Typically one step from a suitable precursor |
| Reagent Cost | Higher due to palladium catalyst and ligands | Lower, as it avoids precious metal catalysts |
| Scalability | Readily scalable, with established industrial precedent | More challenging to scale due to cryogenic requirements and handling of pyrophoric reagents |
| Safety/Handling | Requires careful handling of palladium reagents | Requires stringent safety protocols for pyrophoric organolithium reagents and cryogenic temperatures |
| Functional Group Tolerance | High | Low to moderate |
Visualization of Synthetic Workflows
Caption: Workflow for Miyaura Borylation.
Caption: Workflow for Lithiation-Borylation.
Conclusion and Recommendations
Both the Miyaura borylation and the halogen-metal exchange/borylation routes are viable methods for the synthesis of this compound.
The Miyaura borylation is the recommended route for most laboratory-scale and process development applications. Its key advantages are its high functional group tolerance, excellent reliability, and generally higher yields. The operational simplicity and the wealth of literature precedent make it a more straightforward method to implement and troubleshoot. While the initial cost of the palladium catalyst may be a consideration, the robustness and scalability of the reaction often outweigh this factor.
The halogen-metal exchange and borylation route may be considered in specific circumstances, such as when a completely palladium-free synthesis is required or when cost constraints for a small-scale synthesis are paramount. However, researchers must be well-equipped to handle the stringent anhydrous, inert, and cryogenic conditions required for this methodology. The potential for lower yields and the formation of byproducts should also be taken into account.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment and expertise, cost considerations, and the purity requirements for the final product.
References
-
Chen, H., Sun, S., Xi, H., Hu, K., Zhang, N., Qu, J., & Zhou, Y. (2019). A practical and efficient synthesis of nitriles from aldehydes catalyzed by FeCl2. Tetrahedron Letters, 60(21), 1434-1436. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
-
Miyaura, N. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(17), 4540–4543. [Link]
-
Wikipedia. (2023, October 29). Miyaura borylation. In Wikipedia. [Link]
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A Comparative Guide to Cross-Coupling Methods for the Synthesis of 2-Substituted Benzonitriles
Introduction: The Significance of 2-Substituted Benzonitriles
In the landscape of modern drug discovery and materials science, the benzonitrile moiety is a cornerstone. Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold. Specifically, 2-substituted benzonitriles are key intermediates in the synthesis of a wide array of pharmaceuticals, including antihypertensive agents like Losartan, and advanced organic materials. The efficient and selective construction of these molecules is therefore a critical endeavor for synthetic chemists. This guide provides an in-depth comparative analysis of the most prevalent cross-coupling methodologies for the synthesis of 2-substituted benzonitriles, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal synthetic route.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic boron-containing byproducts.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[3]
Experimental Protocol: Synthesis of 2-Phenylbenzonitrile
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromobenzonitrile (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 90 °C and stir under an inert atmosphere for 12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Performance and Considerations
The Suzuki-Miyaura coupling is known for its high functional group tolerance and often provides excellent yields. For instance, the coupling of 2-bromobenzonitrile with various boronic acids has been reported with high efficiency.[4][5] However, the presence of a strong base can be a limitation for substrates with base-sensitive functional groups.[4]
The Stille Coupling: A Robust Alternative with High Functional Group Tolerance
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner in a palladium-catalyzed reaction with organic halides.[6] A key advantage of the Stille reaction is the high tolerance for a wide variety of functional groups, as organostannanes are generally stable and do not require activation by a strong base.[7][8]
Mechanistic Rationale
Similar to the Suzuki coupling, the mechanism of the Stille reaction involves an oxidative addition, transmetalation, and reductive elimination cycle.[6] The transmetalation step is often the rate-determining step and can be accelerated by the use of additives.
Experimental Protocol: Synthesis of 2-Vinylbenzonitrile
-
Reaction Setup: In a glovebox, combine 2-iodobenzonitrile (1 mmol), vinyltributyltin (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a reaction vial.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the vial and heat the mixture at 100 °C for 16 hours.
-
Work-up and Purification: Cool the reaction, dilute with diethyl ether, and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through Celite, wash the filtrate with water, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
Performance and Considerations
The Stille coupling's primary drawback is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product. However, for complex molecules with sensitive functional groups where base-free conditions are paramount, the Stille coupling remains a powerful tool.
The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling employs highly reactive organozinc reagents, which often leads to faster reaction times and milder reaction conditions compared to other cross-coupling methods.[9][10] This reaction is particularly useful for the coupling of sp³, sp², and sp hybridized carbon atoms.[9]
Mechanistic Rationale
The catalytic cycle of the Negishi coupling is analogous to other palladium-catalyzed cross-coupling reactions. The high reactivity of the organozinc reagent facilitates a rapid transmetalation step.
Experimental Protocol: Synthesis of 2-Benzylbenzonitrile
-
Preparation of Organozinc Reagent: In a flame-dried flask under argon, react benzyl bromide (1.1 mmol) with activated zinc dust (1.5 mmol) in anhydrous THF (5 mL) at room temperature for 2 hours to form benzylzinc bromide.
-
Coupling Reaction: In a separate flask, dissolve 2-chlorobenzonitrile (1 mmol) and Pd(dppf)Cl₂ (0.02 mmol) in anhydrous THF (5 mL). To this solution, add the freshly prepared benzylzinc bromide solution via cannula.
-
Reaction Execution: Stir the reaction mixture at 60 °C for 6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Performance and Considerations
The main challenge of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, which necessitates strict anhydrous and inert atmosphere techniques.[10] However, the high reactivity can be advantageous for less reactive aryl chlorides.
The Sonogashira Coupling: A Gateway to Alkynylated Benzonitriles
The Sonogashira coupling is the premier method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst.[11]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)benzonitrile
-
Reaction Setup: To a Schlenk tube, add 2-bromobenzonitrile (1 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base Addition: Add degassed triethylamine (5 mL).
-
Reaction Execution: Stir the mixture at 80 °C under an inert atmosphere for 8 hours.
-
Work-up and Purification: Cool the reaction, filter off the triethylammonium bromide salt, and concentrate the filtrate. Dissolve the residue in diethyl ether, wash with dilute HCl and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Performance and Considerations
The Sonogashira coupling is generally high-yielding and tolerant of many functional groups.[12] However, the formation of homocoupled alkyne byproducts (Glaser coupling) can be a competing side reaction. Copper-free Sonogashira protocols have been developed to mitigate this issue.[9]
The Buchwald-Hartwig Amination: Forging C-N Bonds
For the synthesis of 2-aminobenzonitriles, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[13]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine.
Experimental Protocol: Synthesis of 2-(Phenylamino)benzonitrile
-
Reaction Setup: In a glovebox, combine 2-chlorobenzonitrile (1 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol) in a reaction vial.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the vial and heat the mixture at 100 °C for 18 hours.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Performance and Considerations
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often giving the best results.[14] The reaction requires a strong base, which can limit its applicability with base-sensitive substrates.
Direct C-H Arylation: A Modern, Atom-Economical Approach
Direct C-H arylation has emerged as a powerful, more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.[15] For benzonitriles, this would involve the direct coupling of an aryl halide with a C-H bond at the 2-position of the benzonitrile ring.
Mechanistic Rationale
The mechanism of direct C-H arylation is still a subject of active research but is generally believed to proceed via a concerted metalation-deprotonation pathway or through an oxidative addition/reductive elimination cycle involving C-H bond activation.
Performance and Considerations
While promising, direct C-H arylation often faces challenges with regioselectivity, and harsh reaction conditions may be required. However, ongoing research is focused on developing more selective and milder catalytic systems. For benzonitriles, directing groups can be employed to favor arylation at the ortho position.[16]
Comparative Performance Data
| Coupling Method | Typical Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 2-Bromobenzonitrile | Phenylboronic Acid | Pd(PPh₃)₄ (1-3) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 85-98[4] | Mild conditions, stable reagents, non-toxic byproducts | Requires a base, potential for protodeboronation |
| Stille | 2-Iodobenzonitrile | Vinyltributyltin | Pd(PPh₃)₄ (2-5) | None | Toluene, THF | 80-110 | 16-24 | 70-95[17] | High functional group tolerance, base-free | Toxic tin reagents, difficult purification |
| Negishi | 2-Chlorobenzonitrile | Phenylzinc Chloride | Pd(dppf)Cl₂ (1-5) | None | THF | 25-65 | 4-12 | 75-90 | High reactivity, good for less reactive halides | Air/moisture sensitive reagents |
| Sonogashira | 2-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (2/4) | Et₃N, DIPA | Amine or THF | 25-80 | 6-12 | 80-95[12] | Direct alkynylation, mild conditions | Potential for alkyne homocoupling |
| Buchwald-Hartwig | 2-Chlorobenzonitrile | Aniline | Pd₂(dba)₃/XPhos (1/2) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | 12-24 | 70-90 | Direct C-N bond formation | Requires strong base and specific ligands |
| Direct C-H Arylation | Benzonitrile | Aryl Bromide | Pd(OAc)₂ (5-10) | K₂CO₃, PivOH | DMA, Dioxane | 110-150 | 24-48 | 50-80[15] | Atom economical, avoids pre-functionalization | Regioselectivity challenges, harsh conditions |
Visualizing the Catalytic Cycles
Generalized Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Workflow for Method Selection
Caption: Decision workflow for selecting a cross-coupling method.
Conclusion
The synthesis of 2-substituted benzonitriles can be approached through a variety of powerful cross-coupling methodologies. The choice of the optimal method is a multifactorial decision that depends on the nature of the desired substituent, the functional group tolerance of the substrate, and practical considerations such as the toxicity and stability of the reagents. The Suzuki-Miyaura coupling remains a general and robust first choice for many applications. However, for specific challenges, such as the introduction of nitrogen-based substituents or the need for base-free conditions, the Buchwald-Hartwig and Stille couplings, respectively, offer invaluable alternatives. As the field of organic synthesis continues to evolve, modern approaches like direct C-H arylation present exciting opportunities for more sustainable and efficient synthetic routes. This guide serves as a foundational resource to empower researchers in making informed decisions for their synthetic campaigns.
References
-
Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid catalysed by Pd@MIL‐101(Cr)‐NH2. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Corsepius, N. (2021, April 20). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Stille coupling reactions with organostannanes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[ b]furans. (2020). PubMed. [Link]
-
Direct Arylation in the Presence of Palladium Pincer Complexes. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). National Institutes of Health. [Link]
-
Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group, University of Illinois. Retrieved January 22, 2026, from [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Scope of Stille and Suzuki cross-coupling reactions for para-substituted diazocines 3 and 5. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 22, 2026, from [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2) C-H Bond Activation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 22, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Sonogashira coupling reactions of phenylacetylene and aryl halides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 22, 2026, from [Link]
-
Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. (n.d.). Moodle@Units. Retrieved January 22, 2026, from [Link]
-
Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For the diligent researcher, the journey of discovery extends beyond the successful synthesis and application of novel compounds. The final, and arguably most critical, phase of any experimental workflow is the safe and responsible disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a compound frequently utilized in contemporary drug discovery and organic synthesis. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring your safety and environmental stewardship.
Core Principles of Safe Disposal: A Proactive Approach
The proper disposal of any chemical reagent begins with a thorough understanding of its intrinsic properties and potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural components—a chlorinated benzonitrile and a pinacol boronate ester—is paramount.
Structural Components & Anticipated Hazards:
-
Chlorinated Benzonitrile Moiety: Benzonitrile and its chlorinated derivatives are classified as harmful if swallowed or in contact with skin and can cause serious eye irritation.[1][2] Combustion of chlorinated organic compounds can produce toxic and corrosive hydrogen chloride gas.
-
Pinacol Boronate Ester Moiety: While pinacol boronate esters are generally stable, they are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding boronic acid.[3] Boron compounds, in general, can be harmful to wildlife.[4]
Based on this structural analysis, this compound should be handled as a substance that is harmful by ingestion and dermal contact, an eye and skin irritant, and potentially ecotoxic.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.
-
Protective Clothing: A standard laboratory coat is required to protect against accidental spills.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for managing large spills or if the compound is handled in a way that generates dust or aerosols.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or diatomaceous earth. Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup and disposal. Ensure the area is well-ventilated, and prevent the spilled material from entering drains or waterways.
Disposal Procedures: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the compound is handled and disposed of in compliance with all local, state, and federal regulations.
Operational Steps for Disposal:
-
Containerization:
-
Place the waste this compound, whether in solid form or dissolved in a solvent, into a clearly labeled, non-reactive, and sealable container.
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
If the waste is a solution, list all components and their approximate percentages.
-
-
Segregation:
-
Store the waste container in a designated satellite accumulation area away from incompatible materials. Based on the reactivity of related compounds, avoid storing with strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Collection:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted waste management provider.
-
dot
Caption: Disposal Decision Workflow for this compound.
Advanced Topic: Chemical Pre-treatment via Hydrolysis
For laboratories equipped to handle chemical waste treatment, a potential pre-treatment step involves the hydrolysis of the pinacol boronate ester to the corresponding boronic acid. This may be advantageous in certain waste streams, as boronic acids can sometimes be easier to manage or remove. However, this procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Hydrolysis:
Objective: To hydrolyze the pinacol boronate ester of this compound to 2-Chloro-6-boronobenzonitrile.
Materials:
-
Waste this compound
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Separatory funnel
-
Beakers and flasks
-
Stir plate and stir bar
Procedure:
-
Dissolve the waste this compound in a minimal amount of a suitable organic solvent, such as diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The hydrolyzed boronic acid may be more soluble in the aqueous layer.
-
Separate the aqueous and organic layers into appropriately labeled hazardous waste containers.
-
Dispose of both the aqueous and organic waste streams through a licensed hazardous waste management company.
Causality: The acidic conditions promote the hydrolysis of the boronate ester to the more polar boronic acid, which can alter its solubility and reactivity for subsequent disposal steps.[3]
Summary of Key Safety and Disposal Information
| Parameter | Guidance | Rationale |
| Primary Hazards | Harmful if swallowed or in contact with skin; Causes serious eye irritation.[1][5] | Based on data for structurally similar benzonitrile and aryl boronate ester compounds. |
| Required PPE | Safety goggles, nitrile gloves, lab coat. | To prevent eye and skin contact with the potentially hazardous material. |
| Spill Cleanup | Absorb with inert material and collect in a sealed container for hazardous waste. | To safely contain the spill and prevent environmental contamination. |
| Primary Disposal Method | Collection by a licensed hazardous waste management company for incineration. | Ensures compliant and environmentally sound disposal of the chemical waste.[1][6] |
| Chemical Pre-treatment | Hydrolysis with dilute acid to form the corresponding boronic acid. | May be beneficial for certain waste streams but should only be performed by trained personnel.[3] |
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of scientific integrity and a shared responsibility of the research community. By adhering to these guidelines for the disposal of this compound, you are not only ensuring your own safety and that of your colleagues but also contributing to the protection of our environment. We encourage you to consult with your institution's Environmental Health and Safety department for specific guidance and to always prioritize safety in all your laboratory operations.
References
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Cesareo, D., et al. "Disposal methods for chlorinated aromatic waste." Chemical Society Reviews, vol. 24, no. 6, 1995, pp. 423-430, doi:10.1039/CS9952400423. [Link]
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- Sigma-Aldrich.
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PubChem. "2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile." National Center for Biotechnology Information. [Link]
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Sun, Jing, et al. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." The Journal of Organic Chemistry, vol. 76, no. 9, 2011, pp. 3581-3587, doi:10.1021/jo200373s. [Link]
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-
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Operational Safety Guide: Personal Protective Equipment for Handling 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The protocols outlined here are designed to be a self-validating system, integrating established safety principles with the specific chemical nature of boronic acid derivatives.
Hazard Analysis: The Foundation of PPE Selection
Proper personal protective equipment is not a one-size-fits-all solution; it is the final and crucial barrier dictated by a thorough understanding of the reagent's chemical properties and potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound (CAS 1449475-29-9) is not detailed in the provided search results, a reliable hazard profile can be constructed by analyzing its structural motifs—a chlorinated benzonitrile and a boronic acid pinacol ester—and data from closely related analogues.
Organoboron compounds, particularly boronic acids and their esters, are foundational reagents in modern organic synthesis, valued for their stability and functional group tolerance.[1][2] However, their handling requires diligence. The pinacol ester group generally imparts greater stability compared to the free boronic acid, making the compound easier to handle and often stable for benchtop manipulation.[3] Despite this, the presence of the chloro-benzonitrile moiety necessitates a cautious approach. Analogous compounds are known to be harmful if swallowed or absorbed through the skin, and can cause significant skin, eye, and respiratory irritation.[4][5][6]
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale & Supporting Evidence |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on analogues like Benzonitrile (Category 4) and other substituted benzonitriles.[4][6][7] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | A common hazard for substituted benzonitriles.[4][5][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | A documented effect for similar boronic acid derivatives and chlorobenzonitriles.[5][6] |
| Eye Damage/Irritation | Causes serious eye irritation. | Strongly indicated by data for analogous compounds.[4][6][8] |
| Respiratory Irritation | May cause respiratory irritation. | A potential hazard if the solid is handled as a powder or if vapors are generated.[4][6] |
| Chemical Stability | Hygroscopic/Moisture Sensitive. | Boronic acid derivatives can be sensitive to moisture, which can lead to decomposition (protodeboronation).[3] |
| Flammability | Combustible. | Benzonitrile is a combustible liquid; this derivative should be kept away from ignition sources.[7] |
The Hierarchy of Controls: Your Primary Defense
Before any PPE is selected, the work environment must be engineered for safety. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard entirely.
-
Engineering Controls : These are the most critical safety features. All handling of this compound must be performed inside a certified chemical fume hood to contain any dust or vapors. The workspace must be equipped with an immediately accessible and tested safety shower and eyewash station.[5]
-
Administrative Controls : A designated area for handling this compound should be established. All personnel must be trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling hazardous materials.
Core PPE Protocol: A Step-by-Step Guide
This protocol provides a systematic approach to PPE usage, from selection and donning to doffing and disposal, minimizing exposure at every step.
Table 2: Standard PPE Ensemble
| Body Area | Required PPE | Standard & Rationale |
|---|---|---|
| Body | Professional Lab Coat (Fire-resistant, e.g., Nomex, preferred) | Must be fully buttoned to cover skin. A fire-resistant coat is best practice when handling any combustible substance.[9][10] |
| Eyes/Face | Chemical Splash Goggles (ANSI Z87.1 certified) | To protect against splashes and dust, which can cause serious eye irritation.[6][10] A face shield worn over goggles is required when handling larger quantities (>50g) or when a splash risk is significant.[9][10] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer broad, short-term protection against chemical splashes.[10] Always inspect gloves for tears or defects before use.[6] For extended operations, consider changing gloves periodically. |
| Legs/Feet | Long Pants & Closed-Toe/Heel Shoes | Provides a complete skin barrier. Polyester and acrylic clothing should be avoided.[10] |
Pre-Operational Workflow
-
Verify Engineering Controls : Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Clear Workspace : Ensure the fume hood contains only the necessary equipment and reagents for the procedure.
-
Inspect PPE : Check all PPE for damage (e.g., cracks in goggles, tears in gloves, stains on lab coat). Do not use compromised equipment.
-
Locate Emergency Equipment : Mentally note the path to the nearest safety shower, eyewash, and fire extinguisher.
Donning PPE: The Sequential Approach
The order in which you put on PPE is critical to ensure complete coverage.
-
Lab Coat : Don the lab coat and fasten all buttons.
-
Eye/Face Protection : Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves : Don the final layer of protection, your gloves. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat to prevent skin exposure.
Doffing and Disposal: Preventing Contamination
Removing PPE correctly is as important as putting it on correctly. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, encapsulating the first glove.
-
Dispose : Immediately dispose of contaminated gloves in a designated hazardous waste container.[6]
-
Face/Eye Protection : Remove the face shield and/or goggles by handling the strap or earpieces.
-
Lab Coat : Unbutton the lab coat. Remove it by rolling the shoulders forward and pulling it off by the sleeves, turning it inside out to contain any surface contamination.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is vital.
Table 3: Emergency First Aid and Spill Response
| Incident | Immediate Action Protocol |
|---|---|
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS or container label to the physician.[5] |
| Minor Spill (in fume hood) | Alert others in the lab. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area. |
| Major Spill | Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean it up yourself. |
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound, reinforcing the procedural steps described above.
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. as.uky.edu [as.uky.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
